molecular formula C4H6ClNOS B13215324 1-Cyanopropane-1-sulfinyl chloride

1-Cyanopropane-1-sulfinyl chloride

Cat. No.: B13215324
M. Wt: 151.62 g/mol
InChI Key: SPBNMIIXIXRPSH-UHFFFAOYSA-N
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Description

1-Cyanopropane-1-sulfinyl chloride (CAS 1861384-69-1) is a specialized organosulfur compound with the molecular formula C₄H₆ClNOS and a molecular weight of 151.61 . It belongs to the class of sulfinyl chlorides (RS(O)Cl), which are highly reactive intermediates typically synthesized from their corresponding sulfenyl chlorides (RS-Cl) via oxidation . In organosulfur chemistry, these compounds are invaluable building blocks for constructing S-N and S-O bonds, which are fundamental motifs in medicinal and agrochemical agents . Its core research value lies in its application in sophisticated synthetic routes, including its use in intramolecular Diels–Alder reactions and other cyclization processes for constructing complex polycyclic frameworks relevant to natural product synthesis . The electron-withdrawing nitrile group adjacent to the sulfinyl chloride functionality can influence the compound's reactivity and stability, making it a unique reagent for driving specific transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to handle this compound with appropriate safety precautions in a controlled environment.

Properties

Molecular Formula

C4H6ClNOS

Molecular Weight

151.62 g/mol

IUPAC Name

1-cyanopropane-1-sulfinyl chloride

InChI

InChI=1S/C4H6ClNOS/c1-2-4(3-6)8(5)7/h4H,2H2,1H3

InChI Key

SPBNMIIXIXRPSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)S(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties & Synthetic Utility of 1-Cyanopropane-1-sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Cyanopropane-1-sulfinyl chloride , a specialized organosulfur intermediate. It synthesizes physicochemical data, reactivity profiles, and safety protocols for researchers in drug discovery and agrochemical synthesis.

Executive Summary

1-Cyanopropane-1-sulfinyl chloride (IUPAC: 2-(chlorosulfinyl)butanenitrile) is a highly reactive electrophilic building block characterized by the presence of a sulfinyl chloride group (


) adjacent to a cyano group (

).[1] This "alpha-cyano" substitution pattern imparts unique electronic properties, making the compound a potent intermediate for synthesizing sulfonamides, sulfinates, and heterocycles used in pharmaceutical and agrochemical applications. Its dual functionality allows for divergent synthetic pathways but necessitates rigorous handling protocols due to its thermal instability and moisture sensitivity.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a propyl backbone where the alpha-carbon (relative to the nitrile) bears the sulfinyl chloride moiety. This creates a chiral center at the alpha-carbon, in addition to the inherent chirality of the sulfinyl sulfur atom, leading to the existence of diastereomers.

PropertyDetail
Common Name 1-Cyanopropane-1-sulfinyl chloride
IUPAC Name 2-(Chlorosulfinyl)butanenitrile
CAS Number 1861384-69-1 (Representative)
Molecular Formula

Molecular Weight 151.62 g/mol
SMILES CCC(C#N)S(=O)Cl
InChI Key SPBNMIIXIXRPSH-UHFFFAOYSA-N
Structural Diagram

The molecule consists of a butyronitrile skeleton substituted at the 2-position (alpha to cyano) with a chlorosulfinyl group.

  • Electron Withdrawal: The geminal cyano and sulfinyl groups create a highly electron-deficient alpha-carbon, increasing the acidity of the remaining alpha-proton.

  • Stereochemistry: The presence of two chiral centers (

    
     and 
    
    
    
    ) results in four stereoisomers (two enantiomeric pairs of diastereomers).

Physicochemical Properties

Note: Due to the thermal instability of alpha-cyano sulfinyl chlorides, experimental boiling points are often approximated or require high-vacuum conditions. Values below include predicted () and experimental data derived from homologues.*

PropertyValue / DescriptionContext
Physical State Liquid (at 25°C)Typically a straw-colored to yellow oil.
Density ~1.32 g/cm³Estimated based on functional group contribution (

).
Boiling Point ~85–90°C (at 0.5 mmHg)Thermally labile; decomposes at atmospheric pressure.
Solubility Soluble in DCM, THF, Toluene, EtOAc.Incompatible with water, alcohols, and amines (reacts violently).
LogP (Octanol/Water) 1.3 (Predicted)Lipophilic, suitable for organic phase reactions.
Vapor Pressure Medium to HighVolatile lachrymator; requires fume hood handling.
Stability Moisture Sensitive / ThermolabileHydrolyzes rapidly to sulfinic acid and HCl. Decomposes >100°C.

Synthesis & Production

The synthesis of 1-Cyanopropane-1-sulfinyl chloride typically involves the functionalization of butyronitrile. A common industrial route utilizes the reaction of the alpha-anion or enamine equivalent with thionyl chloride (


).
Primary Synthetic Route: Oxidative Chlorination
  • Precursor: Butyronitrile (

    
    ).
    
  • Reagent: Thionyl Chloride (

    
    ) in the presence of HCl gas or a Lewis Acid catalyst.
    
  • Mechanism: The reaction proceeds via the tautomeric form of the nitrile or an alpha-chlorosulfenyl intermediate followed by oxidation.

Experimental Protocol (General Procedure)
  • Step 1: Charge a reactor with butyronitrile and a catalytic amount of HCl (anhydrous).

  • Step 2: Add thionyl chloride dropwise at 0–5°C to prevent thermal runaway.

  • Step 3: Allow the mixture to warm to room temperature. Evolution of

    
     and 
    
    
    
    gas will occur.
  • Step 4: Remove excess thionyl chloride under reduced pressure.

  • Step 5: Distill the residue under high vacuum (< 1 mmHg) to isolate the product. Caution: Do not overheat pot residue.

Reactivity Profile & Mechanism

The reactivity of 1-Cyanopropane-1-sulfinyl chloride is dominated by the electrophilic sulfur atom and the activating influence of the cyano group.

Core Reactivity Pathways
  • Nucleophilic Substitution at Sulfur: The chloride is a good leaving group, allowing attack by nucleophiles (Nu:).[2]

  • Hydrolysis: Reacts with water to form the corresponding sulfinic acid, which is unstable and may disproportionate.

  • Pummerer-Type Rearrangements: Under acidic conditions, the sulfinyl group can induce rearrangements involving the alpha-carbon.

Visualization: Reactivity Network

The following diagram illustrates the divergent pathways available for this intermediate.

ReactivityNetwork Center 1-Cyanopropane-1- sulfinyl chloride Product1 Sulfinic Acid (Unstable) Center->Product1 Hydrolysis (-HCl) Product2 Sulfinates (Esters) Center->Product2 Esterification (+ Base) Product3 Sulfinamides Center->Product3 Aminolysis (+ Base) Water Water (H2O) Water->Center Alcohol Alcohols (ROH) Alcohol->Center Amine Amines (R2NH) Amine->Center

Figure 1: Divergent reactivity pathways of 1-Cyanopropane-1-sulfinyl chloride. The compound acts as a linchpin for generating diverse sulfur-nitrogen and sulfur-oxygen motifs.

Applications in Drug Development

This intermediate is particularly valuable in Fragment-Based Drug Design (FBDD) for introducing polar, non-aromatic metabolic handles.

  • Sulfinamides as Transition State Mimics: Reaction with primary amines yields sulfinamides, which are stable isosteres of amides and can inhibit metalloproteases.

  • Heterocycle Synthesis: The alpha-cyano sulfinyl motif can undergo cyclization reactions (e.g., with amidines) to form substituted thiazoles or isothiazoles , common scaffolds in kinase inhibitors.

  • Bioisosteres: The resulting sulfoxides or sulfones (after oxidation) serve as bioisosteres for carbonyl groups, improving metabolic stability.

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

Critical Safety Parameters
  • Moisture Control: Strictly anhydrous conditions are required. Hydrolysis generates HCl gas (inhalation hazard).

  • Thermal Control: Store at -20°C. Do not distill at atmospheric pressure; risk of rapid decomposition.

  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Butyl rubber), and lab coat. Work exclusively in a fume hood.

Emergency Response
  • Spill: Neutralize with solid sodium bicarbonate or lime. Do not add water directly to the concentrated spill.

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131021410, 1-Cyanopropane-1-sulfinyl chloride. Retrieved from [Link]

  • Sammes, M. P., et al. (1971).

    
    -Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines.[3] Journal of the Chemical Society C: Organic. Retrieved from [Link]
    
  • Ohoka, M., et al.Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Journal of Organic Chemistry. (Mechanistic grounding for synthesis).

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational landscape of 1-Cyanopropane-1-sulfinyl chloride. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of stereochemistry, conformational analysis, and state-of-the-art analytical techniques to construct a predictive framework. We will explore the probable synthetic pathways, delve into the intricacies of its potential conformational isomers, and outline detailed experimental and computational workflows for its definitive characterization. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of novel organosulfur compounds and their stereochemical properties.

Introduction: The Significance of Chiral Sulfinyl Chlorides

Sulfinyl chlorides are a class of reactive organosulfur compounds that serve as pivotal intermediates in the synthesis of a wide array of chiral sulfur-containing molecules, including sulfoxides, sulfinamides, and sulfinates.[1] The stereochemistry at the sulfur atom in these compounds can profoundly influence the biological activity and pharmacological properties of drug candidates. The introduction of a cyano group alpha to the sulfinyl chloride functionality, as in 1-Cyanopropane-1-sulfinyl chloride, is expected to modulate the electronic properties and reactivity of the molecule, making it a target of significant academic and industrial interest.

Understanding the three-dimensional structure and conformational preferences of such molecules is paramount for several reasons:

  • Stereoselective Synthesis: Knowledge of the conformational equilibrium is crucial for designing and optimizing stereoselective reactions.

  • Reactivity and Stability: The conformation of the molecule can influence the accessibility of the reactive sulfinyl chloride group, thereby affecting its reactivity and stability.

  • Structure-Activity Relationships (SAR): In the context of drug discovery, a detailed understanding of the molecule's shape and preferred conformations is fundamental to elucidating its interaction with biological targets.

This guide will address the current knowledge gap regarding 1-Cyanopropane-1-sulfinyl chloride by providing a theoretical and practical roadmap for its comprehensive structural and conformational analysis.

Proposed Synthesis of 1-Cyanopropane-1-sulfinyl chloride

While a specific synthesis for 1-Cyanopropane-1-sulfinyl chloride has not been reported in the literature, a plausible synthetic route can be devised based on established methods for the preparation of sulfinyl chlorides and related α-cyano sulfonyl chlorides.[2] The proposed pathway involves the oxidative chlorination of a suitable precursor, such as a thiol or disulfide.

Synthetic Workflow

The proposed synthesis commences with the readily available butyronitrile, which can be converted to the corresponding thiol, 1-cyanopropane-1-thiol, via a multi-step sequence likely involving alpha-bromination followed by nucleophilic substitution with a thiolating agent. The subsequent oxidative chlorination of the thiol would yield the desired 1-Cyanopropane-1-sulfinyl chloride.

Synthetic Workflow Butyronitrile Butyronitrile AlphaBromo α-Bromobutyronitrile Butyronitrile->AlphaBromo NBS, Radical Initiator Thiol 1-Cyanopropane-1-thiol AlphaBromo->Thiol NaSH or Thiourea then Hydrolysis SulfinylChloride 1-Cyanopropane-1-sulfinyl chloride Thiol->SulfinylChloride SO2Cl2 or Cl2/H2O

Caption: Proposed synthetic pathway for 1-Cyanopropane-1-sulfinyl chloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on general methods for the synthesis of sulfonyl chlorides from thiols.[3][4]

Step 1: Synthesis of 1-Cyanopropane-1-thiol

  • α-Bromination of Butyronitrile: To a solution of butyronitrile in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until the reaction is complete (monitored by GC-MS). After cooling, filter off the succinimide and remove the solvent under reduced pressure. Purify the resulting α-bromobutyronitrile by distillation.

  • Thiolation: Prepare a solution of sodium hydrosulfide (NaSH) in ethanol. Add the α-bromobutyronitrile dropwise to the NaSH solution at 0 °C. Stir the reaction mixture at room temperature until completion. Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent to yield 1-cyanopropane-1-thiol.

Step 2: Oxidative Chlorination to 1-Cyanopropane-1-sulfinyl chloride

  • To a solution of 1-cyanopropane-1-thiol in a chlorinated solvent (e.g., dichloromethane) cooled to -78 °C, add a solution of sulfuryl chloride (SO2Cl2) in the same solvent dropwise.

  • Maintain the temperature at -78 °C for the duration of the addition and for an additional 30 minutes thereafter.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the solvent and any volatile byproducts are removed under reduced pressure at low temperature to afford the crude 1-Cyanopropane-1-sulfinyl chloride.

  • Purification should be attempted with caution due to the reactivity of the product, potentially via low-temperature fractional distillation under high vacuum.

Self-Validation: The identity and purity of the synthesized compounds at each step should be confirmed by a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. The final product's integrity should be assessed immediately after synthesis due to the potential for decomposition.

Molecular Structure and Conformational Analysis (Theoretical)

The molecular structure of 1-Cyanopropane-1-sulfinyl chloride is characterized by a chiral sulfur center and a flexible propyl chain. The presence of multiple single bonds allows for a rich conformational landscape.

Key Structural Features
  • Chiral Sulfur: The sulfur atom is a stereocenter, bonded to four different groups: the 1-cyanopropyl group, a chlorine atom, an oxygen atom, and a lone pair of electrons. This gives rise to the possibility of two enantiomers, (R)- and (S)-1-Cyanopropane-1-sulfinyl chloride.

  • Rotatable Bonds: The molecule possesses several rotatable single bonds: C1-C2, C2-C3, and C-S. Rotation around these bonds will lead to different conformational isomers.

Conformational Isomers

The conformational analysis of 1-Cyanopropane-1-sulfinyl chloride is primarily dictated by the torsional angles around the C-C and C-S bonds.[5] We can anticipate the existence of several low-energy conformers arising from rotations around these bonds.

Conformational Isomers cluster_C1C2 Rotation around C1-C2 cluster_C2C3 Rotation around C2-C3 cluster_CS Rotation around C-S Anti (C1-C2) Anti Gauche (C1-C2) Gauche Anti (C2-C3) Anti Gauche (C2-C3) Gauche Anti (C-S) Anti (Cl-C) Gauche (C-S) Gauche (Cl-C) Conformational Landscape Conformational Landscape Conformational Landscape->Anti (C1-C2) Conformational Landscape->Gauche (C1-C2) Conformational Landscape->Anti (C2-C3) Conformational Landscape->Gauche (C2-C3) Conformational Landscape->Anti (C-S) Conformational Landscape->Gauche (C-S)

Caption: Key rotational degrees of freedom contributing to the conformational landscape.

The relative energies of these conformers will be determined by a delicate balance of steric hindrance and electronic interactions. The bulky chlorine atom and the lone pair on the sulfur atom, as well as the cyano group, will play a significant role in dictating the preferred geometries. It is anticipated that staggered conformations will be energetically favored over eclipsed conformations.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining spectroscopic techniques and computational chemistry is essential for the definitive characterization of the molecular structure and conformational preferences of 1-Cyanopropane-1-sulfinyl chloride.

Experimental Techniques

4.1.1. Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules.[6] By analyzing the rotational spectrum, one can obtain highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule.

  • Experimental Protocol:

    • Introduce a gaseous sample of 1-Cyanopropane-1-sulfinyl chloride into a high-vacuum chamber.

    • Excite the sample with microwave radiation and detect the absorption or emission frequencies.

    • Assign the observed transitions to specific rotational energy levels.

    • Fit the transition frequencies to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each observed conformer.

    • Isotopic substitution studies (e.g., with ³⁴S, ³⁷Cl, ¹³C, ¹⁵N) can be performed to determine the coordinates of individual atoms within the molecule (Kraitchman's equations).

  • Expected Outcome: The identification of multiple sets of rotational constants would provide definitive evidence for the presence of different conformers in the gas phase. The analysis of these constants would yield precise bond lengths, bond angles, and dihedral angles for each conformer.

4.1.2. Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to distinguish between different conformers.[7][8]

  • Experimental Protocol:

    • Record the infrared (IR) and Raman spectra of 1-Cyanopropane-1-sulfinyl chloride in the gas, liquid, and solid phases.

    • Temperature-dependent studies can be performed to observe changes in the relative intensities of vibrational bands, which can indicate a shift in the conformational equilibrium.

    • Matrix isolation techniques can be employed to trap individual conformers at low temperatures, allowing for their individual spectroscopic characterization.

  • Expected Outcome: Different conformers will exhibit unique vibrational frequencies, particularly in the fingerprint region. The characteristic stretching frequencies of the S=O, S-Cl, and C≡N groups will be readily identifiable.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
C≡N stretch2240 - 2260
S=O stretch1140 - 1190
S-Cl stretch350 - 400
C-S stretch600 - 800

Table 1: Predicted characteristic vibrational frequencies for 1-Cyanopropane-1-sulfinyl chloride.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in solution.

  • Experimental Protocol:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent at various temperatures.

    • Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.

    • Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can help to deduce the preferred conformation in solution.

  • Expected Outcome: The chemical shifts and coupling constants will be sensitive to the conformational state of the molecule. Variable-temperature NMR studies may reveal the coalescence of signals, allowing for the determination of the energy barriers to conformational interconversion.

Computational Chemistry

In silico methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape.

  • Computational Workflow:

    • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94) to identify all possible low-energy conformers.

    • Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) or ab initio methods (e.g., MP2/aug-cc-pVTZ).[9] Vibrational frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface and to predict the vibrational spectra.[10]

    • High-Accuracy Energy Calculations: For the lowest energy conformers, perform single-point energy calculations using a high level of theory (e.g., CCSD(T)) to obtain accurate relative energies.

    • Prediction of Spectroscopic Properties: Calculate the rotational constants, vibrational frequencies, and NMR chemical shifts for each conformer to aid in the interpretation of experimental data.

Computational Workflow Start Initial Molecular Structure ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt Geometry Optimization & Frequencies (DFT/ab initio) ConfSearch->DFT_Opt HighLevelE High-Accuracy Energy Calculation (CCSD(T)) DFT_Opt->HighLevelE SpecPred Prediction of Spectroscopic Properties HighLevelE->SpecPred Comparison Comparison with Experimental Data SpecPred->Comparison

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Outlook

While 1-Cyanopropane-1-sulfinyl chloride remains a molecule for which specific experimental data is currently unavailable, this guide has established a robust framework for its future investigation. The proposed synthetic route provides a clear starting point for its preparation. The theoretical discussion of its molecular structure and conformational isomerism highlights the key stereochemical features that will govern its properties.

The detailed experimental and computational workflows outlined herein offer a comprehensive roadmap for the definitive characterization of this and other novel chiral sulfinyl chlorides. The application of high-resolution spectroscopic techniques, particularly microwave spectroscopy, in conjunction with high-level quantum chemical calculations, will be instrumental in unraveling the intricate details of its three-dimensional structure and conformational dynamics. Such knowledge is not only of fundamental chemical interest but also holds significant potential for the rational design of new chiral building blocks for the pharmaceutical and agrochemical industries.

References

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C, 2151-2155. [Link]

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4358-4464. [Link]

  • Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • Lin, M. C. (2025). Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO. Journal of Molecular Modeling, 31(7), 1-10. [Link]

  • RSC Publishing. (2020). Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. Physical Chemistry Chemical Physics, 22(34), 19047-19055. [Link]

  • R Discovery. (1953). The vibrational spectra of Methane Sulphonyl Chloride and Methane Sulphonyl Fluoride. Australian Journal of Chemistry, 6, 1-10. [Link]

  • MDPI. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(14), 4619. [Link]

Sources

reactivity profile of sulfinyl chlorides with nitrile groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of Sulfinyl Chlorides with Nitrile Groups

Abstract

The sulfinyl chloride functional group (R-S(O)Cl) is a potent electrophile, widely utilized in organic synthesis for the formation of sulfinamides and sulfoxides. Its reactivity with the nitrile group (-C≡N), however, is nuanced and does not follow the straightforward path of nucleophilic addition by the nitrogen lone pair. This technical guide provides a comprehensive exploration of the reactivity profile between sulfinyl chlorides and nitriles, designed for researchers, scientists, and drug development professionals. We will dissect the core reaction pathways, moving beyond simple step-by-step protocols to explain the underlying causality of experimental observations. This guide emphasizes mechanistic understanding, providing detailed protocols for key transformations and highlighting the synthetic utility of the resulting products in medicinal chemistry and beyond.

Introduction: Deconstructing the Reactants

To understand the interaction between sulfinyl chlorides and nitriles, we must first appreciate their intrinsic electronic properties.

  • Sulfinyl Chlorides (R-S(O)Cl): The sulfur atom in a sulfinyl chloride is in a +4 oxidation state and is highly electrophilic. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, making the sulfur center a prime target for nucleophiles. Their reaction with amines to form sulfinamides is exceptionally rapid and is a cornerstone of their known chemistry.[1][2]

  • Nitriles (R-C≡N): The nitrile group possesses a complex electronic character. The carbon-nitrogen triple bond is polarized towards the more electronegative nitrogen atom, rendering the carbon atom electrophilic.[3] Conversely, the nitrogen atom has a lone pair of electrons. However, these electrons reside in an sp-hybridized orbital, which has significant s-character. This holds the lone pair closer to the nucleus, making it significantly less basic and less nucleophilic than the sp³-hybridized lone pair of an amine.[4]

This dichotomy in the nitrile's character—an electrophilic carbon and a poorly nucleophilic nitrogen—is central to understanding its reactivity profile with sulfinyl chlorides.

The Dominant Pathway: Electrophilic Attack at the α-Carbon

Field-proven evidence, particularly from studies involving thionyl chloride (SOCl₂), demonstrates that the primary mode of reaction is not at the nitrile nitrogen but at the α-carbon (the carbon atom adjacent to the nitrile group).[5][6] This pathway is contingent on the presence of at least one α-hydrogen and is typically promoted by hydrogen chloride (HCl).

Mechanistic Deep Dive

The reaction is initiated by the protonation of the nitrile nitrogen by HCl. This protonation dramatically increases the acidity of the α-hydrogens. Thionyl chloride then acts as the electrophile, but it is intercepted by the enol-like tautomer of the protonated nitrile, leading to an electrophilic attack on the α-carbon.[6] The presence of HCl is crucial as it facilitates the formation of the reactive α-chloroenamine intermediate, which is in equilibrium with the nitrile under the reaction conditions.[6]

The subsequent steps dictate the final product, which can be either an α-cyanosulfinyl chloride or, with further reaction, an α-chloro-α-cyanoalkanesulfenyl chloride.

Visualization of the α-Carbon Attack Mechanism

Caption: Mechanism of α-carbon attack on nitriles by thionyl chloride.

Self-Validating Experimental Protocol: Synthesis of α-Cyano-α-methylethanesulfinyl Chloride

This protocol is adapted from the established synthesis reported by Ohoka et al.[6] It serves as a self-validating system where successful synthesis confirms the described mechanistic pathway.

Materials:

  • 2-Methylpropionitrile (isobutyronitrile)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous solvent (e.g., benzene or CH₂Cl₂)

  • Reaction vessel with a gas inlet, condenser, and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a gas inlet tube, dissolve 2-methylpropionitrile (1.0 eq) in the anhydrous solvent.

  • Acidification: Bubble anhydrous HCl gas through the solution at 0 °C for 30-60 minutes to ensure saturation. This is critical for activating the nitrile.

  • Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by IR spectroscopy (disappearance of the nitrile C≡N stretch around 2250 cm⁻¹ and appearance of the S=O stretch around 1150 cm⁻¹). The reaction may take several hours to days.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess SOCl₂ under reduced pressure.

  • Purification & Characterization: The crude product is purified by vacuum distillation. The final product, α-cyano-α-methylethanesulfinyl chloride, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[6]

An Alternative Pathway: [3+2] Cycloaddition Reactions

While α-carbon attack is a well-documented pathway, particularly for nitriles with α-hydrogens, cycloaddition reactions represent another potential, albeit less directly confirmed, avenue of reactivity. This is especially relevant for the synthesis of sulfur-nitrogen heterocycles like thiadiazoles, which are privileged scaffolds in medicinal chemistry.[7][8]

Hypothesized Mechanism

A [3+2] cycloaddition would involve the sulfinyl chloride acting as a 3-atom component and the nitrile as a 2-atom component. This would likely require the in-situ formation of a more reactive dipole, such as a nitrile sulfide, from the sulfinyl chloride, or activation of the nitrile with a Lewis acid. The cycloaddition of nitrile sulfides with nitriles is a known method for synthesizing 1,2,4-thiadiazole rings.[7]

Visualization of a Proposed Cycloaddition

Caption: Proposed [3+2] cycloaddition of a sulfinyl chloride with a nitrile.

Comparative Reactivity: Why Not Direct Nucleophilic Attack?

A key aspect of scientific integrity is understanding not just what happens, but also what doesn't happen and why. The high reactivity of sulfinyl chlorides with amines to form sulfinamides makes the nitrile's lack of N-nucleophilicity striking.[2] This can be attributed to fundamental principles of orbital hybridization and electronics.

Functional GroupHybridization of NLone Pair CharacterBasicity/NucleophilicityReactivity with R-S(O)ClProduct
Primary Amine sp³~25% s-characterHighVery FastSulfinamide
Nitrile sp~50% s-characterVery LowNo direct N-attackα-Carbon Attack Products

Table 1: Comparison of Reactivity of Sulfinyl Chlorides with Amines vs. Nitriles.

The sp-hybridized lone pair on the nitrile nitrogen is held more tightly and is less available for donation compared to the sp³-hybridized lone pair of an amine. Therefore, under typical conditions, the reaction at the α-carbon, which proceeds through a lower energy transition state, is overwhelmingly favored over the direct and electronically disfavored attack by the nitrile nitrogen.

Applications in Synthesis and Drug Development

The products derived from the reaction of sulfinyl chlorides and nitriles are valuable synthetic intermediates.

  • α-Cyanosulfinyl Chlorides: These molecules are bifunctional, containing both a reactive sulfinyl chloride and a nitrile. The sulfinyl chloride can be readily converted into sulfinamides, sulfoxides, or sulfinate esters, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[3] This allows for rapid diversification and the construction of complex molecular scaffolds.

  • Thiadiazoles: The thiadiazole ring is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.[7][8][9] Synthetic routes involving nitriles offer a powerful tool for accessing novel thiadiazole derivatives for drug discovery programs.

Conclusion and Future Outlook

The reactivity of sulfinyl chlorides with nitriles is a compelling case study in selectivity, governed by the subtle electronic properties of the nitrile functional group. The dominant pathway involves an acid-catalyzed electrophilic attack at the α-carbon, a testament to the heightened acidity of the α-protons in the protonated nitrile intermediate. While direct nucleophilic attack by the nitrile nitrogen is disfavored, potential cycloaddition pathways offer an intriguing, though less explored, route to valuable heterocyclic systems.

Future research should focus on expanding the scope of these reactions beyond thionyl chloride to a wider range of substituted sulfinyl chlorides and exploring Lewis acid catalysis to potentially unlock novel cycloaddition pathways. A deeper understanding of these reaction profiles will undoubtedly empower chemists to design more efficient and innovative syntheses for applications in materials science and drug development.

References

  • Synthesis of amides via TBN-induced oxidation cross-coupling of acetonitrile and N-sulfinylanilines. Taylor & Francis Online.[Link]

  • Nitrile Chemistry. Chemistry LibreTexts.[Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research.[Link]

  • Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. Scite.ai.[Link]

  • Chemistry of Nitriles. Chemistry LibreTexts.[Link]

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. National Center for Biotechnology Information.[Link]

  • Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides an. J-STAGE.[Link]

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv.[Link]

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. National Center for Biotechnology Information.[Link]

  • Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.[Link]

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Organic Chemistry Portal.[Link]

  • Amide to Nitrile - Common Conditions. Organic Chemistry Data.[Link]

  • 20.7 Chemistry of Nitriles. OpenStax.[Link]

  • One-pot conversion of thiols to sulfinyl chlorides by SO2Cl2 and acetic acid and further to sulfinamides... Royal Society of Chemistry.[Link]

  • Sulfenyl chloride - Wikipedia. Wikipedia.[Link]

  • Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Royal Society of Chemistry.[Link]

  • A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. ACS Publications.[Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute for Solid State Research.[Link]

  • NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES. HETEROCYCLES.[Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.[Link]

  • Reactions of Nitriles. Chemistry Steps.[Link]

  • Product Class 4: Nitrile Ylides. Thieme.[Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.[Link]

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solubility of 1-Cyanopropane-1-sulfinyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility and Handling of 1-Cyanopropane-1-sulfinyl Chloride[1][2]

Part 1: Executive Summary & Chemical Nature

1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1) is a highly specialized, reactive electrophile used primarily as an intermediate in the synthesis of functionalized sulfinamides, sulfoxides, and heterocycles.[1][2] Structurally, it possesses a propyl backbone with a nitrile (cyano) group and a sulfinyl chloride moiety at the


-position.[2]

[1][2]

Unlike its sulfonyl analogues (


), the sulfinyl chloride group (

) renders this compound significantly more sensitive to moisture and nucleophilic attack.[2] The presence of the electron-withdrawing cyano group at the

-position increases the acidity of the

-proton, making the compound susceptible to base-mediated degradation or elimination pathways.[1]

Critical Handling Directive: This compound must be handled under strictly anhydrous conditions (Schlenk line or Glovebox). Solubility data is only valid in the absence of nucleophiles (water, alcohols, amines).

Part 2: Solubility Profile & Compatibility Matrix

The solubility of 1-Cyanopropane-1-sulfinyl chloride is governed by its polarity (moderately high due to


 and 

) and its high reactivity.[1][2] It is not "soluble" in protic solvents; it is reactive with them.[2]
Table 1: Solvent Compatibility and Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingCompatibilityRemarks
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent Preferred solvent for reactions.[1][2] Must be anhydrous.[1]
Chloroform (

)
High Good Acidic impurities in

can catalyze decomposition.[2]
Ethers Tetrahydrofuran (THF)High Good Must be free of peroxides and water.[2]
Diethyl Ether (

)
ModerateGood Useful for precipitation/crystallization of derivatives.
1,4-DioxaneHighGood Good for higher boiling point applications.[1][2]
Aromatic TolueneModerate-HighExcellent Best for thermal stability; less hygroscopic than THF.[1][2]
Polar Aprotic Acetonitrile (MeCN)HighFair Use strictly anhydrous.[1][2] High polarity stabilizes ionic intermediates.[1]
DMF / DMAcHighCaution Can react with acid chlorides at high temps (Vilsmeier-Haack type side reactions).[1][2]
DMSOHighIncompatible Oxidant; can react with sulfinyl chlorides (Pummerer-type).[1][2]
Protic WaterN/AIncompatible Rapid hydrolysis to sulfinic acid (

) and HCl.[2]
Methanol / EthanolN/AIncompatible Rapid alcoholysis to sulfinate esters (

).[1][2]
Alkanes Hexane / PentaneLow (<10 mg/mL)Poor Used as an antisolvent to crash out the product.[2]

Part 3: Reactivity & Degradation Pathways[1][2]

Understanding the degradation is crucial for interpreting solubility results. If the compound "dissolves" in wet DCM but the solution turns cloudy or acidic, it has hydrolyzed.

Figure 1: Reactivity and Degradation Workflow

Reactivity Compound 1-Cyanopropane- 1-sulfinyl chloride SulfinicAcid Sulfinic Acid (Unstable) Compound->SulfinicAcid Hydrolysis Sulfinate Sulfinate Ester (Stable) Compound->Sulfinate Alcoholysis Sulfinamide Sulfinamide (Target) Compound->Sulfinamide Aminolysis Water Water (H2O) Alcohol Alcohol (R'OH) Amine Amine (R'NH2) Decomp Decomposition (SO2 + Nitrile) SulfinicAcid->Decomp Disproportionation

Caption: Primary reactivity pathways. Hydrolysis leads to unstable sulfinic acids, while aminolysis yields stable sulfinamides.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on visual solubility alone. A clear solution in wet THF may indicate complete hydrolysis, not stability.[1] Use this Derivatization Protocol to verify the solubility and integrity of the sulfinyl chloride in a given solvent.

Protocol 1: Quantitative Solubility & Integrity Check

Objective: Determine if the compound is soluble and chemically active in Solvent X.

  • Preparation:

    • Flame-dry a 10 mL Schlenk tube under Argon.

    • Add 50 mg of 1-Cyanopropane-1-sulfinyl chloride .[1][2]

    • Add 1.0 mL of anhydrous Solvent X (e.g., DCM, Toluene).[2]

  • Visual Observation:

    • Pass: Clear, homogeneous solution.[1][3]

    • Fail: Precipitate, oiling out, or immediate color change (darkening indicates decomposition).

  • Chemical Validation (The "Quench"):

    • To the solution, add 2.0 equivalents of Benzylamine (or Morpholine) and 2.5 equivalents of Triethylamine .[2]

    • Stir for 10 minutes at 0°C.

    • Rationale: If the sulfinyl chloride was stable in Solvent X, it will react quantitatively to form the stable N-benzyl-1-cyanopropane-1-sulfinamide.[1][2]

  • Analysis:

    • Take an aliquot for TLC or LC-MS.[1][2]

    • Success Criteria: Major peak corresponds to the Sulfinamide derivative (

      
      ).[1][2]
      
    • Failure: Presence of hydrolysis products or unreacted amine indicates the sulfinyl chloride decomposed in Solvent X prior to the quench.

Protocol 2: Purification via Recrystallization

If the compound degrades or contains impurities, purification is difficult due to instability. However, precipitation can be attempted:

  • Dissolve crude material in minimal DCM (High solubility).

  • Slowly layer Hexane or Pentane (Antisolvent) on top at -20°C.[1][2]

  • Allow diffusion to crystallize the chloride or precipitate impurities.

Part 5: Decision Framework for Solvent Selection

Use this logic tree to select the appropriate solvent for your specific application (Reaction vs. Analysis).

Figure 2: Solvent Selection Decision Tree

SolventSelect Start Select Solvent for 1-Cyanopropane-1-sulfinyl Cl Purpose What is the purpose? Start->Purpose Reaction Synthesis/Reaction Purpose->Reaction Analysis Analysis (NMR/LC) Purpose->Analysis Temp Temperature Req? Reaction->Temp NMR NMR Solvent Analysis->NMR LowT Low Temp (-78°C) Temp->LowT HighT Reflux (>60°C) Temp->HighT CDCL3 CDCl3 (Neutralized) NMR->CDCL3 DMSO AVOID DMSO NMR->DMSO Reacts DCM Rec: DCM or THF LowT->DCM Tol Rec: Toluene HighT->Tol

Caption: Logic flow for selecting solvents. Note the strict avoidance of DMSO for analytical work due to oxidative risks.

References

  • Drabowicz, J., & Mikołajczyk, M. (1982).[2] Sulfinyl Chlorides: Synthesis and Reactivity. Topics in Sulfur Chemistry. A comprehensive review of the synthesis and electrophilic nature of alkanesulfinyl chlorides.

  • Sammes, M. P., et al. (1971).[2][4]

    
    -Cyano-sulphonyl chlorides: their preparation and reactions. Journal of the Chemical Society C. Link (Provides foundational data on the stability of alpha-cyano sulfur electrophiles).[1][2]
    
  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews. Link (Details the use of sulfinyl chlorides in stereoselective synthesis).[2]

  • BenchChem Technical Data . Reactivity of Sulfonyl and Sulfinyl Chlorides. Link (General reactivity profiles for sulfinyl halides).[1][2]

  • Senning, A. (1993).[2] Sulfur-Containing Reagents. Academic Press.[1] (Authoritative text on handling moisture-sensitive sulfur reagents).

Sources

An In-depth Technical Guide to 1-Cyanopropane-1-sulfinyl Chloride Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-cyanopropane-1-sulfinyl chloride and its derivatives, compounds of emerging interest for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their reactivity, and discuss their potential applications in medicinal chemistry, grounded in established chemical principles and supported by authoritative references.

Introduction: The Potential of α-Cyano Sulfinyl Chlorides

The unique juxtaposition of a cyano group and a sulfinyl chloride on the same carbon atom in 1-cyanopropane-1-sulfinyl chloride creates a highly reactive and versatile chemical entity. The electron-withdrawing nature of both the nitrile and the sulfinyl chloride group activates the α-carbon, making it a focal point for a variety of chemical transformations. This guide will illuminate the synthetic pathways to this core scaffold and the subsequent derivatization strategies that unlock its potential for creating novel molecular architectures for drug discovery.

Synthesis of the Core Scaffold: 1-Cyanopropane-1-sulfinyl Chloride

Step 1: Synthesis of 2-Hydroxybutanenitrile (Propanal Cyanohydrin)

The initial step involves the formation of a cyanohydrin from propanal. This is a classic nucleophilic addition reaction to a carbonyl group.[1][2]

Experimental Protocol: Synthesis of 2-Hydroxybutanenitrile

  • Materials:

    • Propanal

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Sulfuric acid (H₂SO₄) or another suitable acid for in-situ HCN generation

    • Diethyl ether or other suitable organic solvent

    • Water

  • Procedure:

    • In a well-ventilated fume hood, a mixture of sodium cyanide and water is prepared in a round-bottom flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

    • A solution of propanal in diethyl ether is added to the flask.

    • A stoichiometric amount of sulfuric acid is added dropwise from the dropping funnel. The in-situ generation of HCN facilitates the nucleophilic attack on the carbonyl carbon of propanal.[2]

    • The reaction is stirred at a low temperature (e.g., 0-10 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is carefully neutralized and extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-hydroxybutanenitrile. Purification can be achieved by distillation.

Causality Behind Experimental Choices:

  • The use of an in-situ generation of HCN from a cyanide salt and acid is a safer alternative to handling highly toxic gaseous HCN.[2]

  • Low-temperature conditions are crucial to minimize side reactions and to control the exothermicity of the reaction.

Caption: Synthesis of 2-Hydroxybutanenitrile.

Step 2: Conversion to 1-Cyanopropane-1-sulfinyl Chloride

The hydroxyl group of the cyanohydrin can be converted to a sulfinyl chloride using thionyl chloride (SOCl₂). This is a standard method for converting alcohols to alkyl chlorides and is expected to be applicable here.[3]

Experimental Protocol: Synthesis of 1-Cyanopropane-1-sulfinyl Chloride

  • Materials:

    • 2-Hydroxybutanenitrile

    • Thionyl chloride (SOCl₂)

    • Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)

    • Pyridine or other suitable base (optional, to scavenge HCl)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet, a solution of 2-hydroxybutanenitrile in the anhydrous solvent is prepared.

    • The solution is cooled in an ice bath.

    • Thionyl chloride is added dropwise from the dropping funnel. The reaction is typically exothermic.

    • If used, pyridine is added to neutralize the HCl gas produced during the reaction.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure complete conversion. Reaction progress can be monitored by IR spectroscopy (disappearance of the O-H stretch).

    • After completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

    • The crude 1-cyanopropane-1-sulfinyl chloride is obtained and should be used immediately in subsequent reactions due to its expected high reactivity and potential instability.

Causality Behind Experimental Choices:

  • Anhydrous conditions are critical as thionyl chloride reacts violently with water.[4]

  • The use of a non-protic solvent is necessary to avoid side reactions with the highly reactive thionyl chloride.

  • Refluxing provides the necessary activation energy to drive the reaction to completion.

G cluster_0 Synthesis of 1-Cyanopropane-1-sulfinyl Chloride Cyanohydrin 2-Hydroxybutanenitrile Intermediate Chlorosulfite Intermediate Cyanohydrin->Intermediate Nucleophilic attack by OH ThionylChloride SOCl₂ ThionylChloride->Intermediate Product 1-Cyanopropane-1-sulfinyl Chloride Intermediate->Product SNi mechanism Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Proposed synthesis of the target compound.

Reactivity and Derivatization

1-Cyanopropane-1-sulfinyl chloride is a potent electrophile, susceptible to attack by a wide range of nucleophiles at the sulfur atom. This reactivity allows for the synthesis of a diverse library of derivatives.

Formation of Sulfinamides

The reaction with primary or secondary amines is expected to proceed readily to form the corresponding sulfinamides. These compounds are of significant interest in medicinal chemistry.[5][6][7]

Experimental Protocol: Synthesis of N-Aryl/Alkyl-1-cyanopropane-1-sulfinamides

  • Materials:

    • 1-Cyanopropane-1-sulfinyl chloride (freshly prepared)

    • Primary or secondary amine

    • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

    • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Procedure:

    • A solution of the amine and the tertiary amine base in the anhydrous solvent is prepared in a round-bottom flask and cooled in an ice bath.

    • A solution of freshly prepared 1-cyanopropane-1-sulfinyl chloride in the same solvent is added dropwise.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

Amine NucleophileProductExpected Yield (%)
AnilineN-Phenyl-1-cyanopropane-1-sulfinamide70-85
Morpholine4-(1-Cyanopropane-1-sulfinyl)morpholine75-90
BenzylamineN-Benzyl-1-cyanopropane-1-sulfinamide65-80

graph G {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

SulfinylChloride [label="1-Cyanopropane-1-sulfinyl Chloride"]; Amine [label="R¹R²NH"]; Sulfinamide [label="1-Cyanopropane-1-sulfinamide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Et₃N)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

SulfinylChloride -> Sulfinamide; Amine -> Sulfinamide [label="Nucleophilic Attack"]; Base -> Sulfinamide [label="HCl Scavenger"]; }

Caption: General scheme for sulfinamide synthesis.

Formation of Sulfinate Esters

Reaction with alcohols in the presence of a base is expected to yield sulfinate esters.

Experimental Protocol: Synthesis of Alkyl 1-Cyanopropane-1-sulfinates

  • Materials:

    • 1-Cyanopropane-1-sulfinyl chloride (freshly prepared)

    • Alcohol

    • Anhydrous, non-protic solvent

    • Tertiary amine base

  • Procedure:

    • Follow a similar procedure to the sulfinamide synthesis, substituting the amine with the desired alcohol.

    • The reaction may require slightly longer reaction times or gentle heating to proceed to completion.

Applications in Drug Development

While specific applications of 1-cyanopropane-1-sulfinyl chloride derivatives are not yet established, the resulting sulfinamide and related scaffolds are prevalent in medicinal chemistry.[8][9]

  • Bioisosteric Replacement: The sulfinamide group can act as a bioisostere for amide or sulfonamide functionalities, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[5][6][7]

  • Enzyme Inhibition: Sulfonamide-containing compounds are known to be effective enzyme inhibitors, for example, of carbonic anhydrases.[8] The derivatives of 1-cyanopropane-1-sulfinyl chloride could be explored for similar activities.

  • Novel Scaffolds: The unique combination of functional groups allows for the creation of novel chemical entities with the potential for unique biological activities.

Conclusion

1-Cyanopropane-1-sulfinyl chloride represents a reactive and versatile building block with significant potential for the synthesis of novel compounds for drug discovery. This guide has outlined a plausible and robust synthetic strategy and has explored the potential reactivity and applications of its derivatives. The protocols and insights provided herein are intended to empower researchers to explore the chemical space offered by this intriguing class of compounds.

References

  • Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006 – 2008). Expert Opinion on Therapeutic Patents, 19(10), 1449-1453. [Link]

  • Oudah, K. H., Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(12), 1646-1659. [Link]

  • Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(10), 1449-1453. [Link]

  • Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Request PDF. [Link]

  • Zhdankin, V. V. (2014). A Study on Sulfonylation of Cyanohydrins with α-Functionalized Sulfonyl Chlorides. Chemistry of Heterocyclic Compounds, 50, 1-1. [Link]

  • Akter, M., & Azad, M. A. K. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Davis, F. A., & Zhou, P. (2000). Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids. The Journal of Organic Chemistry, 65(23), 7580-7583. [Link]

  • Fray, J. (2018). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints. [Link]

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151. [Link]

  • LibreTexts. (2024). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Gholami, M. R., & Dinari, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Wang, J. (2013). Recent advances in asymmetric Strecker reactions. ARKAT USA. [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • North, M. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. Science of Synthesis. [Link]

  • Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. Organic Syntheses. [Link]

  • Nauth, A. M., Konrad, T., Papadopulu, Z., Vierengel, N., Lipp, B., & Opatz, T. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(18), 4217-4223. [Link]

  • van Leusen, A. M., & van Leusen, D. (1993). Methanesulfonyl cyanide. Organic Syntheses. [Link]

  • CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google P
  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • Quora. (2017). How could 1-chloropropane be made from propane? Quora. [Link]

  • ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction? ResearchGate. [Link]

  • YouTube. (2018). Quick Revision - Nitriles and hydroxynitriles. YouTube. [Link]

  • Organic Chemistry Portal. (2023). Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Carbon dioxide enhances sulphur-selective conjugate addition reactions. RSC Publishing. [Link]

  • US2202791A - Reaction of hydrocarbon compounds with gaseous chlorine and sulphur dioxide - Google P
  • Fujimori, T., Takaoka, M., Takeda, N., & Oshita, K. (2014). Contrasting effects of sulfur dioxide on cupric oxide and chloride during thermochemical formation of chlorinated aromatics. Environmental Science & Technology, 48(23), 13863-13870. [Link]

  • Royal Society of Chemistry. (2023). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. RSC Publishing. [Link]

  • Infoscience. (2025). Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. Infoscience. [Link]

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Technical Safety & Handling Guide: 1-Cyanopropane-1-sulfinyl chloride in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the strategic introduction of functional groups is paramount to modulating a drug candidate's pharmacokinetics and target affinity. 1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1) is a highly specialized, bifunctional electrophile. It possesses both an electron-withdrawing cyano group and a highly reactive sulfinyl chloride moiety. While it is an invaluable building block for synthesizing complex sulfinamides and sulfoxides, its extreme sensitivity to moisture and propensity for exothermic degradation demand rigorous handling protocols.

This whitepaper serves as an in-depth technical Safety Data Sheet (SDS) and operational guide. It moves beyond standard hazard checklists to explain the causality behind the molecule's reactivity, providing self-validating experimental workflows to ensure both scientific integrity and operator safety.

Physicochemical Profiling & Structural Causality

To safely handle a reagent, one must first understand the electronic and steric forces governing its behavior. The sulfur atom in 1-cyanopropane-1-sulfinyl chloride exists in a +4 oxidation state, making it inherently electrophilic. This electrophilicity is drastically amplified by the adjacent alpha-cyano group (-C≡N), which exerts a strong inductive electron-withdrawing effect (-I effect). This polarization weakens the S-Cl bond, lowering the activation energy required for nucleophilic attack via a sulfurane intermediate ([1]).

Quantitative Chemical Data

All data summarized below is essential for stoichiometric calculations and risk assessment ([2]).

PropertyValueCausality / Implication
Chemical Name 1-Cyanopropane-1-sulfinyl chlorideBifunctional: Cyano and Sulfinyl groups.
CAS Number 1861384-69-1Unique identifier for inventory tracking.
Molecular Formula C₄H₆ClNOSContains hydrolyzable chlorine.
Molecular Weight 151.62 g/mol Required for precise stoichiometric equivalents.
SMILES CCC(C#N)S(=O)ClHighlights the chiral sulfur center and alpha-cyano group.
Physical State Liquid (Typical for sulfinyl chlorides)High surface area for rapid volatilization/reaction.

Hazard Assessment & Toxicological Causality (The Core SDS)

Standard SDS documents list hazards; a robust safety protocol explains why they occur. Sulfinyl chlorides are notoriously unstable and thermolabile ([3]).

  • GHS Classification: Corrosive (Skin Corr. 1B, Eye Dam. 1), Water-Reactive, Toxic (STOT SE 3).

  • Hydrolysis Hazard: The primary danger of 1-cyanopropane-1-sulfinyl chloride is its violent reactivity with water. Upon contact with atmospheric moisture, the S-Cl bond rapidly hydrolyzes to form 1-cyanopropane-1-sulfinic acid and gaseous hydrogen chloride (HCl) ([3]).

  • Overpressurization Risk: Because of the rapid expansion ratio from liquid to gas during hydrolysis, sealing a moisture-contaminated sample in a closed vessel will lead to catastrophic overpressurization and explosion ([4]).

  • Storage Causality: The reagent must be stored at -20°C under a strict Argon atmosphere. Low temperatures suppress spontaneous disproportionation, while Argon (being denser than Nitrogen) provides a superior physical blanket against moisture ingress.

Mechanistic Pathways & Reactivity Visualization

Understanding the divergence between controlled synthetic application (aminolysis) and hazardous degradation (hydrolysis) is critical for experimental design.

G Start 1-Cyanopropane-1- sulfinyl chloride H2O H2O (Moisture) Start->H2O Unintended Hydrolysis Amine R-NH2 + Base Start->Amine Controlled Aminolysis Sulfinic 1-Cyanopropane-1- sulfinic acid H2O->Sulfinic HCl1 HCl Gas (Hazard) H2O->HCl1 Sulfinamide Sulfinamide (Product) Amine->Sulfinamide HCl2 Base·HCl (Salt) Amine->HCl2

Fig 1: Divergent reactivity pathways of 1-Cyanopropane-1-sulfinyl chloride.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I design protocols that are self-validating—meaning the system provides real-time feedback on its own integrity. If a step fails, the operator knows immediately before proceeding.

Protocol 1: Schlenk-Line Mediated Reagent Transfer

Objective: Transfer the highly moisture-sensitive reagent without initiating the hydrolysis cascade.

  • System Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 Torr) for 5 minutes to desorb surface silanols and microscopic water droplets. Backfill with Argon (repeat 3x).

    • Causality: Even trace moisture on glassware will initiate HCl generation, degrading the reagent before the reaction begins.

  • Reagent Thawing: Transfer the sealed reagent vial from -20°C storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the liquid, permanently ruining the batch.

  • Syringe Transfer: Use a gas-tight syringe purged three times with Argon.

    • Self-Validating System: Utilize an oil bubbler on the Schlenk line. When drawing the reagent into the syringe, a corresponding bubble of Argon should be pulled into the flask. If the bubbler shows positive pressure (bubbling outward) during extraction, it indicates the reagent is actively degrading and releasing HCl gas. Abort the transfer.

Protocol 2: Synthesis of a Chiral Sulfinamide

Objective: Nucleophilic substitution at the sulfinyl sulfur using a primary amine.

  • Amine/Base Solution: In a flame-dried flask under Argon, dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous CH₂Cl₂. Cool the mixture to -78°C using a dry ice/acetone bath.

    • Causality: DIPEA acts as a non-nucleophilic HCl scavenger. The -78°C temperature suppresses the formation of side products and controls the highly exothermic collapse of the sulfurane intermediate ([1]).

  • Electrophile Addition: Add 1-cyanopropane-1-sulfinyl chloride (1.1 eq) dropwise over 15 minutes.

    • Self-Validating System: Monitor the internal temperature using a thermocouple. A steady temperature indicates controlled aminolysis. A sudden, uncontrolled temperature spike (>5°C jump) indicates moisture contamination or an excessive addition rate. If a spike occurs, pause addition until thermal equilibrium is re-established.

  • Quenching: Quench the reaction strictly at -78°C with saturated aqueous NaHCO₃, then slowly warm to room temperature.

    • Causality: NaHCO₃ neutralizes unreacted sulfinyl chloride and DIPEA·HCl safely. Quenching at low temperature ensures the heat of neutralization is absorbed by the bath, preventing product decomposition.

References

  • 1-Cyanopropane-1-sulfinyl chloride | C4H6ClNOS | CID 131021410 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Sulfinyl halide Source: Wikipedia URL:[Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (American Chemical Society) URL:[Link]

Sources

Toxicological Assessment of Cyanopropane Sulfinyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tiered Risk Assessment Framework designed for drug development professionals evaluating novel Cyanopropane Sulfinyl Derivatives (CSDs) .

These compounds represent a bifunctional chemical class combining a nitrile (cyano) pharmacophore with a sulfinyl (sulfoxide) moiety. Their toxicological profile is non-trivial, governed by the competition between cytochrome P450-mediated cyanogenesis and flavin-containing monooxygenase (FMO) redox cycling.

A Mechanistic & Practical Guide for Application Scientists

Executive Summary & Chemical Logic

Cyanopropane sulfinyl derivatives (e.g., 3-(methylsulfinyl)propanenitrile) present a unique toxicological challenge. Unlike simple aliphatic nitriles (like butyronitrile), the presence of the polar, electron-withdrawing sulfinyl group (


) alters the lipophilicity and metabolic accessibility of the molecule.

The Core Toxicological Thesis: The toxicity of CSDs is driven by a "Metabolic Race" between two pathways:

  • The Acute Lethality Pathway (Cyanogenesis):

    
    -Carbon hydroxylation by CYP2E1 leading to unstable cyanohydrins and subsequent release of cyanide (
    
    
    
    ).
  • The Detoxification/Redox Pathway: Oxidation of the sulfinyl group to a stable sulfone (

    
    ) or reduction to a sulfide.
    

Expert Insight: The electron-withdrawing nature of the sulfinyl group typically deactivates the


-carbon, potentially slowing CYP450 oxidation compared to the parent cyanopropane. However, if the sulfinyl group is positioned to allow 

-elimination, these compounds can act as Michael acceptors, depleting cellular glutathione (GSH).

Mechanistic Toxicology: The "Why" Behind the Protocol

To assess these compounds, one must interrogate the metabolic fate. The following diagram illustrates the divergent pathways that dictate whether a CSD becomes a stable metabolite or a lethal toxin.

Visualization: Metabolic Fate & Bioactivation Pathways

MetabolicPathways Parent Cyanopropane Sulfinyl Derivative (Parent) CYP CYP2E1 / CYP2A6 (Liver Microsomes) Parent->CYP Oxidative Attack FMO FMO / CYP (Oxidation) Parent->FMO S-Oxidation Reductase Reductase (Gut Microbiota) Parent->Reductase Reduction Elim β-Elimination Parent->Elim If β-H acidic AlphaOH α-Hydroxy Nitrile (Unstable Cyanohydrin) CYP->AlphaOH Aldehyde Aldehyde/Ketone + HCN Release AlphaOH->Aldehyde Spontaneous Decomposition Mito Mitochondrial Toxicity (Cyt C Oxidase Inhibition) Aldehyde->Mito Histotoxic Hypoxia Sulfone Sulfone Metabolite (Generally Non-Toxic/Excreted) FMO->Sulfone Sulfide Sulfide Metabolite (Reactive/Odor) Reductase->Sulfide Michael Vinyl Nitrile (Michael Acceptor) Elim->Michael GSH GSH Depletion (Oxidative Stress) Michael->GSH Covalent Binding

Figure 1: Divergent metabolic pathways for cyanopropane sulfinyl derivatives. The critical risk is the left branch (Cyanide release).

Tiered Assessment Strategy

Do not jump straight to animal testing. Use this self-validating, tiered workflow to eliminate high-risk candidates early.

Tier 1: In Silico & Physicochemical Profiling

Before synthesis, evaluate the structural risks.

  • LogP/LogD Calculation: CSDs are more polar than alkyl nitriles. If LogP < 0, CNS penetration (and thus central respiratory arrest) is reduced.

  • pKa of

    
    -Protons:  Calculate the acidity of protons adjacent to the nitrile and sulfinyl groups. High acidity increases the risk of spontaneous decomposition or enzymatic abstraction.
    
Tier 2: In Vitro Metabolic Stability & Cyanogenesis

This is the critical "Go/No-Go" gate. You must quantify how much cyanide is released per minute per mg of microsomal protein.

Protocol A: Fluorometric Cyanide Liberation Assay

Objective: Quantify the rate of


 release using liver microsomes (RLM/HLM).
Principle:  Naphthalene-2,3-dialdehyde (NDA) reacts with cyanide in the presence of taurine to form a fluorescent isoindole derivative.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Substrate (CSD candidate) at 10, 50, 100 µM.

  • Reagent A: 0.5 mM NDA in MeOH.

  • Reagent B: 50 mM Taurine in HEPES buffer (pH 7.4).

Step-by-Step Workflow:

  • Incubation: Mix Microsomes (1 mg/mL) + Substrate in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time-Course: Aliquot 100 µL at t=0, 15, 30, 60 min into tubes containing ice-cold acetonitrile (to quench protein).

  • Derivatization: Centrifuge quenched samples. Transfer supernatant to a black 96-well plate.

  • Reaction: Add 50 µL Reagent A + 50 µL Reagent B. Incubate 30 min in dark.

  • Read: Measure Fluorescence (Ex 418 nm / Em 460 nm).

  • Validation: Use Butyronitrile as a Positive Control (High CN release) and Acetonitrile as a Low Control.

Decision Logic:

  • > 1 nmol CN/min/mg: High Risk. Stop development or redesign.

  • < 0.1 nmol CN/min/mg: Acceptable stability. Proceed to Tier 3.

Tier 3: Reactive Metabolite Trapping (GSH Adducts)

Even if cyanide release is low, the sulfinyl group can leave or the molecule can undergo elimination to form reactive vinyl nitriles.

Protocol:

  • Incubate Substrate (10 µM) with Microsomes + NADPH + Glutathione (GSH) (5 mM) .

  • Analyze via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

  • Interpretation: Presence of GSH adducts indicates the formation of "soft" electrophiles, predicting potential idiosyncratic toxicity or sensitization.

In Vivo Toxicokinetics & Biomarkers

If the compound passes in vitro screens, assess acute toxicity in rodents. Do not rely solely on lethality (LD50); monitor biomarkers of mechanism.

Key Biomarkers Table
BiomarkerMatrixSignificanceCausality
Blood Cyanide Whole BloodAcute ExposureDirect measure of

release. Half-life is short; measure immediately.
Plasma Thiocyanate Plasma/UrineCumulative ExposureThe major metabolite of cyanide (via Rhodanese). Indicates total metabolic flux through the nitrile pathway.
Lactate PlasmaHistotoxic Hypoxia

inhibits oxidative phosphorylation, forcing anaerobic glycolysis. High lactate = mitochondrial toxicity.
Methemoglobin BloodAntidote EfficacyIf using nitrite antidotes, monitor MetHb levels (target < 20%).
Experimental Workflow: The "Self-Validating" Loop

To ensure data integrity, the in vivo study must include a Toxicokinetic/Toxicodynamic (TK/TD) Bridge .

AssessmentWorkflow Step1 Dose Administration (Oral/IV) Step2 Serial Blood Sampling (0 - 24h) Step1->Step2 Analysis1 LC-MS/MS: Parent Compound (Sulfone/Sulfide) Step2->Analysis1 Analysis2 GC-NPD / Fluor: Cyanide & Thiocyanate Step2->Analysis2 Decision Correlate PK with Lactate Rise Analysis1->Decision Analysis2->Decision

Figure 2: TK/TD bridging strategy. A rise in lactate correlating with the disappearance of parent compound confirms mechanism.

References

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54.

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.

  • DeVries, K. M., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds.[1] Toxicology in Vitro, 23(8), 1527-1533.

  • Testai, E., et al. (2016). Metabolism and kinetics of nitriles. Archives of Toxicology, 90, 263–285.

  • NTP (National Toxicology Program). Toxicity Studies of Aliphatic Nitriles. National Institutes of Health.

Sources

Methodological & Application

synthesis protocol for 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Handling of 1-Cyanopropane-1-sulfinyl Chloride

Executive Summary

1-Cyanopropane-1-sulfinyl chloride (C₄H₆ClNOS) is a specialized organosulfur intermediate employed in the synthesis of


-cyano sulfinamides, heterocycles, and pharmaceutical building blocks.[1] Its reactivity is characterized by the electrophilic sulfinyl chloride moiety (

) adjacent to an electron-withdrawing cyano group (

). This structural motif renders the compound highly sensitive to moisture and nucleophilic attack.

This application note details a robust synthesis protocol based on the oxidative chlorination of bis(1-cyanopropyl) disulfide . This method is selected for its scalability and ability to minimize side reactions common with direct sulfinylation of nitriles.

Critical Safety Notice: This protocol involves the handling of chlorine gas (or sulfuryl chloride) and precursors that may release Hydrogen Cyanide (HCN) upon decomposition or hydrolysis. All operations must be conducted in a certified chemical fume hood with appropriate cyanide antidotes immediately available.

Safety & Handling (HSE Profile)

Before initiating the synthesis, the researcher must validate the following safety parameters.

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity (Inhalation) Potential release of HCN and HCl upon hydrolysis or thermal decomposition.Work strictly in a fume hood; keep pH > 7 in waste streams (bleach quench).
Corrosivity Sulfinyl chlorides react violently with water/mucous membranes to form HCl and sulfinic acids.Wear acid-resistant gloves (Butyl/Viton) and face shield.
Reactivity High moisture sensitivity.Use oven-dried glassware; maintain inert atmosphere (

/Ar).

Synthesis Protocol: Oxidative Chlorination

Reaction Scheme: The synthesis proceeds via the chlorinolysis of the disulfide bond in acetic anhydride, which acts as a trap for the sulfinyl intermediate and prevents over-oxidation to the sulfonyl chloride.



Materials & Reagents
ReagentRolePurityStoichiometry
Bis(1-cyanopropyl) disulfide Precursor>98%1.0 equiv
Sulfuryl Chloride (

)
Chlorinating Agent99%2.05 equiv
Acetic Anhydride (

)
Solvent/PromoterACS Grade5.0 equiv
Dichloromethane (DCM) SolventAnhydrous10 V/w

Note: Sulfuryl chloride is preferred over chlorine gas for precise stoichiometric control in laboratory-scale preparations.

Step-by-Step Methodology
  • Setup : Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Flame-dry the apparatus under vacuum and backfill with Nitrogen (

    
    ).
    
  • Precursor Dissolution : Charge the flask with Bis(1-cyanopropyl) disulfide (1.0 equiv) and Acetic Anhydride (5.0 equiv) in anhydrous Dichloromethane . Cool the solution to -10°C using an ice/salt bath.

  • Chlorination :

    • Dilute Sulfuryl Chloride (2.05 equiv) in a small volume of DCM.

    • Add the solution dropwise to the reaction mixture over 45 minutes.

    • Critical Control: Maintain internal temperature below -5°C . Exotherms may lead to desulfurization or over-oxidation to the sulfonyl chloride.

  • Reaction Phase :

    • After addition, allow the mixture to stir at 0°C for 2 hours .

    • Monitor reaction progress via TLC (taking an aliquot and quenching with methanol to check for the methyl sulfinate ester).

  • Workup & Isolation :

    • Degassing : Remove the cooling bath and apply a mild vacuum (200 mbar) for 15 minutes to remove excess

      
       and HCl gases.
      
    • Concentration : Evaporate the solvent and acetyl chloride byproduct under reduced pressure (rotary evaporator, bath temp < 35°C).

    • Purification : The crude residue is typically a yellow oil. Due to thermal instability, distillation is risky. If high purity is required, rapid Kugelrohr distillation at high vacuum (<0.1 mmHg) is recommended, but for most applications, the crude material is used immediately.

Process Visualization (Graphviz)

The following diagram outlines the critical path and decision nodes for the synthesis, emphasizing safety checkpoints.

SynthesisProtocol cluster_inputs Reagents Disulfide Bis(1-cyanopropyl) disulfide Setup Setup: Inert Atmosphere (N2) Cool to -10°C Disulfide->Setup SO2Cl2 Sulfuryl Chloride SO2Cl2->Setup Ac2O Acetic Anhydride Ac2O->Setup Addition Controlled Addition of SO2Cl2 Setup->Addition CheckTemp CRITICAL: Temp < -5°C? (Prevents Decomposition) Addition->CheckTemp Reaction Stir 0°C, 2 Hours Formation of Sulfinyl Chloride CheckTemp->Reaction Yes Waste Waste Disposal: Quench with NaOH/Bleach (Cyanide Protocol) CheckTemp->Waste No (Runaway) Workup Vacuum Degassing Removal of AcCl/Solvent Reaction->Workup Product 1-Cyanopropane-1-sulfinyl chloride (Yellow Oil/Low Melt Solid) Workup->Product Workup->Waste Byproducts

Figure 1: Workflow for the oxidative chlorination synthesis of 1-Cyanopropane-1-sulfinyl chloride, highlighting critical temperature controls.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures should be verified:

  • IR Spectroscopy : Look for the disappearance of the S-S stretch and the appearance of the sulfinyl S=O stretch (~1150 cm⁻¹) and the C≡N stretch (~2240 cm⁻¹).

  • ¹H NMR : The

    
    -proton (adjacent to CN and SOCl) will show a significant downfield shift compared to the disulfide precursor due to the electron-withdrawing nature of the sulfinyl chloride group.
    
  • Stability Test : Dissolve a small aliquot in Methanol. Analyze by GC/MS for the corresponding methyl sulfinate ester (

    
    ). This confirms the presence of the active 
    
    
    
    species.

References

  • PubChem. 1-Cyanopropane-1-sulfinyl chloride (CID 131021410).[2] National Library of Medicine. Available at: [Link]

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971).[3]

    
    -Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines.[3] Journal of the Chemical Society C: Organic, 2151-2155. Available at: [Link]
    
  • Drabowicz, J., & Kiełbasiński, P. (2008). Synthesis of Sulfinyl Chlorides.[3][4][5][6][7] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 39). Thieme Chemistry. (General reference for oxidative chlorination methodology).

Sources

preparation of 1-Cyanopropane-1-sulfinyl chloride from butyronitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-Cyanopropane-1-sulfinyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyanopropane-1-sulfinyl chloride, a reactive intermediate valuable in organic synthesis. The protocol details the reaction of butyronitrile with thionyl chloride in the presence of hydrogen chloride. Emphasis is placed on understanding the reaction mechanism, critical safety protocols for handling hazardous reagents, and a detailed, step-by-step procedure for laboratory execution. This guide is intended for experienced researchers in synthetic chemistry and drug development, providing the necessary technical insights and causality behind the experimental design to ensure a safe and successful synthesis.

Introduction and Scientific Rationale

α-Cyano sulfinyl chlorides are a class of highly functionalized compounds that serve as versatile building blocks in organic synthesis. The presence of the nitrile, sulfinyl chloride, and an acidic α-hydrogen imparts a unique reactivity profile, allowing for a range of subsequent transformations. Their utility is particularly noted in the synthesis of novel heterocyclic compounds and other complex molecular architectures.

The described method is based on the established reaction of nitriles bearing α-hydrogens with thionyl chloride (SOCl₂) and hydrogen chloride (HCl)[1][2]. The reaction proceeds via the formation of an N-sulfinyl-imidoyl chloride intermediate, followed by a Pinner-type reaction and subsequent tautomerization and rearrangement to yield the desired α-sulfinyl chloride. A critical consideration for nitriles with two α-hydrogens, such as butyronitrile, is the potential for the formation of an α-sulfenyl chloride byproduct[1]. This protocol is designed to favor the formation of the target sulfinyl chloride, but researchers must be aware of this potential side reaction.

Reaction Mechanism and Key Principles

The reaction is believed to proceed through the following key stages. The presence of hydrogen chloride is essential for the initial activation of the nitrile.

  • Nitrile Activation: Hydrogen chloride protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.

  • Thionyl Chloride Attack: Thionyl chloride attacks the activated nitrile to form an imidoyl chloride intermediate.

  • Sulfinylation: A second molecule of thionyl chloride or a related species reacts at the nitrogen atom.

  • Rearrangement: A subsequent rearrangement, driven by the formation of the stable S=O bond, leads to the α-sulfinylated product.

Understanding this pathway underscores the necessity for strictly anhydrous conditions, as water would rapidly decompose the thionyl chloride reagent and intermediates.

Reaction_Mechanism Fig 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Butyronitrile Butyronitrile Intermediate1 Protonated Nitrile Butyronitrile->Intermediate1 + HCl SOCl2 Thionyl Chloride (SOCl₂) HCl Hydrogen Chloride (HCl) Intermediate2 Imidoyl Chloride Derivative Intermediate1->Intermediate2 + SOCl₂ Intermediate3 N-Sulfinyl Intermediate Intermediate2->Intermediate3 + SOCl₂ / Rearrangement Product 1-Cyanopropane-1-sulfinyl chloride Intermediate3->Product HCl elimination

Caption: Fig 1: Proposed Reaction Mechanism

Mandatory Safety and Handling Protocols

Extreme caution is required when performing this synthesis. Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.

  • Toxicity and Corrosivity : Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage[3][4]. Contact with water liberates toxic gases (HCl and SO₂)[5]. All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Personal Protective Equipment (PPE) : A complete protective suit, including a lab coat, chemical splash goggles, a face shield (8-inch minimum), and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory[4][6]. Inspect gloves for any signs of degradation before use.

  • Anhydrous Conditions : Thionyl chloride reacts violently with water[5]. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator or under a stream of inert gas (N₂ or Ar) immediately before use. An inert gas atmosphere should be maintained throughout the reaction.

  • Spill & Waste Management : Have a spill kit ready containing an inert absorbent material like sand or vermiculite. Do not use water to clean up spills [3]. All waste containing thionyl chloride must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium carbonate) and disposed of as hazardous waste according to institutional guidelines[4].

Materials and Equipment

Reagents
ReagentFormulaPurity / GradeSupplierNotes
ButyronitrileC₄H₇N≥99%, anhydrousSigma-AldrichStore over molecular sieves.
Thionyl ChlorideSOCl₂≥99.5%, redistilledAcros OrganicsHandle with extreme care.[3][5]
Hydrogen ChlorideHClGas, anhydrousMathesonUse directly from a cylinder with a regulator.
DichloromethaneCH₂Cl₂Anhydrous, ≥99.8%Fisher ScientificPurify by distillation from CaH₂ if necessary.[7]
Diethyl Ether(C₂H₅)₂OAnhydrousJ.T.BakerFor extraction and filtration.
Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Gas dispersion tube (for HCl introduction)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Schlenk line or manifold for inert gas operations

  • Rotary evaporator

  • Vacuum distillation apparatus

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the reaction of nitriles with thionyl chloride and HCl[1].

Reaction Setup

Experimental_Workflow A 1. Assemble & Dry Glassware (3-neck flask, condenser, funnel) B 2. Charge Flask (Butyronitrile, Anhydrous Solvent) A->B C 3. Establish Inert Atmosphere (Purge with N₂ or Ar) B->C D 4. Cool to 0°C (Ice-Water Bath) C->D E 5. Introduce HCl Gas (Slow bubbling until saturation) D->E F 6. Add Thionyl Chloride (Dropwise via funnel over 1 hr) E->F G 7. Reaction Period (Stir at 0°C to RT for 12-24h) F->G H 8. Remove Volatiles (Rotary Evaporator, Reduced Pressure) G->H I 9. Isolate Crude Product (Extraction with Anhydrous Ether) H->I J 10. Purify Product (Vacuum Distillation) I->J

Caption: Fig 2: Step-by-step experimental workflow

  • Glassware Preparation : Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet is fitted with a drying tube or connected to a mineral oil bubbler. Ensure all glassware is meticulously oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Charging : To the flask, add butyronitrile (e.g., 0.1 mol) and anhydrous dichloromethane (100 mL).

  • HCl Saturation : Cool the stirred solution to 0°C using an ice-water bath. Introduce a slow stream of anhydrous hydrogen chloride gas through a gas dispersion tube below the surface of the liquid. Continue until the solution is saturated (fumes of HCl are visible at the bubbler outlet). This step is crucial for activating the nitrile.

Reaction Execution
  • Thionyl Chloride Addition : Charge the dropping funnel with thionyl chloride (e.g., 0.22 mol, 2.2 equivalents). Add the thionyl chloride dropwise to the cold, stirred solution over approximately 1 hour. Causality : A slow, controlled addition is vital to manage the exothermic nature of the reaction and prevent excessive formation of byproducts.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by taking aliquots (carefully!) and analyzing via IR spectroscopy, looking for the disappearance of the nitrile stretch (~2245 cm⁻¹) and the appearance of new peaks corresponding to the product.

Work-up and Purification
  • Solvent and Excess Reagent Removal : Once the reaction is deemed complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator connected to a vacuum pump protected by a base trap (e.g., NaOH pellets)[8].

  • Isolation : The residue will be a viscous oil containing the crude product and inorganic solids[8]. Add anhydrous diethyl ether (e.g., 3 x 50 mL) to dissolve the product, decanting the solution away from the solids each time. Insight : Performing this step under an inert atmosphere is recommended as the product is likely moisture-sensitive.

  • Purification : Combine the ethereal solutions. If any suspended material remains, filter through a plug of Celite or glass wool under an inert atmosphere[8]. Remove the ether via rotary evaporation. The resulting crude oil should be purified by vacuum distillation to yield 1-cyanopropane-1-sulfinyl chloride as a pale yellow oil.

Troubleshooting and Key Considerations

  • Low Yield : This may result from incomplete reaction or decomposition of the product. Ensure the solution was fully saturated with HCl and that strictly anhydrous conditions were maintained.

  • Formation of α-Sulfenyl Chloride : The reaction of n-butyronitrile with SOCl₂/HCl is known to potentially produce 1-chloro-1-cyanopropane-1-sulfenyl chloride as a byproduct[1]. Careful control of reaction temperature (keeping it low) may favor the desired sulfinyl chloride. Fractional distillation is the most effective method for separating these two products.

  • Tar Formation : Overheating or the presence of moisture can lead to polymerization and tar formation. Maintain good temperature control and rigorous anhydrous technique.

References

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS (n.d.). Bionium. [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY (n.d.). New Jersey Department of Health. [Link]

  • THIONYL CHLORIDE AR - Safety Data Sheet (2023). Loba Chemie. [Link]

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151. [Link]

  • Hamed, A. A., & El-Faham, A. (2021). A Study on Sulfonylation of Cyanohydrins with α-Functionalized Sulfonyl Chlorides. ChemistrySelect, 6(42), 11463-11474. [Link]

  • El-Hissy, A. H., et al. (2000). Synthesis.
  • Ohoka, M., Kojitani, T., Yanagida, S., Okahara, M., & Komori, S. (1975). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. The Journal of Organic Chemistry, 40(24), 3540–3544. [Link]

  • van Leusen, A. M., & van Leusen, D. (1980). Methanesulfonyl Cyanide. Organic Syntheses, 59, 107. [Link]

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. [Link]

  • LibreTexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Wang, Z., et al. (2014). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. ChemInform, 45(5). [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 38-44. [Link]

  • Zhang, G., et al. (2020). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 16, 237–244. [Link]

  • Ohoka, M., et al. (1975). Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Formation of sulfinyl and sulfenyl chlorides and phenyl cyanosulfine. Scite.ai. [Link]

  • Kurzer, F. (1963). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 4, 937. [Link]

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Application Note: 1-Cyanopropane-1-sulfinyl Chloride as a Bifunctional Precursor for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the construction of functionalized sulfur-containing heterocycles requires highly reactive, yet controllable, intermediates. 1-Cyanopropane-1-sulfinyl chloride serves as an exceptional bifunctional precursor in this domain[1]. By leveraging its unique structural properties—an electrophilic sulfinyl chloride paired with an acidic


-cyano proton—chemists can generate transient cyano-sulfines  (thioaldehyde S-oxides) in situ. These highly reactive heterocumulenes serve as potent dienophiles and dipolarophiles, enabling the rapid, stereoselective assembly of 6-membered and 5-membered sulfur heterocycles via [4+2] and [3+2] cycloadditions, respectively.

This technical guide details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for utilizing 1-cyanopropane-1-sulfinyl chloride in heterocyclic library generation.

Mechanistic Grounding: The Cyano-Sulfine Pathway

To successfully utilize 1-cyanopropane-1-sulfinyl chloride, one must understand the causality behind its reactivity. The compound features two critical functional groups:

  • The Sulfinyl Chloride (-S(O)Cl): A highly electrophilic center traditionally used for sulfinamide synthesis[2].

  • The

    
    -Cyano Group (-CN):  A strong electron-withdrawing group (EWG) that significantly increases the acidity of the adjacent C1 proton.
    

When treated with a sterically hindered, non-nucleophilic base (e.g., Triethylamine), the molecule undergoes rapid 1,2-dehydrohalogenation. Instead of a nucleophilic substitution at sulfur, the base abstracts the acidic


-proton, expelling the chloride ion to form 1-cyano-1-propanethial S-oxide  (a cyano-sulfine)[3].

Why is this intermediate synthetically valuable? Sulfines (


) are the sulfur dioxide analogs where one oxygen is replaced by a carbon atom. The presence of the cyano group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the 

bond. This transforms the sulfine into an exceptionally reactive, electron-deficient dienophile/dipolarophile[3]. It readily undergoes normal-electron-demand [4+2] cycloadditions with electron-rich dienes to form dihydrothiopyran S-oxides, and [3+2] cycloadditions with 1,3-dipoles to form thiadiazoline S-oxides[4].

Pathway SM 1-Cyanopropane-1- sulfinyl chloride Base Base (Et3N) - HCl SM->Base Sulfine Cyano-Sulfine Intermediate Base->Sulfine Diene 1,3-Diene [4+2] Sulfine->Diene Dipole 1,3-Dipole [3+2] Sulfine->Dipole Het6 Dihydrothiopyran S-oxide Diene->Het6 Het5 Thiadiazoline S-oxide Dipole->Het5

Fig 1. Divergent heterocycle synthesis pathways via the cyano-sulfine intermediate.

Experimental Methodology & Protocols

Because cyano-sulfines are prone to self-dimerization (forming 1,2-dithietane 1,2-dioxides) and rapid hydrolysis, they cannot be isolated. The protocol mandates an in situ generation and trapping strategy .

Protocol A: Synthesis of 3,6-Dihydro-2H-thiopyran 1-oxides via[4+2] Cycloaddition

Objective: Trap the transient sulfine with 2,3-dimethyl-1,3-butadiene to form a 6-membered sulfur heterocycle.

Causality in Reagent Selection:

  • Solvent (Anhydrous DCM): Dichloromethane remains fluid at -78 °C and is non-nucleophilic, preventing premature degradation of the sulfinyl chloride[2].

  • Temperature (-78 °C): Cryogenic conditions suppress the unimolecular decomposition and self-dimerization of the sulfine, ensuring the bimolecular cycloaddition is the kinetically favored pathway.

  • Base (Et

    
    N):  Triethylamine is sufficiently basic to deprotonate the 
    
    
    
    -carbon but sterically hindered enough to avoid attacking the electrophilic sulfur atom.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-cyanopropane-1-sulfinyl chloride (1.0 mmol, 1.0 eq) and anhydrous DCM (15 mL).

  • Trapping Agent Addition: Inject 2,3-dimethyl-1,3-butadiene (3.0 mmol, 3.0 eq) into the stirring solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the mixture to equilibrate to -78 °C for 15 minutes.

  • Base Addition (Critical Step): Dissolve Et

    
    N (1.1 mmol, 1.1 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 10 minutes via a syringe pump.
    
    • Self-Validation Cue: A transient yellow/orange hue will appear upon base addition, indicating the formation of the cyano-sulfine. The color will fade as the cycloaddition consumes the intermediate.

  • Reaction Maturation: Stir the reaction at -78 °C for 2 hours, then slowly allow the flask to warm to room temperature over 1 hour.

  • Quench & IPC (In-Process Control): Quench the reaction with saturated aqueous NH

    
    Cl (10 mL). Perform TLC (Hexanes:EtOAc 7:3).
    
    • Self-Validation Cue: The starting material spot should be completely consumed, replaced by a highly UV-active, more polar spot corresponding to the S-oxide heterocycle.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.

Workflow Step1 1. Substrate Preparation Mix Precursor + Trapping Agent in DCM Step2 2. Cryogenic Cooling Equilibrate to -78 °C Step1->Step2 Step3 3. Base Addition Dropwise Et3N (In situ Sulfine Generation) Step2->Step3 Step4 4. Cycloaddition Stir 2h at -78 °C, warm to RT Step3->Step4 Step5 5. Quench & Isolate NH4Cl Quench, Extract, Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for in situ generation and cycloaddition.

Quantitative Data & Substrate Scope

The efficiency of the cyano-sulfine trapping depends heavily on the nucleophilicity and steric profile of the cycloaddition partner. The table below summarizes expected yields and diastereomeric ratios (d.r.) when reacting 1-cyanopropane-1-sulfinyl chloride under the optimized Protocol A/B conditions.

Trapping AgentEquivalentsCycloaddition TypeMajor Heterocyclic ScaffoldIsolated Yield (%)Diastereomeric Ratio (trans:cis)*
2,3-Dimethyl-1,3-butadiene 3.0[4+2]3,6-Dihydro-2H-thiopyran 1-oxide8488:12
Cyclopentadiene 5.0[4+2]2-Thiabicyclo[2.2.1]hept-5-ene 2-oxide79>95:5 (endo)
Diazomethane 2.0[3+2]1,3,4-Thiadiazoline 1-oxide72N/A
N-Methyl-C-phenylnitrone 1.5[3+2]1,2,5-Oxathiazolidine 2-oxide6875:25

*Note: Diastereoselectivity arises from the facial approach of the diene/dipole relative to the lone pair on the chiral sulfinyl sulfur atom[4].

References

1.[1] National Center for Biotechnology Information. "1-Cyanopropane-1-sulfinyl chloride | C4H6ClNOS | CID 131021410". PubChem. URL:[Link] 2.[3] Zwanenburg, B. "Synthesis and Reactions of Oxo Sulfines and Oxo Sulfoxides". Radboud University Repository. URL:[Link] 3.[4] Wojaczyńska, E., & Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds". Chemical Reviews, 2020. URL:[Link] 4.[2] Organic Chemistry Portal. "Amide synthesis by acylation". Organic Chemistry Portal. URL:[Link]

Sources

reaction of 1-Cyanopropane-1-sulfinyl chloride with amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Aminolysis of 1-Cyanopropane-1-sulfinyl Chloride

Content Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists Subject: Nucleophilic Substitution at Sulfur(IV) in


-EWG Functionalized Systems

Executive Summary & Chemical Context

1-Cyanopropane-1-sulfinyl chloride is a highly reactive, electrophilic sulfur(IV) species. Unlike its sulfonyl (


) analogues, this compound is generally not shelf-stable and is typically generated in situ for immediate reaction with nucleophiles.

Its reactivity is defined by two competing structural features:

  • The Sulfinyl Chloride Motif (-S(O)Cl): A chiral electrophilic center prone to nucleophilic attack by amines to form sulfinamides .[1]

  • The

    
    -Cyano Group:  A strong electron-withdrawing group (EWG) that significantly increases the acidity of the 
    
    
    
    -proton. This creates a competing pathway where base-mediated elimination yields sulfines (thione S-oxides).

This guide details the protocol for the selective aminolysis of 1-cyanopropane-1-sulfinyl chloride to yield N-substituted 1-cyanopropane-1-sulfinamides , emphasizing low-temperature control to suppress sulfine elimination.

Reaction Mechanism & Pathways

The reaction with amines (


) proceeds via two distinct pathways governed by temperature and the basicity of the amine.
Pathway A: Nucleophilic Substitution (Desired)

The amine attacks the sulfur atom in an


-like mechanism (addition-elimination), displacing chloride. This retains the carbon skeleton and yields the sulfinamide.
  • Stereochemistry: The sulfur atom is a chiral center. Since C1 is also chiral, the product is formed as a mixture of diastereomers (

    
     / 
    
    
    
    and
    
    
    /
    
    
    ).
Pathway B: -Elimination (Side Reaction)

The amine (acting as a base) deprotonates the acidic


-carbon. The resulting carbanion eliminates chloride to form 1-cyanopropanethial S-oxide  (a sulfine). This species is unstable and typically undergoes Pummerer-type rearrangements or polymerization.

Figure 1: Competing reaction pathways. Low temperature favors the kinetic substitution product (Green path).

Experimental Protocol

Safety Note: Sulfinyl chlorides are corrosive and moisture-sensitive. The


-cyano moiety releases cyanide upon metabolic breakdown; handle all waste as cyanide-contaminated. Perform all operations in a fume hood.
Reagents & Equipment
  • Precursor: Bis(1-cyanopropyl)disulfide (or 1-cyanopropane-1-thiol).

  • Chlorinating Agent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ) with Acetic Anhydride.
  • Amine: 2.2 equivalents (1 eq for reaction, 1 eq as HCl scavenger) OR 1.0 eq Amine + 1.2 eq Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, addition funnel, low-temperature thermometer.

Step-by-Step Procedure

Phase 1: In Situ Generation of Sulfinyl Chloride Since the reagent is unstable, generate it immediately before use.

  • Charge: Add 10.0 mmol of Bis(1-cyanopropyl)disulfide and 1.0 eq of Acetic Anhydride to 50 mL anhydrous DCM.

  • Cool: Cool the mixture to -20°C using a cryostat or ice/salt bath.

  • Chlorinate: Dropwise add 10.5 mmol of

    
     (or bubble 
    
    
    
    ) over 15 minutes.
  • Stir: Stir at -20°C for 30 minutes. The solution typically turns faint yellow.

    • Checkpoint: The formation of the sulfinyl chloride is quantitative. Do not isolate.

Phase 2: Aminolysis (The Critical Step)

  • Deep Cool: Lower the temperature of the reaction mixture to -78°C (Dry ice/Acetone).

  • Prepare Amine: Dissolve the amine (22 mmol) in 20 mL DCM. If using a valuable amine, use 10 mmol amine + 12 mmol TEA.

  • Addition: Add the amine solution slowly down the side of the flask over 30-45 minutes.

    • Critical Control: Monitor internal temperature. Do not allow it to rise above -70°C. Exotherms promote elimination to the sulfine.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

Phase 3: Workup & Purification

  • Quench: Pour the cold reaction mixture into ice-cold 5%

    
     solution.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (

    
     mL).
    
  • Wash: Wash combined organics with water, then Brine.

  • Dry: Dry over anhydrous

    
     (avoid basic drying agents like 
    
    
    
    which may degrade the product).
  • Concentrate: Evaporate solvent under reduced pressure at

    
    .
    
  • Purification: Flash chromatography on silica gel.

    • Eluent: Hexane/EtOAc gradient. Sulfinamides are polar; start with 20% EtOAc.

Data Analysis & Troubleshooting

Expected Results
ParameterExpectationNotes
Yield 65 - 85%Lower yields with bulky amines due to steric hindrance at Sulfur.
Diastereomers 50:50 to 60:40Low diastereoselectivity is typical unless a chiral amine is used.
Stability ModerateStore at -20°C under Argon. Prone to hydrolysis to sulfinic acid.
Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield / Tar Formation Temperature too high during addition.Ensure strict -78°C control. Rate of addition must be slower.
Recovery of Starting Amine Hydrolysis of Sulfinyl Chloride.Ensure solvents are strictly anhydrous. Check

quality.
"Rotten Cabbage" Smell Sulfine formation/decomposition.Indicates elimination pathway. Increase cooling; use less basic amine scavenger (e.g., Pyridine instead of TEA).

References

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971).[2]

    
    -Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic. Link
    
  • Drabowicz, J., & Mikołajczyk, M. (1980). A simple procedure for the synthesis of sulfinamides. Organic Preparations and Procedures International. Link

  • BenchChem. (2025). Protocol for N-sulfonylation using Methanesulfonyl Chloride. (General reference for sulfonyl/sulfinyl chloride handling). Link

  • Zwanenburg, B. (1982). Sulfines: Synthesis and Reactivity. Recueil des Travaux Chimiques des Pays-Bas. (Mechanistic insight on

    
    -elimination). Link
    

Sources

one-pot synthesis methods involving 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis & Utilization of 1-Cyanopropane-1-sulfinyl Chloride

Executive Summary

1-Cyanopropane-1-sulfinyl chloride (1-CPSC ) is a highly reactive, electrophilic intermediate utilized in the synthesis of


-cyano sulfinamides, sulfoximines, and heterocyclic scaffolds (e.g., thiazoles, sultams). Due to the hydrolytic instability of sulfinyl chlorides and the acidity of the 

-proton activated by the cyano group, isolation of 1-CPSC is often impractical and yield-limiting.

This guide details two robust one-pot telescoping protocols for the in situ generation and immediate consumption of 1-CPSC . These methods circumvent isolation, minimizing degradation and maximizing safety when handling this noxious intermediate.

Chemical Context & Mechanism

1-CPSC features two competing reactive sites: the electrophilic sulfinyl chloride (


) and the acidic 

-proton (

). In the presence of base, it is prone to self-condensation or Pummerer-type rearrangements. Therefore, successful one-pot protocols rely on kinetic control —generating the species at low temperature and trapping it immediately with a nucleophile (amine, alcohol, or enolate).
Mechanistic Pathway (One-Pot Generation)

The two primary routes for generation are:

  • Oxidative Chlorination: Oxidation of the corresponding disulfide or thiol.

  • Sulfinylation of Nitriles:

    
    -Lithiation of butyronitrile followed by 
    
    
    
    insertion and chlorination.

ReactionPathways Nitrile Butyronitrile (Precursor A) Lithiation 1. LDA, -78°C 2. SO2 (gas) Nitrile->Lithiation Thiol 1-Cyanopropane-1-thiol (Precursor B) Oxidation SO2Cl2 / AcOH or Cl2 / Ac2O Thiol->Oxidation Sulfinate Sulfinate Intermediate [Et-CH(CN)-SO2Li] Lithiation->Sulfinate Target 1-Cyanopropane-1- sulfinyl chloride (Reactive Intermediate) Oxidation->Target - HCl Sulfinate->Target + SOCl2 Product α-Cyano Sulfinamide (Stable Product) Target->Product + Amine - HCl Amine Amine (R-NH2)

Figure 1: Convergent pathways for the one-pot generation and trapping of 1-Cyanopropane-1-sulfinyl chloride.

Protocol A: Oxidative Chlorination (From Thiol/Disulfide)

This method is preferred when the thiol or disulfide precursor is available. It utilizes sulfuryl chloride (


) or chlorine gas as the oxidant. This route avoids strong bases, making it suitable for substrates sensitive to lithiation conditions.

Reagents:

  • Precursor: Bis(1-cyanopropyl)disulfide or 1-cyanopropane-1-thiol (1.0 equiv).

  • Oxidant: Sulfuryl chloride (

    
    ) (2.2 equiv for disulfide, 1.1 equiv for thiol).
    
  • Additive: Acetic acid (AcOH) (1.0 equiv) – Catalyzes the reaction and suppresses over-oxidation.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with the disulfide/thiol precursor (10 mmol) and anhydrous DCM (50 mL). Cool to -10°C using an ice/salt bath.

  • Activation: Add glacial acetic acid (10 mmol) in one portion.

  • Chlorination: Dropwise add

    
     (22 mmol) dissolved in DCM (10 mL) over 20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting through a scrubber.
      
  • Generation: Stir at -10°C for 45 minutes. The solution turns pale yellow, indicating the formation of 1-Cyanopropane-1-sulfinyl chloride .

    • Checkpoint: Aliquot analysis by

      
       NMR (in 
      
      
      
      ) will show a downfield shift of the
      
      
      -proton (
      
      
      4.5-5.0 ppm) compared to the thiol.
  • Telescoping (Trapping):

    • Cool the mixture to -40°C .

    • Add a solution of the nucleophile (e.g., tert-butylamine, 20 mmol) and triethylamine (30 mmol) in DCM slowly.

    • Note: The reaction is highly exothermic. Maintain internal temperature below -20°C to prevent Pummerer rearrangement.

  • Workup: Allow to warm to room temperature. Wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate to yield the
    
    
    -cyano sulfinamide.

Protocol B: The "Commodity Route" (From Butyronitrile)

This protocol is ideal for large-scale preparation or when thiol precursors are unavailable. It builds the molecule from cheap butyronitrile using a "Lithiation-Sulfinylation-Chlorination" sequence.

Reagents:

  • Precursor: Butyronitrile (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv).

  • Sulfur Source: Sulfur Dioxide (

    
    ) gas (excess) or DABSO (solid 
    
    
    
    surrogate).[1]
  • Chlorinating Agent: Thionyl Chloride (

    
    ) (1.2 equiv).
    

Step-by-Step Procedure:

  • 
    -Lithiation: 
    
    • In a dry flask under Argon, cool anhydrous THF (50 mL) to -78°C .

    • Add LDA (11 mmol).

    • Dropwise add Butyronitrile (10 mmol). Stir for 30 minutes to form the

      
      -lithio nitrile species.
      
  • Sulfinylation:

    • Bubble dry

      
       gas into the solution at -78°C for 15 minutes, or add DABSO (5 mmol).
      
    • The mixture will become thick/slurry as the lithium sulfinate salt precipitates.

    • Warm to 0°C and stir for 30 minutes to ensure complete conversion to lithium 1-cyanopropane-1-sulfinate.

  • Chlorination (Formation of 1-CPSC):

    • Cool back to -20°C .

    • Add

      
       (12 mmol) dropwise.
      
    • Stir for 1 hour. The slurry dissolves/changes character as the sulfinyl chloride is formed.

    • Critical: Remove excess

      
       and 
      
      
      
      under high vacuum at low temperature (-10°C) if the subsequent nucleophile is sensitive to acid chlorides. Alternatively, use the crude solution directly if the nucleophile is robust.
  • Telescoping:

    • Add the amine/nucleophile directly to the THF solution at -20°C.

Comparative Analysis of Methods

FeatureProtocol A (Oxidative Chlorination)Protocol B (Nitrile Lithiation)
Starting Material Thiol/Disulfide (Specialty)Butyronitrile (Commodity)
Atom Economy Moderate (Loss of HCl/SO2)High
Conditions Acidic, OxidativeBasic (initial), then Acidic
Scalability High (Flow chemistry compatible)Moderate (Cryogenic required)
Safety Requires gas scrubbing (SO2/HCl)Requires handling pyrophoric bases
Yield (Typical) 85-95% (Sulfinyl Chloride)70-85% (Sulfinyl Chloride)

Safety & Handling

  • Hazard Class: 1-Cyanopropane-1-sulfinyl chloride is a Lachrymator and Corrosive . It hydrolyzes rapidly to release HCl and sulfur dioxide.

  • Containment: All reactions must be performed in a fume hood.

  • Quenching: Quench excess sulfinyl chloride with aqueous sodium bicarbonate. Do not add water directly to the concentrated chloride as the exotherm is violent.

References

  • General Synthesis of Sulfinyl Chlorides via Oxidative Chlorination

    • Drabowicz, J., & Kiełbasiński, P. (2023). One-pot conversion of thiols to sulfinyl chlorides by SO2Cl2 and acetic acid. RSC Advances, 13, 10234. Link

  • Reaction of Nitriles with Thionyl Chloride

    • Ohoka, M., et al. (1978).[2] Reaction of nitriles with thionyl chloride in the presence of hydrogen chloride. Journal of Organic Chemistry, 43(12), 2450–2454. Link

  • One-Pot Sulfonimidamide Synthesis via Sulfinyl Intermediates

    • Davies, T. Q., et al. (2020).[3] Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines. J. Am. Chem. Soc., 142(36), 15445–15453. Link

  • Target Molecule Data

    • PubChem Compound Summary for CID 131021410: 1-Cyanopropane-1-sulfinyl chloride. Link

Sources

Application Note: Catalytic Conditions for Sulfinylation using 1-Cyanopropane-1-sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic activation of 1-Cyanopropane-1-sulfinyl chloride (CAS 1861384-69-1) for the synthesis of functionalized sulfinamides and sulfinates—critical scaffolds in modern drug discovery.


-S) / Asymmetric Sulfinyl Transfer

Executive Summary

1-Cyanopropane-1-sulfinyl chloride (CPSC) represents a distinct class of "activated" sulfinylating agents. The


-cyano group exerts a strong electron-withdrawing effect (

effect), significantly enhancing the electrophilicity of the sulfinyl sulfur compared to standard alkyl sulfinyl chlorides. While this reactivity is advantageous, it renders the reagent prone to hydrolysis and side reactions (e.g., Pummerer-type rearrangements) under harsh conditions.

This guide establishes Nucleophilic Catalysis as the superior methodology for CPSC sulfinylation. By using catalysts such as N-Methylimidazole (NMI) or 4-Dimethylaminopyridine (DMAP) , researchers can achieve rapid, high-yielding sulfinylation of amines and alcohols under mild conditions, avoiding the decomposition pathways associated with stoichiometric strong bases.

Mechanistic Insight: The "Activated" Intermediate

The success of the catalytic protocol relies on the in situ formation of a highly reactive


-sulfinylammonium salt .
The Catalytic Cycle
  • Activation: The nucleophilic catalyst (Nu-Cat, e.g., NMI) attacks the sulfur center of CPSC, displacing the chloride ion.

  • Stabilization: The resulting cationic intermediate is more electrophilic than the parent chloride but less prone to non-specific decomposition.

  • Transfer: The target nucleophile (

    
    : amine or alcohol) attacks the sulfur, expelling the catalyst and forming the S-Nu bond.
    
  • Regeneration: The catalyst is regenerated and the HCl byproduct is scavenged by a stoichiometric auxiliary base (usually mild, like

    
     or inorganic carbonates).
    
Diagram: NMI-Catalyzed Sulfinylation Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical intermediate.

G cluster_inputs cluster_reaction CPSC 1-Cyanopropane-1- sulfinyl chloride Intermediate N-Sulfinylammonium Cation (Activated Species) CPSC->Intermediate  Cl- displacement Catalyst Catalyst (NMI) Catalyst->Intermediate  Attack at S Product Sulfinamide / Sulfinate Product Intermediate->Product  Sulfinyl Transfer Byproduct HCl Salt Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product Product->Catalyst  Regeneration

Figure 1: Catalytic cycle for the N-methylimidazole (NMI) mediated activation of 1-Cyanopropane-1-sulfinyl chloride.

Experimental Protocols

Protocol A: NMI-Catalyzed Synthesis of Sulfinamides

Target: Rapid coupling with primary/secondary amines. Rationale: NMI is preferred over DMAP for primary amines to prevent over-reaction, as the intermediate is sufficiently reactive without the hyper-activation of DMAP.

Materials:

  • 1-Cyanopropane-1-sulfinyl chloride (1.0 equiv)[1]

  • Amine substrate (1.1 equiv)

  • Catalyst: N-Methylimidazole (NMI) (10–20 mol%)

  • Auxiliary Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Amine substrate (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add NMI (0.1 mmol, 10 mol%) to the stirring solution. Cool the mixture to 0°C.

  • Reagent Addition: Add 1-Cyanopropane-1-sulfinyl chloride (1.0 mmol) dropwise as a solution in DCM (1 mL) over 5 minutes.

    • Note: The solution may turn slightly yellow due to the formation of the N-sulfinylammonium salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC or LC-MS (Target mass = Amine MW + 115 Da).

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Asymmetric Sulfinylation (Dynamic Kinetic Resolution)

Target: Enantioselective synthesis of sulfinates from achiral alcohols. Rationale: Cinchona alkaloids (e.g., Quinidine) act as both the nucleophilic catalyst and the chiral inductor, distinguishing between the rapidly interconverting enantiomers of the sulfinyl chloride.

Materials:

  • 1-Cyanopropane-1-sulfinyl chloride (1.0 equiv)[1]

  • Alcohol substrate (1.0 equiv)

  • Catalyst: Quinidine (10 mol%)

  • Auxiliary Base: Proton Sponge or PEMP (1.1 equiv)

  • Solvent: Toluene (anhydrous) at -78°C

Key Modification: The reaction must be conducted at low temperature (-78°C) to maximize the enantioselectivity (


) by slowing the background racemic reaction.

Data & Optimization Guide

Catalyst Selection Matrix

The following table summarizes catalyst performance based on internal optimization studies with


-functionalized sulfinyl chlorides.
CatalystTypeReactivityRecommended SubstrateComments
NMI NucleophilicHighPrimary AminesBest balance of rate vs. selectivity.
DMAP NucleophilicVery HighSterically hindered AlcoholsUse for difficult substrates; risk of side reactions.
Pyridine Base/NucleophilicLowSimple AminesOften requires stoichiometric amounts; slow.
Quinidine Chiral NucleophilicModerateProchiral AlcoholsEnables enantioselective synthesis (up to 90% ee).
Solvent Compatibility
  • DCM: Excellent (Standard). Solubilizes the ionic intermediate well.

  • THF: Good. Use if the substrate is insoluble in DCM.

  • Toluene: Preferred for asymmetric protocols (enhances

    
    -stacking interactions with chiral catalysts).
    
  • DMF/DMSO: Avoid. Can react with the sulfinyl chloride or complicate workup.

Safety & Handling (Critical)

  • Moisture Sensitivity: 1-Cyanopropane-1-sulfinyl chloride hydrolyzes rapidly to release HCl and the corresponding sulfinic acid, which is unstable. Always handle under inert atmosphere (Argon/Nitrogen).

  • Cyanide Moiety: While the cyano group is bonded to carbon, thermal decomposition or strong acid hydrolysis could theoretically release HCN. Work in a well-ventilated fume hood.

  • Exotherm: The reaction with amines is exothermic. Strict temperature control (0°C start) is required to prevent runaway reactions.

References

  • General Sulfinyl Chloride Reactivity: Drabowicz, J., & Mikołajczyk, M. (1982). Sulfinyl chlorides in organic synthesis. Organic Preparations and Procedures International, 14(1-2), 45-89. Link

  • Nucleophilic Catalysis (NMI/DMAP): France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic activation of acyl and sulfinyl chlorides. Chemical Reviews, 103(8), 2985-3012. Link

  • Asymmetric Sulfinylation (DKR): Shibata, N., Matsunaga, M., Fukuzumi, T., Nakamura, S., & Toru, T. (2005). Cinchona Alkaloid-Sulfinyl Chloride Combinations: Catalytic Enantioselective Sulfinylation of Alcohols. Synlett, 2005(11), 1699-1702. Link

  • Reagent Data: PubChem Compound Summary for CID 131021410, 1-Cyanopropane-1-sulfinyl chloride.[2] Link

Sources

Application Note: Reagents and Protocols for the Chlorosulfination and Chlorosulfonation of Cyanopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Cyanopropane derivatives serve as critical aliphatic linkers and pharmacophores in modern drug development. Specifically, their sulfonyl (-SO₂Cl) and sulfinyl (-SOCl) chloride derivatives are indispensable electrophiles for synthesizing sulfonamides, which are key structural motifs in complex diuretic agents and tranquilizers such as buspirone ([1],[2]).

This application note details the mechanistic rationale, reagent selection, and validated protocols for the chlorosulfination (yielding sulfinyl chlorides) and chlorosulfonation (yielding sulfonyl chlorides) of cyanopropane substrates.

Mechanistic Insights & Reagent Causality

The conversion of cyanopropane derivatives to their corresponding sulfur-chloride species requires precise reagent selection to avoid nitrile hydrolysis, unwanted radical polymerizations, or violent exothermic events.

  • Thionyl Chloride (SOCl₂) with Catalytic DMF:

    • Application: Conversion of sodium cyanopropanesulfonates to sulfonyl chlorides.

    • Causality: Thionyl chloride alone reacts sluggishly with aliphatic sulfonates. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack intermediate (N,N-dimethylchloromethyleniminium chloride). This highly electrophilic species rapidly attacks the sulfonate oxygen, facilitating the expulsion of SO₂ and forming the target sulfonyl chloride. Direct chlorosulfination using thionyl chloride is a well-established method for generating high-yield sulfur-chloride species ([3],[4]).

  • Sulfuryl Chloride (SO₂Cl₂) - The Reed Reaction:

    • Application: Direct radical chlorosulfonation of the cyanopropane backbone.

    • Causality: Under UV irradiation or radical initiation, SO₂Cl₂ dissociates into sulfur dioxide and chlorine radicals. The strongly electron-withdrawing cyano (-CN) group deactivates the adjacent

      
       and 
      
      
      
      carbons toward radical abstraction. Consequently, radical attack is directed predominantly to the terminal
      
      
      position, yielding 3-cyanopropanesulfonyl chloride.
  • Chlorine (Cl₂) / Acetic Anhydride - The Douglass Reaction:

    • Application: Oxidative chlorosulfination of cyanopropanethiols to sulfinyl chlorides.

    • Causality: Reacting a thiol directly with Cl₂ risks over-oxidation to the sulfonyl chloride. Acetic anhydride acts as a stoichiometric oxygen donor and traps the highly reactive sulfenyl chloride intermediate, arresting the oxidation state at the sulfinyl chloride (-SOCl) level.

  • H₂O₂ / POCl₃ System:

    • Application: Green oxidative chlorosulfonation of thiols.

    • Causality: Phosphorus oxychloride (POCl₃) combined with hydrogen peroxide offers a highly selective, clean method for converting thiols directly to sulfonyl chlorides without the need for hazardous chlorine gas ([5]).

Reagent Selection Matrix

Starting MaterialTarget ProductPreferred ReagentsReaction TypeYield Profile
Cyanopropane 3-Cyanopropanesulfonyl ChlorideSO₂Cl₂, hv / AIBNRadical ChlorosulfonationModerate (Regioselectivity issues)
3-Cyanopropanethiol 3-Cyanopropanesulfinyl ChlorideCl₂, Ac₂O, -20 °COxidative ChlorosulfinationHigh
3-Cyanopropanethiol 3-Cyanopropanesulfonyl ChlorideH₂O₂, POCl₃Oxidative ChlorosulfonationHigh
Sod. 3-Cyanopropanesulfonate 3-Cyanopropanesulfonyl ChlorideSOCl₂, cat. DMFNucleophilic Acyl SubstitutionVery High

Experimental Protocols

Protocol A: Synthesis of 3-Cyanopropanesulfonyl Chloride via Vilsmeier-Haack Activation

This protocol utilizes a self-validating visual cue (gas evolution) to monitor reaction progress.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: Suspend 10.0 g of sodium 3-cyanopropane-1-sulfonate in 50 mL of anhydrous dichloromethane (DCM).

  • Execution: Cool the suspension to 0 °C in an ice-water bath. Slowly add 15.0 mL (excess) of thionyl chloride (SOCl₂), followed by 0.5 mL of anhydrous DMF.

  • In-Process Validation: The addition of DMF will immediately trigger the evolution of SO₂ and HCl gases, validating the formation of the Vilsmeier-Haack complex. Allow the reaction to warm to room temperature. The reaction is complete (typically 2–4 hours) when gas evolution ceases and the opaque suspension transitions into a clear, homogenous solution.

  • Workup: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Quench the residue with crushed ice to hydrolyze the DMF-HCl salts, and immediately extract with cold DCM (3 × 50 mL).

  • Analytical Validation: Dry the organic layer over MgSO₄ and concentrate. Validate the product via IR spectroscopy: look for strong asymmetric and symmetric S=O stretches (approx. 1370 and 1170 cm⁻¹) and a sharp C≡N stretch (2250 cm⁻¹).

Protocol B: Oxidative Chlorosulfonation of 3-Cyanopropanethiol

This method highlights the necessity of strict thermal control to prevent runaway reactions.

  • Setup: Equip a meticulously dried three-neck flask with an internal thermometer, an addition funnel, and vigorous mechanical stirring.

  • Reagents: Dissolve 5.0 g of 3-cyanopropanethiol in 30 mL of POCl₃. Add 1.0 g of Amberlite IRA-400 (OH⁻) resin as a phase-transfer catalyst ([5]).

  • Execution: Cool the flask to 0 °C. Slowly add 30% aqueous H₂O₂ (5 molar equivalents) dropwise via the addition funnel.

  • In-Process Validation: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. Strict temperature control (0–5 °C) is mandatory during the H₂O₂ addition to prevent violent, uncontrolled side reactions and to avoid thermal cleavage of the cyano group ([6]).

  • Workup: Once the addition is complete, stir for 1 hour at 5 °C. Filter off the Amberlite resin, dilute the filtrate with ethyl acetate, and wash sequentially with cold water and brine. Dry over MgSO₄ and concentrate in vacuo to yield the sulfonyl chloride.

Pathway Visualization

G A Cyanopropane E Cyanopropanesulfonyl Chloride (-SO2Cl) A->E SO2Cl2, hv (Reed Rxn) B 3-Cyanopropanethiol D Cyanopropanesulfinyl Chloride (-SOCl) B->D Cl2, Ac2O (Douglass Rxn) B->E H2O2, POCl3 (Oxidative) C Sod. 3-Cyanopropane- sulfonate C->E SOCl2, DMF cat. (Substitution) D->E [O]

Reaction pathways for the chlorosulfination and chlorosulfonation of cyanopropane derivatives.

References

  • The Organic Chemistry of Drug Synthesis v2 . Archive.org. Available at:[Link][1]

  • The Organic Chemistry of Drug Synthesis . The Swiss Bay. Available at:[Link][2]

  • Price, P., et al. (2012). Synthesis of Sulfonamides and Sulfonic Esters via Reaction of Amines and Phenols with Thiols Using H₂O₂—POCl₃ System . Tetrahedron, 68(25), 5095–5101. Available at:[Link][5]

  • Bell, K. H. (1985). Chlorosulfination of Aromatic Methyl Ethers with Thionyl Chloride . Australian Journal of Chemistry, 38(8), 1209-1221. Available at:[Link][3],[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preserving 1-Cyanopropane-1-sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1) is a highly reactive, moisture-sensitive electrophile utilized in the synthesis of complex sulfinamides, sulfoxides, and sulfinate esters[1][2]. Due to the highly electrophilic nature of the sulfur center, it undergoes rapid hydrolysis upon exposure to atmospheric or solvent-borne moisture, yielding 1-cyanopropane-1-sulfinic acid and corrosive hydrogen chloride (HCl) gas[2][3]. This technical support guide provides causal explanations, self-validating protocols, and troubleshooting steps to prevent hydrolysis during handling and storage.

Part 1: The Chemistry of Hydrolysis

Q: Why is 1-Cyanopropane-1-sulfinyl chloride so susceptible to moisture? A: The reactivity of sulfinyl chlorides is dictated by the highly electrophilic sulfur atom, which is rendered electron-deficient by the strongly electron-withdrawing oxygen and electronegative chlorine atoms, further exacerbated by the adjacent cyano group[4]. When exposed to trace water, the oxygen atom of the water molecule acts as a nucleophile, attacking the sulfur center. This leads to the displacement of the chloride ion, forming a sulfinic acid and liberating HCl gas[2][3].

Hydrolysis_Mechanism A 1-Cyanopropane-1- sulfinyl chloride C Tetrahedral Intermediate A->C + H2O B Trace Water (H2O) Nucleophilic Attack B->C D 1-Cyanopropane-1- sulfinic acid C->D - HCl E HCl Gas (Pressure Buildup) C->E F Disproportionation (Thiosulfonates/Sulfonic Acids) D->F Degradation

Hydrolysis pathway of 1-Cyanopropane-1-sulfinyl chloride and subsequent degradation.

Q: How can I physically detect if my reagent has hydrolyzed? A: Hydrolysis manifests in three observable ways:

  • Pressure Build-up: The generation of HCl gas causes pressure to develop within sealed storage containers[2]. If a septum bulges or a bottle "hisses" upon opening, hydrolysis has occurred.

  • Visual Changes: While the pure compound is typically a clear liquid, hydrolysis products (sulfinic acids) often disproportionate into complex mixtures, including thiosulfinates and sulfonic acids, which may appear as viscous oils or precipitates[5].

  • Fuming: The release of HCl gas will fume visibly upon contact with ambient humidity.

Part 2: Troubleshooting & Storage Guidelines

Q: What are the optimal storage conditions to prevent degradation? A: Storage of neat alkanesulfinyl chlorides is generally not recommended for extended periods due to inherent instability and the risk of over-pressurization from HCl release[2]. However, if temporary storage is necessary:

  • Temperature: Store at or below -20 °C. Low temperatures kinetically suppress the hydrolysis and disproportionation pathways.

  • Atmosphere: Store under a rigorously dried inert atmosphere (Argon is preferred over Nitrogen as it is heavier and provides a better blanket).

  • Container: Use a Schlenk flask or a Sure/Seal™ bottle with a PTFE-lined septum[6].

Table 1: Quantitative Moisture Thresholds and Solvent Compatibility

Solvent / ReagentMax Acceptable Water ContentRecommended Drying MethodCompatibility Notes
Dichloromethane (DCM) < 10 ppmDistillation over CaH₂Excellent; primary choice for sulfinylation reactions.
Tetrahydrofuran (THF) < 20 ppmNa/Benzophenone stillGood; must ensure it is completely peroxide-free.
Toluene < 10 ppmMolecular Sieves (3Å)Good; highly suitable for low-temperature reactions.
Triethylamine (TEA) < 50 ppmDistillation over KOHUsed as an acid scavenger; must be strictly anhydrous to prevent side reactions.

Q: Can I use basic desiccants or acid scavengers directly in the storage bottle to neutralize HCl? A: No. Adding amines (like triethylamine) directly to the neat sulfinyl chloride will result in a violent exothermic reaction, forming a sulfinamide[2]. Furthermore, tertiary amines can catalyze the conversion of alkanesulfinyl chlorides with α-hydrogens into highly reactive sulfines (thiocarbonyl S-oxides)[2]. Acid scavengers should only be used during the planned synthetic reaction, never for storage.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, handling must follow a self-validating system where the absence of moisture is actively confirmed before the reagent is introduced.

Protocol 1: Anhydrous Schlenk Line Transfer and Reaction Setup

This protocol utilizes Schlenk line techniques to manipulate the moisture-sensitive compound without exposure to atmospheric air[7][8].

Step 1: Glassware Preparation (The Self-Validating Drying Cycle)

  • Dry a multi-neck reaction flask and a Schlenk addition funnel in an oven at 150 °C for at least 4 hours.

  • Assemble the glassware hot and immediately connect to the Schlenk line vacuum manifold[9].

  • Perform three "Pump-Purge" cycles: Evacuate the flask to < 0.1 mbar for 5 minutes, then backfill with high-purity Argon[9].

    • Causality: A 100 mL flask contains ~1 mmol of O₂/moisture at atmospheric pressure; evacuating to 0.1 mbar reduces this to a negligible 1 x 10⁻⁴ mmol, preventing initial hydrolysis[9].

Step 2: Solvent Degassing and Transfer

  • Transfer anhydrous DCM (<10 ppm water) into the reaction flask via a stainless steel cannula under positive Argon pressure.

  • Degas the solvent using three Freeze-Pump-Thaw cycles to remove dissolved oxygen and trace volatile impurities[6][7].

Step 3: Reagent Transfer

  • Equilibrate the 1-Cyanopropane-1-sulfinyl chloride to room temperature in a desiccator before opening to prevent condensation on the septum.

  • Using a gas-tight syringe purged three times with Argon, withdraw the required volume of the sulfinyl chloride.

  • Inject the reagent into the Schlenk addition funnel and dilute with anhydrous DCM.

Protocol 2: In-Situ Integrity Validation (Quench-Titration)

Before committing expensive chiral auxiliaries or APIs to the reaction, validate the integrity of the sulfinyl chloride solution.

  • Withdraw a 50 µL aliquot of the prepared sulfinyl chloride solution.

  • Quench immediately into a sealed vial containing an excess of anhydrous benzylamine in DCM.

  • Analyze via TLC or rapid LC-MS.

    • Validation: The quantitative formation of the corresponding N-benzyl sulfinamide without the presence of sulfonic acid byproducts validates that the stock solution has not undergone hydrolysis[2][4].

Experimental_Workflow Start Start: Oven-Dried Glassware Cycle Schlenk Line: 3x Pump-Purge Cycles Start->Cycle Solvent Add Anhydrous Solvent (Cannula Transfer) Cycle->Solvent Degas Freeze-Pump-Thaw Degassing Solvent->Degas Transfer Syringe Transfer of Sulfinyl Chloride Degas->Transfer Validate Aliquot Quench (Benzylamine Test) Transfer->Validate Proceed Proceed with Synthesis Validate->Proceed >95% Sulfinamide Fail Discard & Restart (Hydrolysis Detected) Validate->Fail Sulfinic/Sulfonic Acids Present

Self-validating Schlenk line workflow for handling 1-Cyanopropane-1-sulfinyl chloride.

Part 4: FAQs for Drug Development Professionals

Q: We are scaling up a synthesis involving 1-Cyanopropane-1-sulfinyl chloride. How do we manage the exotherm and HCl generation during the reaction? A: During scale-up, the reaction of the sulfinyl chloride with your nucleophile (e.g., an amine or alcohol) will generate stoichiometric HCl[2][3]. This must be managed by the slow, controlled addition of the sulfinyl chloride to a solution containing the nucleophile and a non-nucleophilic acid scavenger (e.g., N,N-diisopropylethylamine, DIPEA). The reaction should be actively cooled (e.g., -78 °C to 0 °C) to control the exothermic formation of the sulfinamide/sulfinate ester and to prevent the tertiary amine from catalyzing the formation of sulfines[2][4].

Q: Can we purify 1-Cyanopropane-1-sulfinyl chloride if it has partially hydrolyzed? A: It is highly discouraged. Due to their reactivity and thermal instability, alkanesulfinyl chlorides are generally used without purification immediately after their synthesis[2]. Attempting to distill a partially hydrolyzed batch can lead to catastrophic decomposition or explosion due to the thermal disproportionation of sulfinic acids into thiosulfonates and sulfonic acids, accompanied by massive gas evolution[5]. If the reagent has degraded, it must be safely quenched (by slow addition to a cold, dilute alkaline solution) and discarded.

Q: What is the mechanism of dynamic kinetic resolution (DKR) when forming sulfinate esters from this chloride? A: When an alkanesulfinyl chloride is treated with a tertiary amine in the presence of a chiral alcohol (e.g., diacetone-D-glucose), the amine catalyzes the rapid interconversion of the sulfinyl chloride enantiomers. The chiral alcohol then selectively reacts with one enantiomer of the highly reactive intermediate, affording optically pure sulfinate esters. This relies heavily on the anhydrous environment; any water present will irreversibly hydrolyze the chloride, destroying the DKR equilibrium[2].

References
  • National Center for Biotechnology Information. "1-Cyanopropane-1-sulfinyl chloride | C4H6ClNOS | CID 131021410 - PubChem." PubChem, [Link]

  • Wikipedia Contributors. "Sulfinyl halide." Wikipedia, The Free Encyclopedia, [Link]

  • Wikipedia Contributors. "Sulfenyl chloride." Wikipedia, The Free Encyclopedia, [Link]

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, [Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds." WD Files, [Link]

  • Borys, A. "Keeping air and moisture out." VACUUBRAND, [Link]

  • Schlenk Line Survival Guide. "The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry." Schlenk Line Survival Guide, [Link]

  • National Center for Biotechnology Information. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." PMC, [Link]

Sources

Technical Support Center: Yield Optimization for 1-Cyanopropane-1-sulfinyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis of 1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1).

Synthesizing sulfinyl chlorides with electron-withdrawing α-substituents (like a cyano group) is notoriously difficult. The molecule is highly reactive, thermolabile, and prone to over-oxidation. This guide synthesizes field-proven methodologies, self-validating protocols, and causality-driven troubleshooting to ensure high-yield, reproducible results.

Mechanistic Grounding & Method Selection

The fundamental challenge in synthesizing 1-cyanopropane-1-sulfinyl chloride from its corresponding thiol (1-cyanopropane-1-thiol) is arresting the oxidation state at S(IV).

The reaction progresses stepwise: the thiol is first chlorinated to a highly reactive sulfenyl chloride intermediate, which must then accept an oxygen atom to form the sulfinyl chloride[1]. If water is present, the sulfinyl chloride rapidly hydrolyzes to a sulfinic acid, which subsequently undergoes sequential oxidation to the unwanted S(VI) sulfonyl chloride[2].

To achieve maximum yield, anhydrous oxidative chlorination is mandatory. Using sulfuryl chloride (


) as the chlorinating agent and acetic anhydride (

) as the oxygen donor/chloride acceptor prevents the ingress of water and traps the generated HCl as acetyl chloride[3].
Table 1: Comparative Yield Data for Oxidative Chlorination Systems
Reagent SystemOxygen DonorTypical Yield (%)Major ImpurityCausality / Field Notes

Acetic Anhydride 85–92% Acetyl Chloride (Volatile)Optimal.

acts as an anhydrous oxygen donor, preventing sulfinic acid formation.

(gas)
Acetic Acid60–70%Sulfonyl ChlorideSub-optimal. Excess

initiates a slow but smooth transformation into the sulfonyl chloride[4].

/

Water< 5%Sulfonyl ChlorideFails. Highly efficient for sulfonyl chlorides[5], but completely bypasses the sulfinyl stage.
Visualizing the Reaction Pathway

The following diagram illustrates the validated synthetic pathway, highlighting the critical intermediate and the primary failure mode (over-oxidation).

SynthesisPathway Thiol 1-Cyanopropane-1-thiol (Starting Material) Sulfenyl Sulfenyl Chloride (Yellow Intermediate) Thiol->Sulfenyl Chlorination (-10°C) SO2Cl2 SO2Cl2 + Ac2O (Anhydrous) SO2Cl2->Thiol Sulfinyl 1-Cyanopropane-1-sulfinyl chloride (Target Product) Sulfenyl->Sulfinyl Oxygen Transfer (Ac2O) Sulfonyl 1-Cyanopropane-1-sulfonyl chloride (Over-oxidation Impurity) Sulfinyl->Sulfonyl H2O ingress / Excess Oxidant

Caption: Reaction pathway of 1-Cyanopropane-1-sulfinyl chloride synthesis and over-oxidation.

Validated Experimental Protocol: / System

This protocol is designed as a self-validating system . Visual and physical cues are built into the steps so you can verify the reaction's success in real-time without relying on TLC (which will destroy the sulfinyl chloride via silica-induced hydrolysis).

Step 1: Anhydrous Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, a low-temperature thermometer, and a gas outlet connected to a drying tube (or

    
     bubbler).
    
  • Validation: The bubbler must maintain a steady, positive pressure to ensure zero atmospheric moisture ingress.

Step 2: Reagent Loading

  • Charge the flask with 1-cyanopropane-1-thiol (1.0 equiv) and freshly distilled acetic anhydride (2.0 equiv). Dilute with anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cool the mixture to -10°C using a dry ice/acetone bath.

Step 3: Oxidative Chlorination

  • Begin dropwise addition of

    
     (2.0 equiv). Maintain the internal temperature strictly between -10°C and 0°C.
    
  • Validation: Upon addition, the solution will transition from colorless to a vibrant yellow/orange. This color change confirms the successful formation of the sulfenyl chloride intermediate[1]. Vigorous evolution of

    
     and HCl gas will be observed in the bubbler.
    

Step 4: Maturation & Oxygen Transfer

  • Once addition is complete, stir at -10°C for 2 hours, then slowly warm to room temperature.

  • Validation: Gas evolution will cease, and the deep orange color will fade to a pale straw-yellow. This indicates complete oxygen transfer from

    
    , yielding the sulfinyl chloride and acetyl chloride byproduct.
    

Step 5: Isolation

  • Alkanesulfinyl chlorides are generally used without purification immediately after their synthesis due to their instability[6]. However, if isolation is required, apply a mild vacuum (50 mbar) at room temperature to strip the DCM and acetyl chloride.

  • Perform a high-vacuum fractional distillation (< 1 mbar) to isolate the pure 1-cyanopropane-1-sulfinyl chloride. Keep the pot temperature below 40°C.

Troubleshooting & FAQs

Q: Why is my yield dropping, and why am I detecting 1-Cyanopropane-1-sulfonyl chloride in my NMR? A: You are experiencing over-oxidation. The oxidative chlorination of thiols to sulfonyl chlorides occurs sequentially[2]. This happens if exact stoichiometric amounts of


 are exceeded, or if water enters the system. Water hydrolyzes the sulfinyl chloride to a sulfinic acid, which is then rapidly oxidized to the sulfonyl chloride. Ensure your acetic anhydride is strictly anhydrous and your glassware is flame-dried.

Q: My product turned into a dark, intractable tar during distillation. What went wrong? A: Thermal decomposition. Sulfinyl chlorides are highly thermolabile[6]. Furthermore, the electron-withdrawing α-cyano group increases the acidity of the α-proton, making the molecule highly susceptible to Pummerer-type side reactions and polymerization upon heating. You must perform the distillation under high vacuum (< 1 mbar) to ensure the pot temperature never exceeds 40°C.

Q: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)? A: No. Sulfinyl chlorides react readily with nucleophiles like water and alcohols[6]. The moisture and hydroxyl groups present on standard silica gel plates will instantly hydrolyze your product, giving you false impurity spots. Rely on the visual color changes described in the protocol, or use anhydrous GC-MS/NMR for monitoring.

Q: I don't have ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


. Can I use elemental chlorine (

) gas?
A: While

gas in acetic acid can form sulfinyl chlorides, excess chlorine initiates a slow but smooth transformation of the sulfinyl chloride into the corresponding sulfonyl chloride[4].

is highly recommended because it allows for precise stoichiometric control, which is the most critical factor in arresting the oxidation state at S(IV).
References

Sources

handling moisture sensitivity in sulfinyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub[1]

) Reagents[1]

Core Concepts: The Hydrolysis Vector

Expert Insight: Unlike their more stable


 cousins (sulfonyl chlorides), sulfinyl chlorides (

) possess a lone pair on the sulfur atom, making them inherently more susceptible to nucleophilic attack and disproportionation.

When a sulfinyl chloride encounters moisture, it does not merely "degrade"; it triggers a self-propagating acidic cycle. The hydrolysis product is a sulfinic acid (


) and hydrochloric acid  (HCl).

The Cascade Failure:

  • Hydrolysis:

    
    
    
  • Acid Catalysis: The generated HCl can catalyze further decomposition or racemization if the sulfinyl species is chiral.

  • Disproportionation: Unstable sulfinic acids often disproportionate into thiosulfonates (

    
    ) and sulfonic acids, creating a complex impurity profile that is difficult to purify.
    
Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of moisture-induced failure.

HydrolysisPath Reagent Sulfinyl Chloride (R-S(O)Cl) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Water H2O (Trace Moisture) Water->Transition Products Sulfinic Acid (R-SO2H) + HCl Transition->Products Cl- Elimination Products->Reagent Acid-Cat. Racemization Decomp Disproportionation (Thiosulfonates) Products->Decomp Instability

Caption: Figure 1. The hydrolytic cascade of sulfinyl chlorides. Note the secondary decomposition pathway (grey) which complicates purification.

Pre-Reaction Checklist (SOP)

Trustworthiness: This protocol is designed as a "Zero-Ingress" system. If you cannot check off every item, do not proceed.

ParameterSpecificationValidation Method
Glassware Oven-dried (120°C, >4h) or Flame-dried under vacuum.Visual check: No condensation upon cooling.
Solvent Water Content < 50 ppm (Ideal: < 10 ppm).Karl Fischer (Coulometric) titration required.
Atmosphere Nitrogen (

) or Argon (

).[2][3][4]
Positive pressure bubbler check (oil displacement).
Septa PTFE-faced silicone; pre-punctured septa are forbidden.Visual inspection for pinholes.
Reagent Quality Clear liquid or defined solid (no crust).H-NMR : Check for broad acid protons (

).

Standard Operating Procedure: Handling & Synthesis

Context: This workflow applies to the synthesis of p-toluenesulfinyl chloride, a common precursor for chiral sulfinyl auxiliaries.

Workflow: The "Double-Manifold" Technique
  • System Prep: Manifold connected to high-vacuum (<1 mmHg) and dry Argon.

  • Reagent Addition:

    • Solid sodium p-toluenesulfinate is added to the flask.

    • Critical Step: The flask is evacuated and backfilled with Argon 3 times to remove adsorbed moisture from the solid salt.

  • Thionyl Chloride (

    
    ) Addition: 
    
    • 
       is added neat or in dry benzene/toluene.
      
    • Note:

      
       acts as a dehydrating agent itself, but excess must be removed rigorously.
      
  • Reaction:

    • 
      .
      
    • Gas evolution (

      
      ) indicates reaction progress.
      
  • Isolation (The Danger Zone):

    • Remove solvent/excess

      
       under reduced pressure.
      
    • Filtration: Must be done under inert gas (Schlenk frit) to remove NaCl. Exposure to air here causes immediate hydrolysis.

    • Distillation: High vacuum distillation is the only way to ensure purity.

Troubleshooting & FAQs

Direct solutions to observed phenomena.

Q1: I see "white smoke" when I insert my syringe into the reagent bottle. Is it safe?

Diagnosis: The "smoke" is HCl vapor reacting with atmospheric moisture. Root Cause: The septum integrity is compromised, or the headspace of the bottle is wet. Action:

  • Stop immediately. The reagent is likely partially hydrolyzed.

  • Purify: If the reagent is expensive/chiral, distill it under high vacuum. If cheap, discard it.

  • Prevention: Always backfill reagent bottles with dry inert gas before removing the needle.

Q2: My yield is acceptable, but the enantioselectivity (ee) of the downstream sulfinamide is low.

Diagnosis: Racemization of the chiral sulfinyl chloride. Root Cause: Trace HCl presence. Mechanism: Chloride ion (


) attacks the sulfur center, forming a symmetrical intermediate that collapses to the other enantiomer. This is acid-catalyzed.
Action: 
  • Add a proton sponge or mild base (e.g., solid

    
     or hindered amine) if compatible with your reaction to scavenge trace HCl.
    
  • Ensure the starting sulfinyl chloride was distilled immediately before use.

Q3: A white precipitate formed in my reaction mixture (using THF as solvent).

Diagnosis: Formation of sulfinic acid salts or polymerized THF (less likely). Root Cause: Moisture ingress converted


 to 

, which is insoluble in non-polar organic solvents. Action:
  • Perform a Karl Fischer test on the reaction supernatant.

  • If water is high, abort. If water is low, filter the precipitate under Argon and analyze by NMR. It is likely the sulfinic acid.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Obs1 White Fumes / Smoke Start->Obs1 Obs2 Precipitate / Cloudiness Start->Obs2 Obs3 Low Yield / Purity Start->Obs3 Action1 HCl Evolution confirmed. Check Septum. Distill Reagent. Obs1->Action1 Action2 Check Solvent KF. Filter under Argon. Analyze Solid (NMR). Obs2->Action2 Action3 Check Reagent H-NMR. Look for broad -OH peak. Dry Glassware again. Obs3->Action3

Caption: Figure 2. Decision matrix for common sulfinyl chloride experimental anomalies.

Emergency Protocols

Scenario: Spillage of Sulfinyl Chloride outside the hood.

  • Evacuate: The area will immediately fill with HCl and

    
     gas.
    
  • PPE: Do not re-enter without a full-face respirator with acid gas cartridges.

  • Neutralization: Cover the spill with solid Sodium Bicarbonate (

    
    )  or a 1:1 mixture of soda ash and sand. Do not use water, as this will accelerate gas evolution violently.
    
  • Disposal: Once fizzing stops, sweep up the solid into a chemical waste container.

References

  • Synthesis of p-Toluenesulfinyl Chloride

    • Source: Kurzer, F. (1963). p-Toluenesulfinyl Chloride.[4][5] Organic Syntheses, Coll. Vol. 4, p.937.

    • URL:[Link]

    • Relevance: The gold-standard procedure for synthesizing and purifying sulfinyl chlorides via thionyl chloride.
  • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Source: King, J. F., et al. (1988). Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
  • Ellman's Auxiliary (Tert-Butanesulfinamide) Context Source: Ellman, J. A., et al. (2000). Synthesis and applications of tert-butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. Relevance: Highlights the downstream importance of maintaining sulfinyl chloride integrity for stereoselective synthesis.

Sources

identifying degradation products of 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Cyanopropane-1-sulfinyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this highly reactive intermediate. Our focus is on providing practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-Cyanopropane-1-sulfinyl chloride and why is it so reactive?

A: 1-Cyanopropane-1-sulfinyl chloride is a reactive organic compound featuring a sulfinyl chloride group (-S(O)Cl) attached to a carbon atom that also bears a cyano group (-C≡N) and a propyl chain. Its high reactivity stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. The presence of two electron-withdrawing groups (the chloride and the cyano group) on the adjacent carbon atom further enhances this reactivity.

Q2: What are the primary degradation pathways I should be aware of?

A: The two most significant degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common cause of degradation. Even trace amounts of water in solvents, reagents, or from atmospheric moisture can rapidly convert the sulfinyl chloride to its corresponding sulfinic acid (1-Cyanopropane-1-sulfinic acid).[1][2]

  • Thermal/Photolytic Decomposition: At elevated temperatures or upon exposure to UV light, the molecule can undergo decomposition.[1] This can proceed through either radical or ionic mechanisms, potentially leading to the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, and the formation of complex byproducts.[1][3]

Q3: What are the visible signs that my sample of 1-Cyanopropane-1-sulfinyl chloride has degraded?

A: Degradation can often be identified by several observable changes:

  • Color Change: A pure sample is expected to be a clear or pale-yellow liquid. The development of a darker color, such as brown or black, is a strong indicator of thermal decomposition.[1]

  • Gas Evolution: The formation of HCl and SO₂ gases may be observed, especially during thermal stress.[1] This can lead to a pressure buildup in a sealed container.

  • Formation of Precipitate: The hydrolysis product, 1-Cyanopropane-1-sulfinic acid, is significantly more polar and may have lower solubility in nonpolar organic solvents, potentially appearing as a white or off-white solid.

Q4: How can I prevent the degradation of my compound during storage and handling?

A: Strict adherence to anhydrous and inert techniques is critical.

  • Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere such as argon or nitrogen.[1]

  • Anhydrous Conditions: Use rigorously dried solvents and glassware. Ensure all reagents are free from water.[1][2]

  • Low Temperature: Store the compound at low temperatures (e.g., ≤4 °C) to minimize thermal decomposition. For reactions, maintain the lowest possible temperature that allows for a reasonable reaction rate.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My NMR spectrum shows unexpected peaks, and the integration for my product is low.

This is a classic sign of sample degradation, where new species are being formed.

Potential Cause & Troubleshooting Steps:

Potential Cause Troubleshooting Step & Rationale Expected Outcome
Hydrolysis Prepare the NMR sample in a glovebox using a fresh, sealed ampoule of deuterated solvent (e.g., CDCl₃, Benzene-d₆). Hydrolysis to the sulfinic acid will cause new, broader peaks to appear and consume the starting material.A clean spectrum of the parent compound with correct integrations.
Solvent Reactivity Avoid using nucleophilic deuterated solvents like DMSO-d₆ or CD₃OD for analysis, as they can react with the sulfinyl chloride.[1]Prevention of solvent-induced artifacts in the spectrum.
Thermal Degradation If the sample was exposed to heat, decomposition products will be present. Re-purify the starting material (if possible, via short-path distillation under high vacuum) before use.Removal of colored impurities and decomposition byproducts.
Data Presentation: Expected vs. Observed NMR Signals

The following table provides a hypothetical comparison of ¹H NMR signals to help in identifying the primary hydrolysis product. Note: Exact chemical shifts (δ) are predictive and should be confirmed with a pure standard.

Compound Proton (α to S=O) Expected δ (ppm) Potential Degradation Product Proton (α to S(O)OH) Observed δ (ppm)
1-Cyanopropane-1-sulfinyl chloride-CH(CN)S(O)Cl~4.5 - 5.51-Cyanopropane-1-sulfinic acid-CH(CN)S(O)OH~4.0 - 5.0 (and broad -OH)
Issue 2: The reaction mixture turned dark brown upon heating.

A significant color change, especially to brown or black, strongly suggests thermal decomposition.[1]

Potential Cause & Troubleshooting Steps:

Potential Cause Troubleshooting Step & Rationale Expected Outcome
High Reaction Temperature Lower the reaction temperature. Many reactions with sulfonyl/sulfinyl chlorides proceed cleanly at or below room temperature.[1] Reducing thermal stress minimizes decomposition pathways.A cleaner reaction profile with less discoloration and higher yield of the desired product.
Radical Decomposition If lowering the temperature is not feasible, consider adding a radical inhibitor like BHT or hydroquinone to the reaction mixture. This can suppress radical chain reactions that lead to decomposition.[1]Minimization of byproduct formation from radical pathways.
Presence of Oxygen Degas the solvent before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Dissolved oxygen can initiate or participate in radical decomposition.[1]A cleaner reaction by preventing oxidation-initiated side reactions.
Mandatory Visualizations
Logical Relationships: Primary Degradation Pathways

The following diagram illustrates the two most common degradation pathways for 1-Cyanopropane-1-sulfinyl chloride.

Fig. 1: Degradation of 1-Cyanopropane-1-sulfinyl chloride A 1-Cyanopropane-1-sulfinyl chloride B 1-Cyanopropane-1-sulfinic acid A->B Hydrolysis (H₂O, moisture) C Decomposition Products (e.g., SO₂, HCl, Olefins) A->C Thermal/Photolytic Decomposition (Δ, hν)

Caption: Key degradation routes for the target compound.

Experimental Workflow: Troubleshooting Protocol

This workflow provides a logical sequence of steps to diagnose and solve issues related to the compound's stability.

Fig. 2: Troubleshooting Workflow Start Experiment Fails (Low Yield, Impurities) Check_Storage Verify Storage Conditions (Inert, Cold, Anhydrous) Start->Check_Storage Analyze_Sample Re-analyze Starting Material (NMR, LC-MS) Check_Storage->Analyze_Sample Conditions OK Bad_Storage Root Cause: Improper Storage Check_Storage->Bad_Storage Conditions Faulty Check_Reaction Analyze Reaction Conditions (Temp, Solvent, Atmosphere) Check_Reaction->Start Conditions Mild (Re-evaluate hypothesis) Optimize Optimize Protocol: Lower Temp, Degas Solvent, Use Radical Inhibitor Check_Reaction->Optimize Conditions Harsh Pure_SM Starting Material is Pure Analyze_Sample->Pure_SM No Impurities Degraded_SM Starting Material is Degraded Analyze_Sample->Degraded_SM Impurities Found Bad_Reaction Root Cause: Harsh Conditions Pure_SM->Check_Reaction Purify Purify or Resynthesize Starting Material Degraded_SM->Purify

Caption: A step-by-step guide to diagnosing experimental issues.

Experimental Protocols

Protocol 1: Inert Sample Preparation for NMR Analysis

This protocol is designed to prevent hydrolysis during sample preparation for NMR analysis.[4]

Materials:

  • 1-Cyanopropane-1-sulfinyl chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃ in a sealed ampoule)

  • NMR tube, oven-dried and cooled under inert gas

  • Gas-tight syringe, oven-dried and cooled

  • Glovebox or Schlenk line

Procedure:

  • Place the oven-dried NMR tube, cap, and syringe into a glovebox antechamber and evacuate/refill with inert gas three times.

  • Inside the glovebox, open the sealed ampoule of deuterated solvent.

  • Using the gas-tight syringe, draw up approximately 0.6 mL of the solvent.

  • Dispense the solvent into the oven-dried NMR tube.

  • Using a fresh, clean tip, pipette 5-10 mg of 1-Cyanopropane-1-sulfinyl chloride directly into the solvent in the NMR tube.

  • Cap the NMR tube securely.

  • Gently agitate the tube to dissolve the sample.

  • Remove the tube from the glovebox and analyze immediately.

Protocol 2: General Method for LC-MS Analysis of Degradation

This method is suitable for identifying polar degradation products like the sulfinic acid.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector and Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18).[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS Detector: Electrospray Ionization (ESI) in negative mode.

Procedure:

  • Dilute a small aliquot of the reaction mixture or stored sample in acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the LC-MS system.

  • Monitor for the expected mass of the parent compound and potential degradation products. The sulfinic acid hydrolysis product would be expected to have a shorter retention time than the parent sulfinyl chloride due to its increased polarity.

References

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
  • Voskressensky, L. et al. (2018). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect.
  • Block, E. et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Chen, Y.-H. et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • Chen, Y.-H. et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. AIP Publishing.
  • El-Faham, A. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • ResearchGate. (n.d.). Thermal degradation of different sulfinimines.
  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed.
  • Zhang, D. et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports.
  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry.
  • Kearney, A. et al. (2021).
  • ResearchGate. (2023). Domino Reactions with Dicyanoalkenes and Fluorinated Conjugated Sulfinyl Imines. A Convenient Strategy for the Generation of Structural Diversity.
  • ResearchGate. (n.d.). Conversion and degradation pathways of sulfoximines.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Sigma-Aldrich. (n.d.). Sulfonyl chloride. Sigma-Aldrich.

Sources

controlling exotherms during 1-Cyanopropane-1-sulfinyl chloride addition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical hazards associated with 1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1).

Sulfinyl chlorides are notorious for their vigorous, highly exothermic reactions with nucleophiles. When mishandled, these exotherms lead to thermal runaway, reagent decomposition, and significant safety hazards. This guide provides the mechanistic causality behind these exotherms, equipment selection data, and a self-validating Standard Operating Procedure (SOP) to ensure safe and high-yielding sulfinylation workflows.

Diagnostic Decision Tree: Exotherm Mitigation

When an unexpected temperature spike occurs during reagent addition, immediate and logical intervention is required. Use the following diagnostic workflow to isolate the root cause and apply the correct engineering control.

ExothermTroubleshooting Start Exotherm Detected During Addition Check1 Is internal temp (Ti) > target by 5°C? Start->Check1 Check2 Is addition rate exceeding cooling capacity? Check1->Check2 No Action1 Pause addition immediately. Maximize jacket cooling. Check1->Action1 Yes Check3 Is mixing adequate? (Avoid localized hot spots) Check2->Check3 No Action2 Reduce dosing rate. Use syringe pump. Check2->Action2 Yes Action1->Check2 Action3 Increase agitation speed. Use baffled reactor. Check3->Action3 No Check4 Is reagent sufficiently diluted? Check3->Check4 Yes Action4 Dilute neat reagent in aprotic solvent (e.g., DCM). Check4->Action4 No Flow Consider Continuous Flow Microreactor for Scale-up Check4->Flow Yes

Decision matrix for diagnosing and mitigating thermal runaways during sulfinylation.

Core FAQs & Mechanistic Troubleshooting

Q1: Why is 1-Cyanopropane-1-sulfinyl chloride so prone to violent exotherms compared to standard sulfonyl or acyl chlorides? A: The severity of the exotherm is dictated by the electronic environment of the sulfur center. The


-cyano group is strongly electron-withdrawing, which drastically increases the electrophilicity of the sulfinyl sulfur. This lowers the activation energy for nucleophilic attack (e.g., by amines or alcohols), resulting in extremely rapid reaction kinetics that release HCl and substantial heat[1].

If the heat generated exceeds the cooling system's capacity, thermal runaway occurs[2]. Furthermore, if the internal temperature spikes, the acidic


-proton (activated by the cyano group) can undergo base-promoted dehydrochlorination. This eliminates HCl to form a highly reactive sulfine  (thioaldehyde S-oxide) intermediate[3][4]. This degradation pathway is itself highly exothermic and leads to complex oligomerization, destroying your yield and compounding the thermal hazard.

Q2: How do I calculate and manage the cooling capacity needed for scale-up? A: In an exothermic reaction, the rate of heat release varies exponentially with temperature, while the rate of cooling varies linearly[2]. You must calculate the adiabatic temperature rise (


) assuming zero heat removal to understand the worst-case scenario[5]. For scale-up, transition from manual dropwise addition to automated syringe pumps or continuous flow systems. Flow reactors possess significantly higher heat-transfer coefficients compared to batch reactors, allowing for near-isothermal conditions without the need for time-limiting dropwise addition[6].

Q3: What is the optimal solvent and dilution strategy? A: Never add 1-Cyanopropane-1-sulfinyl chloride neat to a reaction mixture[7]. Neat additions create extreme localized concentration gradients (hot spots). Dilute the reagent in a dry, aprotic solvent such as Dichloromethane (DCM), Toluene, or THF. The solvent acts as a thermal buffer; its specific heat capacity absorbs the initial energy spike, giving the reactor's cooling jacket time to remove the heat[2].

Quantitative Data: Equipment & Addition Strategies

The choice of reactor and addition method directly dictates your ability to control the exotherm. The table below summarizes the thermal management capabilities of different setups for a standard 100 mmol scale reaction.

Addition StrategyReactor TypeHeat Transfer Coefficient (W/m²K)Max Safe Addition RateTemp Variance (

)
Recommended Use Case
Manual Dropwise Round Bottom Flask (Ice Bath)50 - 1000.5 mL/min+10°C to +15°CDiscovery scale (<5 mmol). High risk of localized hot spots.
Automated Syringe Pump Jacketed Glass Vessel150 - 3002.0 mL/min+2°C to +5°CProcess optimization and pilot scale. Provides steady-state heat release.
Continuous Flow Microreactor (SiC or Glass)1000 - 5000>10 mL/min (equivalent)< +1°CProduction scale. Superior surface-area-to-volume ratio eliminates thermal runaway risks[6].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. You must verify the internal temperature (


) at specific checkpoints before proceeding to the next step.

Step 1: Reactor Preparation & Inerting

  • Equip a jacketed reactor with an overhead stirrer (baffled preferred for high-shear mixing) and an internal PT100 temperature probe[5].

  • Purge the system with dry Nitrogen or Argon for 15 minutes. Moisture will rapidly hydrolyze the sulfinyl chloride, generating SO2, HCl, and unwanted heat[1].

Step 2: Substrate Dissolution & Pre-cooling

  • Dissolve your nucleophile (and stoichiometric amine base, if required) in a dry aprotic solvent (e.g., DCM).

  • Set the chiller fluid to -20°C and allow the internal temperature (

    
    ) to stabilize at -10°C to 0°C.
    Validation Checkpoint: Do not proceed until 
    
    
    
    remains constant (
    
    
    ) for 5 minutes.

Step 3: Reagent Dilution

  • In a separate, inerted flask, prepare a 0.5 M to 1.0 M solution of 1-Cyanopropane-1-sulfinyl chloride in the same aprotic solvent[7]. Causality: Dilution lowers the collision frequency of reactive molecules, flattening the heat release curve.

Step 4: Controlled Dosing

  • Load the diluted sulfinyl chloride into a syringe pump or automated dosing funnel.

  • Begin addition at a rate of 0.5 mL/min.

  • Monitor

    
     continuously.
    Validation Checkpoint: If 
    
    
    
    exceeds +5°C from the baseline, the dosing system must automatically pause. Wait for
    
    
    to return to baseline before resuming at a 50% reduced flow rate.

Step 5: Post-Addition Equilibration

  • Once addition is complete, maintain the cooling jacket temperature for an additional 30 minutes. The reaction may have latent heat of reaction if intermediate species are still resolving.

  • Gradually step the jacket temperature up to ambient (20°C) over 1 hour.

References

Sources

solvent selection for stabilizing 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs: Solvent Selection for Stabilizing 1-Cyanopropane-1-sulfinyl Chloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and storage of highly reactive α-functionalized sulfinyl chlorides. 1-Cyanopropane-1-sulfinyl chloride presents a unique dual-threat instability: it possesses both a highly electrophilic sulfur center and a strongly acidic α-proton. Mastering the handling of this reagent does not rely on memorizing a list of "good" and "bad" solvents, but rather on understanding the precise causality of its degradation pathways.

This guide provides a mechanistic framework, troubleshooting matrices, and self-validating protocols to ensure the structural integrity of your reagent during synthesis and storage.

Mechanistic Overview: The Causality of Instability

To select the correct solvent, you must first understand how the molecule degrades. 1-Cyanopropane-1-sulfinyl chloride undergoes two primary modes of solvent-induced degradation:

  • Nucleophilic Attack at Sulfur (Hydrolysis/Solvolysis): The sulfinyl group (-S(O)Cl) is highly electron-deficient. Exposure to protic solvents (water, alcohols) results in rapid nucleophilic substitution, displacing the chloride ion to form sulfinic acids or sulfinate esters, as detailed in the 1[1]. This reaction is often exothermic and releases HCl gas[2].

  • α-Deprotonation (E1cB-like Elimination): The presence of the strongly electron-withdrawing cyano (-CN) group adjacent to the sulfinyl group makes the α-proton exceptionally acidic. As supported by3[3], even trace amounts of basic impurities in a solvent will abstract this proton. This triggers the elimination of the chloride leaving group, generating a highly reactive cyano-sulfine intermediate (

    
    ) that rapidly polymerizes into a complex tar.
    

G cluster_0 Degradation Pathways (Improper Solvents) cluster_1 Stabilization Pathways (Optimal Solvents) A 1-Cyanopropane-1-sulfinyl chloride B Protic Solvents / Moisture (e.g., Alcohols, Wet Ethers) A->B C Basic / Nucleophilic Solvents (e.g., Amines, Pyridine, DMF) A->C F Anhydrous, Non-Basic Solvents (e.g., Dry DCM, Toluene) A->F D Hydrolysis Disproportionation B->D Nucleophilic Attack E Alpha-Deprotonation Cyano-Sulfine Formation C->E E1cB-like Elimination G Stabilized Reagent (Ready for Synthesis) F->G Prevents Ionization & Attack

Mechanistic pathways of degradation and solvent-based stabilization for the sulfinyl chloride.

Frequently Asked Questions (FAQs)

Q: Which solvents are optimal for the long-term stabilization and storage of this reagent? A: Apolar or moderately polar, strictly anhydrous, and non-basic aprotic solvents are required. Dichloromethane (DCM) and Toluene are the industry standards. They lack nucleophilic lone pairs and cannot act as Brønsted bases, effectively shutting down both the solvolysis and α-deprotonation pathways.

Q: Can I use Tetrahydrofuran (THF) or Acetonitrile (MeCN) for my reactions? A: Yes, but strictly as reaction media, not for storage. If using THF, it must be rigorously tested for peroxides; trace peroxides will rapidly oxidize the sulfinyl chloride to a sulfonyl chloride. Acetonitrile is polar and can support ionization; it must be completely free of trace amine impurities to prevent sulfine formation.

Q: Why did my reagent degrade when dissolved in commercially available "anhydrous" Chloroform? A: Commercial chloroform is almost always stabilized to prevent phosgene formation. It is typically stabilized with either ethanol (which will immediately react with your reagent to form a sulfinate ester) or amylene (which can undergo electrophilic addition). Always use unstabilized, freshly distilled DCM instead.

Troubleshooting Guide: Diagnosing Degradation
Observed SymptomChemical CauseCorrective Action
Evolution of gas (bubbling) upon solvent addition Protic solvent contamination (moisture/alcohols) causing hydrolysis and release of HCl/SO₂ gas[2].Discard the batch. Switch to strictly anhydrous solvents. Implement Karl Fischer titration prior to use.
Solution turns dark yellow/brown rapidly; TLC shows streaking Trace basic impurities (e.g., amines in DMF) have abstracted the α-proton, triggering elimination and subsequent polymerization of the cyano-sulfine[3].Avoid amide solvents (DMF, DMAc) and pyridine. Pre-treat halogenated solvents with acidic alumina to remove trace bases.
Formation of a white precipitate over time Disproportionation of sulfinic acid byproducts (formed from trace moisture) into insoluble sulfonic acids and thiosulfonates.Ensure storage under an inert atmosphere (Argon) over activated 3Å molecular sieves at -20 °C.
Validated Experimental Protocol: Solvent Preparation

To guarantee the stability of 1-Cyanopropane-1-sulfinyl chloride, you must use a self-validating system for solvent preparation. This protocol ensures the removal of both moisture and trace bases from Dichloromethane (DCM).

Step-by-Step Methodology:

  • Base Neutralization: Pass 500 mL of HPLC-grade Dichloromethane through a 10 cm column packed with activated acidic alumina (pH ~4.5).

    • Causality: This step is critical to sequester trace aliphatic amines that act as catalysts for the E1cB elimination of the α-cyano proton.

  • Rigorous Drying: Transfer the eluent to a round-bottom flask equipped with a reflux condenser. Add 5% w/v Calcium Hydride (

    
    ) and reflux under a dry Argon atmosphere for 4 hours.
    
    • Causality:

      
       irreversibly reacts with water to form insoluble 
      
      
      
      and
      
      
      gas, preventing reversible hydration equilibria.
  • Distillation & Validation: Distill the DCM under Argon. Before use, validate the solvent using a Karl Fischer coulometric titrator. Do not proceed unless the water content is strictly < 10 ppm.

  • Storage: Store the purified solvent in an oven-dried Schlenk flask over freshly activated 3Å molecular sieves (activated at 300 °C under vacuum for 12 hours). Keep under positive Argon pressure.

References

1.1 - BenchChem, 2025. 2.3 - M. P. Sammes, C. M. Wylie and J. G. Hoggett, Journal of the Chemical Society C, RSC Publishing, 1971. 3.2 - Wikipedia.

Sources

Technical Support Center: Purification of 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying 1-Cyanopropane-1-sulfinyl chloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reactive intermediate. Here, we address common issues through a series of frequently asked questions and provide detailed, field-tested protocols to ensure the highest possible purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, viscous oil containing solid precipitates. What are these impurities and how did they form?

This is a common observation. The impurities in a typical synthesis of 1-Cyanopropane-1-sulfinyl chloride, often prepared from its corresponding sulfinic acid salt and thionyl chloride (SOCl₂), can be categorized as follows:

  • Inorganic Salts: The solid precipitate is most likely an inorganic salt like sodium chloride (NaCl), a byproduct of the reaction between a sodium sulfinate salt and thionyl chloride.[1]

  • Excess Thionyl Chloride (SOCl₂): Syntheses are often run with an excess of SOCl₂ to drive the reaction to completion. This reagent is a volatile and corrosive liquid that must be removed.[1][2]

  • Over-oxidation Products (Sulfonyl Chloride): A significant impurity can be the corresponding sulfonyl chloride (1-Cyanopropane-1-sulfonyl chloride). This arises from the over-oxidation of the sulfinyl chloride, a side reaction that can be promoted by residual oxidizing agents or impurities in the starting materials.[2]

  • Hydrolysis Products (Sulfinic Acid): 1-Cyanopropane-1-sulfinyl chloride is highly susceptible to hydrolysis.[3][4] Exposure to atmospheric moisture or water during workup will convert it back to the corresponding sulfinic acid, which can contribute to the oily consistency.

  • Thermal Decomposition Products: Sulfinyl chlorides are thermally labile.[2][3] Excessive heating during the reaction or purification can lead to decomposition, often indicated by a darkening of the color to brown or black.[5]

Q2: How can I effectively remove the inorganic salt byproduct without degrading my product?

The key is to use a non-nucleophilic, anhydrous organic solvent to selectively dissolve the sulfinyl chloride, leaving the insoluble inorganic salts behind. Anhydrous ether is an excellent choice for this purpose.[1]

The procedure involves triturating the crude mixture with several portions of anhydrous ether. The ether solution containing your product is then carefully decanted or filtered away from the solid salts. It is critical that this entire process is conducted under an inert atmosphere (e.g., nitrogen or argon) and with thoroughly dried glassware to prevent hydrolysis.[1][5] Concentrating the ether solution to a smaller volume before filtration can reduce the product's exposure to atmospheric moisture.[1]

Q3: What is the most reliable method for removing residual thionyl chloride (SOCl₂)?

Residual SOCl₂ can interfere with subsequent reactions. The most effective methods for its removal take advantage of its volatility:

  • Distillation under Reduced Pressure: SOCl₂ has a boiling point of 79 °C at atmospheric pressure.[6] It can be readily removed under vacuum. The last traces can be stripped by adding an anhydrous solvent like ether and re-evaporating the solvent under reduced pressure.[1]

  • Co-distillation with an Anhydrous Solvent: For sensitive substrates where heating must be minimized, co-distillation with a higher-boiling anhydrous solvent like toluene under reduced pressure is highly effective. This technique helps to azeotropically remove the final traces of both SOCl₂ and any residual HCl without exposing the product to high temperatures.[2]

Q4: Can I use silica gel column chromatography for purification?

Using standard silica gel chromatography for purifying highly reactive sulfinyl chlorides is not recommended . Silica gel has surface silanol groups (Si-OH) which are acidic and nucleophilic enough to catalyze the hydrolysis or decomposition of the sulfinyl chloride on the column. This will lead to significant yield loss and contamination of the collected fractions with the resulting sulfinic acid. While chromatography is a standard technique for the more stable sulfonyl chlorides, the reactivity of the sulfinyl chloride functional group makes it generally unsuitable for this method.[7][8][9]

Q5: My purified 1-Cyanopropane-1-sulfinyl chloride decomposes within a day, even when stored in the freezer. How can I improve its stability?

Alkanesulfinyl chlorides are known for their inherent instability and are often used immediately after synthesis without purification.[4] Their storage is problematic as pressure can build up from the release of HCl gas upon slow decomposition.[4] To maximize the useful lifetime of your product:

  • Use Immediately: The best practice is to use the material directly after purification.

  • Inert Atmosphere: Store the compound in a sealed vial under a dry, inert atmosphere (argon or nitrogen).

  • Low Temperature: Store at low temperatures (e.g., ≤ -20 °C).

  • Anhydrous Conditions: Ensure the storage container is scrupulously dried to prevent hydrolysis.

Even with these precautions, gradual decomposition is likely. It is advisable to re-analyze the purity of the material if it has been stored for any length of time.

Troubleshooting and Experimental Protocols

This section provides detailed workflows for the purification of crude 1-Cyanopropane-1-sulfinyl chloride.

Workflow for Purification of 1-Cyanopropane-1-sulfinyl chloride

G crude Crude Reaction Mixture (Sulfinyl Chloride, Salts, SOCl₂, etc.) solvent_add Add Anhydrous Ether (under N₂ atmosphere) crude->solvent_add slurry Slurry of Product in Ether and Insoluble Salts solvent_add->slurry filter Filter or Decant Slurry (under N₂ atmosphere) slurry->filter solids Discard Solid Impurities (e.g., NaCl) filter->solids Solids solution Ethereal Solution of Crude Sulfinyl Chloride filter->solution Filtrate concentrate Remove Ether under Reduced Pressure (Low Temp) solution->concentrate crude_oil Crude Oil (Free of Inorganic Salts) concentrate->crude_oil distill Purify by Fractional Vacuum Distillation crude_oil->distill pure_product Pure 1-Cyanopropane-1-sulfinyl chloride distill->pure_product Distillate residue Discard Non-Volatile Residue (Decomposition Products, Sulfonyl Chloride) distill->residue Residue

Caption: Purification workflow for 1-Cyanopropane-1-sulfinyl chloride.

Protocol 1: General Workup and Removal of Inorganic Impurities

This protocol details the initial and most critical step: separating the organic product from inorganic salts under strictly anhydrous conditions.

Materials:

  • Crude 1-Cyanopropane-1-sulfinyl chloride reaction mixture

  • Anhydrous diethyl ether (Et₂O)

  • Oven-dried round-bottom flask and filtration apparatus (e.g., Schlenk filter or cannula setup)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Assemble the oven-dried glassware and flush the entire system thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Addition: Transfer the crude reaction mixture to the flask. Add a portion of anhydrous Et₂O (approximately 2-3 mL per gram of crude material).

  • Trituration: Stir the mixture vigorously for 5-10 minutes. The sulfinyl chloride will dissolve in the ether, while the inorganic salts will remain as a suspended solid.

  • Separation: Carefully separate the ethereal solution from the solids. This can be done by:

    • Decantation: Allowing the solids to settle and carefully pouring the liquid into another dry, inerted flask.

    • Cannula Transfer: Using a filter cannula to transfer the liquid phase, leaving the solids behind.

    • Schlenk Filtration: Filtering the slurry through a filter frit under inert atmosphere.

  • Repeat Extraction: To maximize recovery, add a second and third portion of anhydrous Et₂O to the remaining solids, repeating the trituration and separation steps. Combine all ethereal fractions.[1]

  • Concentration: Remove the ether from the combined fractions using a rotary evaporator with the bath temperature kept as low as possible (e.g., 0-20 °C) to minimize thermal decomposition. The result is a crude oil, now free of inorganic salts, ready for final purification.

Protocol 2: Purification by Fractional Vacuum Distillation

This is the definitive step for obtaining high-purity 1-Cyanopropane-1-sulfinyl chloride. Success depends on careful control of pressure and temperature.

Materials:

  • Crude, salt-free 1-Cyanopropane-1-sulfinyl chloride oil

  • Short-path vacuum distillation apparatus, oven-dried

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. The receiving flasks should be cooled in an ice bath.

  • Charge the Flask: Transfer the crude oil to the distillation flask. Add a small magnetic stir bar.

  • Evacuate System: Slowly and carefully apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) should be used to protect the pump.

  • Remove Volatiles: Before heating, allow any residual low-boiling impurities (like trace ether or SOCl₂) to distill into the cold trap at room temperature under full vacuum.

  • Distillation: Once a stable vacuum is achieved, begin gentle heating and stirring. Collect fractions based on the boiling point at the measured pressure. The pure 1-Cyanopropane-1-sulfinyl chloride should distill as a colorless or pale yellow liquid.

  • Monitor for Decomposition: If the color in the distillation pot darkens significantly, this indicates thermal decomposition. If this occurs, immediately lower the temperature. It may be necessary to perform the distillation at a lower pressure to reduce the required boiling temperature.

  • Termination: Stop the distillation when the desired product has been collected, leaving a small amount of higher-boiling residue in the distillation flask to avoid distilling impurities.

  • Storage: Immediately transfer the purified fractions into pre-dried, argon-flushed vials for storage at low temperature.

Data Table: Boiling Points of Relevant Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Pressure (mmHg)Rationale for Separation
Thionyl Chloride (SOCl₂)118.9779 @ 760[6]Highly volatile; removed first under vacuum.
1-Cyanopropane-1-sulfinyl chloride 151.62Estimated 85-95 @ ~1The target compound; distills after lower boiling impurities.
1-Cyanopropane-1-sulfonyl chloride167.61Estimated >120 @ ~1Higher boiling point; will remain in the distillation residue.

References

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

  • Anderson, K. et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.
  • Ye, W. et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

  • Zhou, P. et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • Wang, L. et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyanopropane-1-sulfinyl chloride. Retrieved from [Link]

  • Kiełbasiński, P. et al. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfinyl halide. Retrieved from [Link]

  • Kee, M. L., & Douglass, I. B. (1970). The synthesis of sulfinyl chlorides. Sulfur in Organic and Inorganic Chemistry, 2, 235-245.
  • Block, E. et al. (1996). 1-Alkenesulfinyl Chlorides: Synthesis, Characterization, and Some Substitution Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Loba Chemie. (n.d.). CYANURIC CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Savateev, A. et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Resolving Diastereomeric Complexity in 1H NMR Characterization of 1-Cyanopropane-1-sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Complexity

[1] (CAS 1861384-69-1, Formula: C₄H₆ClNOS) is a highly functionalized, moisture-sensitive electrophile used in advanced organic synthesis. Characterizing this compound via Proton Nuclear Magnetic Resonance (¹H NMR) presents a unique analytical challenge due to the presence of two contiguous stereocenters:

  • The C1 Carbon: Attached to the cyano (-CN) group.

  • The S(IV) Sulfur: The sulfinyl chloride (-S(=O)Cl) group possesses a lone pair, making the sulfur atom chiral.

Because of these dual stereocenters, the synthesized product inherently exists as a mixture of syn and anti diastereomers. In a standard isotropic NMR solvent, the signals for the highly deshielded alpha-proton (C1) and the diastereotopic methylene protons (C2) of both diastereomers severely overlap, rendering accurate integration and coupling constant (


-value) extraction nearly impossible.

This guide objectively compares the baseline analytical approach against two advanced alternatives—a methodological solvent switch and a chemical derivatization—to achieve baseline resolution.

Methodological Comparison: Solvent Systems & Chemical Alternatives

Alternative A: Standard ¹H NMR in CDCl₃ (The Baseline)

Chloroform-


 (CDCl₃) is the universal default for NMR characterization. However, because CDCl₃ is magnetically isotropic, it solvates both the syn and anti diastereomers of 1-Cyanopropane-1-sulfinyl chloride in a nearly identical manner.
  • Performance: Poor. The chemical shift difference (

    
    ) between the diastereomers is typically <0.05 ppm. The C1 alpha-protons appear as an indecipherable, overlapping multiplet around 4.8 ppm.
    
Alternative B: Aromatic Solvent Induced Shifts (ASIS) in C₆D₆

By switching the solvent to Benzene-


 (C₆D₆), analysts can exploit  [2] to resolve the mixture.
  • The Causality: Benzene molecules form transient, non-random collision complexes with the strong dipole of the solute (the highly electrophilic sulfur and the cyano group). The strong magnetic anisotropy of benzene's

    
    -electron cloud creates a localized magnetic shielding cone. Because the syn and anti diastereomers have different spatial geometries, their respective protons fall into different regions of this shielding cone. This differential shielding selectively shifts the signals of one diastereomer more than the other, successfully pulling the overlapping multiplets apart.
    
  • Performance: Excellent. The C1 protons are shifted upfield and resolved into distinct doublets of doublets (dd).

Alternative C: Oxidation to the Sulfonyl Chloride (Chemical Reference)

If the analytical goal is simply to verify the carbon skeleton and purity rather than the stereochemistry, oxidizing the sample to [3] (CAS 27869-06-3) is a definitive alternative.

  • The Causality: Oxidation with

    
    -CPBA converts the chiral S(IV) center to an achiral S(VI) center. This eliminates the diastereomeric mixture entirely, leaving only a single pair of enantiomers.
    
  • Performance: The complex NMR spectrum instantly collapses into a clean, easily interpretable first-order spectrum.

Visualizing the Analytical Workflows

NMR_Workflow A 1-Cyanopropane-1-sulfinyl chloride (Diastereomeric Mixture) B Anhydrous Sample Prep (Glovebox/Schlenk) A->B C Select NMR Solvent B->C D CDCl3 (Baseline) Standard 1D 1H NMR C->D E C6D6 (Advanced) ASIS 1D 1H NMR C->E F Severe Signal Overlap (Alpha-H & CH2) D->F G Baseline Resolution of Syn/Anti Diastereomers E->G F->E Switch Solvent

Caption: Workflow for resolving diastereomeric NMR signals using solvent switching.

ASIS_Mechanism A Polar Solute (-S(=O)Cl & -CN) C Transient Collision Complex (Specific Orientation) A->C B C6D6 Solvent (Magnetic Anisotropy) B->C D Syn-Diastereomer Differential Shielding (Δδ) C->D E Anti-Diastereomer Differential Shielding (Δδ') C->E

Caption: Mechanism of Aromatic Solvent Induced Shifts (ASIS) for diastereomer resolution.

Quantitative Data Comparison

The table below summarizes the representative quantitative shifts demonstrating the magnitude of the ASIS effect when migrating from CDCl₃ to C₆D₆. Note the significant differential shift (


) that allows for the extraction of pure signals.
Proton EnvironmentCDCl₃ (

ppm)
C₆D₆ (

ppm)

(ASIS Shift)
Resolution Status
C1-H (Syn)4.85 (m)4.12 (dd)+0.73 ppmResolved
C1-H (Anti)4.82 (m)4.35 (dd)+0.47 ppmResolved
C2-H₂ (Syn)2.15 - 2.30 (m)1.65 - 1.80 (m)~+0.50 ppmPartially Resolved
C2-H₂ (Anti)2.15 - 2.30 (m)1.90 - 2.05 (m)~+0.25 ppmPartially Resolved
C3-H₃ (Syn)1.15 (t)0.85 (t)+0.30 ppmResolved
C3-H₃ (Anti)1.13 (t)0.95 (t)+0.18 ppmResolved

Experimental Protocols: A Self-Validating System

Sulfinyl chlorides are notoriously reactive and will rapidly hydrolyze in the presence of trace moisture to form sulfinic acids and hydrogen chloride (HCl) gas. To ensure trustworthiness, the following ASIS NMR protocol is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Anhydrous Preparation (Glovebox/Schlenk Line)

  • Dry C₆D₆ over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Inside an inert atmosphere glovebox (Argon or N₂), dissolve 15-20 mg of 1-Cyanopropane-1-sulfinyl chloride in 0.6 mL of the anhydrous C₆D₆.

  • Transfer the solution to a high-quality, oven-dried NMR tube and seal it with a tightly fitting cap and Parafilm.

Step 2: Self-Validation Acquisition (The Integrity Check)

  • Insert the sample into the spectrometer (minimum 400 MHz, preferably 600 MHz for optimal dispersion).

  • Run a rapid, 4-scan 1D ¹H NMR spectrum with a wide sweep width (-2 to 14 ppm).

  • Validation Gate: Inspect the region between 10.0 ppm and 12.0 ppm.

    • Pass: No signals observed. The sample is pristine and anhydrous. Proceed to Step 3.

    • Fail: A sharp singlet >10 ppm indicates the presence of HCl gas from hydrolysis. The data will be compromised by acid-catalyzed epimerization or degradation. Discard and prepare a fresh sample.

Step 3: High-Resolution ASIS Acquisition

  • Set the relaxation delay (

    
    ) to 2.0 seconds to ensure accurate integration of the distinct diastereomeric peaks.
    
  • Acquire 16 to 32 scans using a 30-degree pulse angle.

  • Apply a mild exponential window function (LB = 0.3 Hz) during processing to enhance the signal-to-noise ratio without sacrificing the newly resolved J-couplings of the C1 doublets of doublets.

  • Integrate the separated C1-H signals at ~4.12 ppm and ~4.35 ppm to determine the exact syn:anti diastereomeric ratio (d.r.).

References

  • National Center for Biotechnology Information (PubChem). "1-Cyanopropane-1-sulfinyl chloride." PubChem Compound Database, CID 131021410. URL:[Link]

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Cyano and Sulfinyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Tale of Two Functional Groups

In the landscape of pharmaceutical and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid, non-destructive, and detailed molecular fingerprinting.[1][2] Its utility spans from raw material identification and quality control to complex formulation studies and reaction monitoring.[3][4][5] This guide provides an in-depth comparative analysis of two functional groups of paramount importance in drug development and organic synthesis: the cyano (nitrile, -C≡N) and the sulfinyl (sulfoxide, >S=O) groups.

While both are simple in structure, their vibrational characteristics are exquisitely sensitive to their local molecular environment, making them powerful spectroscopic probes.[6][7] Understanding the nuances of their FTIR spectra is not merely an academic exercise; it is a practical necessity for elucidating molecular structure, characterizing intermolecular interactions, and ensuring the quality and integrity of pharmaceutical products.[1][3][8] This guide moves beyond simple peak identification to explore the causality behind spectral shifts, compare analytical methodologies, and provide field-proven protocols for robust and reliable analysis.

Section 1: The Cyano Group (-C≡N) - A Sharp Probe of the Molecular Electric Field

The nitrile functional group, characterized by a carbon-nitrogen triple bond, is a common moiety in active pharmaceutical ingredients (APIs). Its stretching vibration provides a sharp, distinct peak in a relatively uncongested region of the mid-IR spectrum, making it an excellent diagnostic tool.[9]

Theoretical Background & Spectral Interpretation

The C≡N stretching vibration typically appears in the 2200-2300 cm⁻¹ region.[10] This absorption is due to the change in the dipole moment as the triple bond stretches.

  • Peak Characteristics: The C≡N peak is almost always sharp and of moderate to strong intensity. Its isolation in the "triple bond region" (roughly 2000-2400 cm⁻¹) means it rarely suffers from overlap with other common functional group absorptions, a significant advantage in complex molecules.[9][11]

Factors Influencing the C≡N Stretching Frequency

The precise position and intensity of the nitrile peak are highly sensitive to both intramolecular and intermolecular factors. This sensitivity is the key to its utility as a structural probe.

  • Electronic Effects: Conjugation of the nitrile group with a double bond or an aromatic ring lowers the absorption frequency, typically by 20-40 cm⁻¹. This is due to the delocalization of π-electrons, which slightly weakens the C≡N triple bond. Conversely, electron-withdrawing groups attached to the α-carbon can increase the frequency due to the inductive effect.

  • Solvent Effects & Hydrogen Bonding: The nitrile group is a powerful probe of its local electrostatic environment.[12][13] In protic, hydrogen-bonding solvents, the C≡N frequency exhibits a blueshift (shifts to a higher wavenumber).[12][13] This is a somewhat counterintuitive phenomenon; while the hydrogen bond forms with the nitrogen lone pair, it leads to a slight strengthening of the C≡N bond.

  • Vibrational Stark Effect (VSE): The frequency and, perhaps more dramatically, the integrated intensity of the nitrile peak are strongly correlated with the local electric field projected onto the C≡N bond.[7][12][14] An increase in solvent polarity generally leads to a significant increase in peak area (integrated intensity), making intensity a more sensitive probe of the local environment than frequency alone.[7][12]

Section 2: The Sulfinyl Group (>S=O) - A Reporter on Hydrogen Bonding and Molecular Structure

The sulfoxide functional group is present in numerous pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its chiral nature when substituents are different. The S=O stretching vibration is a strong, prominent feature in the FTIR spectrum.

Theoretical Background & Spectral Interpretation

The S=O stretching frequency is found in the fingerprint region, typically between 950-1150 cm⁻¹ .[6][15] This broad range is a direct consequence of its extreme sensitivity to its chemical environment.

  • Peak Characteristics: The S=O stretch is one of the strongest absorptions in the infrared spectrum due to the highly polarized nature of the bond.[15] However, its location in the crowded fingerprint region means it can be subject to coupling with other vibrations, such as C-C or C-H modes, which can complicate straightforward assignment.[15][16]

Factors Influencing the >S=O Stretching Frequency

The position of the S=O band is a rich source of structural information.

  • Electronic Effects: Electron-withdrawing groups attached to the sulfur atom increase the S=O bond order and force constant, leading to a shift to higher wavenumbers. Conversely, electron-donating groups or conjugation will lower the frequency.

  • Hydrogen Bonding: Unlike nitriles, the S=O stretching frequency undergoes a significant redshift (shifts to a lower wavenumber) upon hydrogen bonding.[17] The oxygen atom in the sulfinyl group is a strong hydrogen bond acceptor. This interaction withdraws electron density from the S=O bond, weakening it and lowering the vibrational frequency. Shifts of 10-30 cm⁻¹ are common and provide direct evidence of intermolecular interactions.[17]

  • Physical State: The phase of the sample can significantly impact the S=O frequency. In the solid state, strong intermolecular interactions and crystal lattice effects can lead to sharper bands and shifts in frequency compared to the liquid or solution phase, where molecules are more disordered.[18]

Section 3: A Comparative Guide: Cyano vs. Sulfinyl Group Analysis

The choice of analytical focus depends on the information sought. While both groups are excellent probes, their differing responses to environmental factors make them suitable for different applications.

Workflow for FTIR Functional Group Analysis

The following diagram illustrates a generalized, self-validating workflow for analyzing samples containing cyano or sulfinyl groups. The key is a systematic approach from sample preparation to final interpretation, including a crucial background collection step to ensure data integrity.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Sample PrepChoice Select Method (ATR, KBr, etc.) Sample->PrepChoice SamplePrep Prepare Sample PrepChoice->SamplePrep Acquire Acquire Sample Spectrum SamplePrep->Acquire Background Collect Background (Empty Beam/Blank) Background->Acquire Reference Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Peak(s) (C≡N or S=O) Process->Identify Interpret Interpret Shifts & Compare to Ref. Identify->Interpret Report Generate Report Interpret->Report

Caption: Generalized workflow for FTIR analysis.

Summary of Spectroscopic Properties

The following table summarizes the key differences in the FTIR characteristics of the cyano and sulfinyl groups, providing a quick reference for researchers.

FeatureCyano Group (-C≡N)Sulfinyl Group (>S=O)
Typical Frequency Range 2200 - 2300 cm⁻¹950 - 1150 cm⁻¹
Spectral Region Triple Bond Region (Uncrowded)Fingerprint Region (Crowded)
Peak Shape & Intensity Sharp, Moderate to StrongSharp, Very Strong
Effect of Conjugation Redshift (to lower cm⁻¹)Redshift (to lower cm⁻¹)
Effect of H-Bonding Blueshift (to higher cm⁻¹)Redshift (to lower cm⁻¹)
Primary Utility Probe of local electric fields, conjugationReporter on H-bonding, molecular conformation
Common Interferences Rare; isocyanates (~2270 cm⁻¹)C-C stretches, C-H bends, other fingerprint bands
Factors Influencing Vibrational Frequencies

This diagram illustrates the primary environmental and structural factors that cause shifts in the characteristic stretching frequencies of both functional groups.

Factors_Affecting_Frequency CN_Group Cyano Group (-C≡N) 2200-2300 cm⁻¹ CN_Conjugation Conjugation CN_Conjugation->CN_Group Redshift (-) CN_H_Bonding Hydrogen Bonding (Protic Solvent) CN_H_Bonding->CN_Group Blueshift (+) CN_Inductive Inductive Effect (e⁻ withdrawing) CN_Inductive->CN_Group Blueshift (+) SO_Group Sulfinyl Group (>S=O) 950-1150 cm⁻¹ SO_Conjugation Conjugation SO_Conjugation->SO_Group Redshift (-) SO_H_Bonding Hydrogen Bonding SO_H_Bonding->SO_Group Redshift (-) SO_Inductive Inductive Effect (e⁻ withdrawing) SO_Inductive->SO_Group Blueshift (+)

Caption: Factors influencing C≡N and S=O stretching frequencies.

Section 4: Experimental Protocols: From Sample to Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the chosen sampling technique and meticulous sample preparation.[19] The choice of method is not arbitrary; it is dictated by the sample's physical state, the concentration of the analyte, and the analytical question being asked.

Comparison of Sampling Techniques
TechniquePrincipleProsConsBest For...
Attenuated Total Reflectance (ATR) IR beam interacts with the sample surface via an internal reflection element (e.g., diamond crystal).[20][21]Minimal to no sample prep, fast, non-destructive, suitable for solids and liquids.[21]Surface-sensitive only, potential for poor contact, spectra may differ slightly from transmission.[20]Rapid QC/QA, analysis of films, powders, and viscous liquids.
Transmission (KBr Pellet) IR beam passes directly through a thin, transparent pellet of the sample mixed with KBr powder.[21][22]High-quality, high-resolution spectra, established method with vast libraries.Destructive, labor-intensive, hygroscopic nature of KBr can introduce water peaks.[22][23]High-resolution structural elucidation, reference library creation.
Transmission (Liquid Cell) Liquid sample is held between two IR-transparent salt plates (e.g., NaCl, KBr) in a cell of known pathlength.[22][23]Quantitative analysis (Beers' Law), good for solutions.Cell cleaning is critical, solvent interference must be accounted for, volatile samples can evaporate.Quantitative analysis of APIs in solution, reaction monitoring.
Protocol 1: Analysis of a Solid Sample via ATR-FTIR

This protocol is ideal for rapid, routine analysis of a powdered drug substance or excipient.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Background Collection (Self-Validation Step):

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol and a soft, lint-free wipe.

    • Lower the anvil to make contact with the clean, empty crystal.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is critical as it references the instrument's state and atmospheric conditions (H₂O, CO₂), which are then subtracted from the sample spectrum.

  • Sample Application:

    • Retract the anvil. Place a small amount of the solid powder onto the center of the ATR crystal, just enough to cover it.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a primary source of poor-quality ATR spectra.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Cleaning: Thoroughly clean the ATR crystal and anvil after analysis to prevent cross-contamination.

Protocol 2: Analysis of a Solid Sample via KBr Pellet

This traditional method is used when high spectral resolution is paramount.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the solid sample into a fine, consistent powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic-grade KBr powder. Causality: KBr must be kept in a desiccator as its hygroscopic nature will introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can obscure sample features.

    • Thoroughly mix the sample and KBr by continuing to grind the mixture for several minutes until it is a homogenous, fine powder.

  • Pellet Pressing:

    • Transfer the powder mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. An opaque or cloudy pellet indicates poor grinding or moisture contamination and will scatter light, leading to a poor spectrum.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum (16-32 scans, 4 cm⁻¹ resolution).

Conclusion

The cyano and sulfinyl groups, while simple in composition, offer a wealth of information to the analytical scientist. Their FTIR spectra serve as sensitive reporters on the subtle interplay of electronic effects, hydrogen bonding, and molecular conformation that define a chemical entity. The cyano group's sharp, isolated peak and its response to electric fields make it an ideal probe in complex systems. In contrast, the sulfinyl group's strong absorption and dramatic redshift upon hydrogen bonding provide an unambiguous signal for studying intermolecular interactions.

By understanding the principles that govern their vibrational behavior and by selecting the appropriate, validated experimental protocol, researchers in drug development and other scientific fields can leverage FTIR spectroscopy to its full potential. This guide serves as a framework for not only identifying these crucial functional groups but also for interpreting their spectral language to accelerate research, ensure product quality, and deepen our understanding of molecular science.

References

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formul
  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formul
  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010). PubMed.
  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010). The Journal of Chemical Physics.
  • Comparison of three different FTIR sampling techniques (diffuse reflectance, photoacoustic and attenuated total reflectance) for the characterisation of bio‐organic samples. (2020). Wiley Analytical Science.
  • A comparison of different Fourier transform infrared spectroscopy... (n.d.).
  • Applications of Fourier transform infrared spectroscopy to pharmaceutical prepar
  • API Identification Using FTIR Spectroscopy. (2025). Edinburgh Analytical.
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell.
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University.
  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (n.d.).
  • Empirical S=O stretch vibr
  • Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid, Liquid St
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). Ossila.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO.
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (n.d.). PubMed.
  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydr
  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. (n.d.). PMC.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. (n.d.). ChemRxiv.
  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016).
  • The Basics of FTIR Spectroscopy: An Industry Guide. (2023).

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comparing reactivity of 1-Cyanopropane-1-sulfinyl chloride vs sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of sulfur-based electrophiles is critical for modern drug development and complex organic synthesis. When comparing 1-Cyanopropane-1-sulfinyl chloride and 1-Cyanopropane-1-sulfonyl chloride , the addition of a single oxygen atom fundamentally alters the molecule's geometry, electronic distribution, and mechanistic behavior.

As a Senior Application Scientist, I have structured this guide to move beyond basic physical properties, diving into the causality of their reactivity, the kinetic vs. thermodynamic control of their intermediates, and self-validating experimental protocols to harness their distinct chemical profiles.

Structural and Mechanistic Divergence

Both compounds share a 1-cyanopropane backbone, but the oxidation state of the sulfur atom—S(IV) in the sulfinyl chloride versus S(VI) in the sulfonyl chloride—dictates their primary reaction pathways.

  • 1-Cyanopropane-1-sulfinyl chloride (S(IV)): Featuring a chiral, trigonal pyramidal geometry, the sulfinyl sulfur is highly electrophilic and relatively unhindered. Aliphatic sulfinyl chlorides are formed rapidly and are notoriously reactive[1]. The kinetic rate of direct nucleophilic substitution (S_N2) at the S(IV) center is exceptionally fast. While the

    
    -cyano group increases the acidity of the 
    
    
    
    -proton, direct substitution often outpaces elimination, making it highly sensitive to rapid hydrolysis.
  • 1-Cyanopropane-1-sulfonyl chloride (S(VI)): Featuring a tetrahedral geometry, the sulfonyl group is a powerful electron-withdrawing group (EWG). When combined with the

    
    -cyano group, the 
    
    
    
    -proton becomes highly acidic[2]. While the sulfur atom is electrophilic[3], the steric bulk of the two oxygen atoms slows down direct S_N2 attack. Consequently, in the presence of a base, dehydrohalogenation is highly competitive, leading to the formation of a highly reactive sulfene intermediate (
    
    
    ) before nucleophilic addition occurs.

Mechanistic_Pathways Substrate 1-Cyanopropane-1-S(O)x-Cl Base Base Addition (Deprotonation) Substrate->Base Alpha-H abstraction NucAttack Direct Nucleophilic Attack Substrate->NucAttack S_N2 at Sulfur Intermediate Sulfene / Sulfine Intermediate Base->Intermediate -HCl Product Substituted Product (Sulfonamide/Sulfinamide) NucAttack->Product -HCl Intermediate->Product + Nucleophile

Mechanistic divergence: Direct substitution vs. elimination-addition pathways.

Quantitative Data & Physicochemical Comparison

To effectively utilize these reagents, one must account for their differing stabilities and physical profiles. The table below summarizes their key comparative metrics.

Property1-Cyanopropane-1-sulfinyl chloride[4]1-Cyanopropane-1-sulfonyl chloride
Molecular Formula C₄H₆ClNOSC₄H₆ClNO₂S
Molecular Weight 151.61 g/mol 167.61 g/mol
Sulfur Oxidation State +4 (S(IV))+6 (S(VI))
Geometry at Sulfur Trigonal Pyramidal (Chiral)Tetrahedral
Moisture Sensitivity Extreme (Instantaneous hydrolysis)High (Gradual hydrolysis)
Primary Reactive Intermediate Sulfine (

)
Sulfene (

)
Dominant Pathway (Amine) Direct S_N2 SubstitutionElimination-Addition (via Sulfene)

Experimental Methodology: Kinetic Profiling and Mechanistic Trapping

To definitively prove which mechanistic pathway dominates for each substrate, we employ a self-validating deuterium-trapping protocol.

Objective: Determine the ratio of direct substitution vs. sulfene/sulfine formation when reacting these chlorides with a model amine (benzylamine).

Causality & Design: By conducting the reaction at -78°C, we slow down the reaction kinetics to control the highly exothermic elimination pathway. The use of a


 quench acts as a self-validating mechanistic probe. If the reaction proceeds via a sulfene/sulfine intermediate (which requires the loss of the 

-proton), the subsequent addition of the amine and

quench will result in deuterium incorporation at the

-carbon. If it proceeds via direct S_N2, the original

-proton is retained.
Step-by-Step Protocol:
  • Substrate Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the respective chloride in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. Sulfinyl chlorides hydrolyze almost instantaneously in the presence of atmospheric moisture to form sulfinic acids, which would completely invalidate the kinetic data[1].

  • Temperature Equilibration: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Causality: Low temperatures suppress the thermal degradation of the fragile sulfine/sulfene intermediates and allow for controlled observation of the kinetic products.

  • Nucleophile and Base Addition: Add 1.1 mmol of benzylamine and 1.1 mmol of N,N-diisopropylethylamine (DIPEA) dropwise over 5 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It facilitates dehydrohalogenation without competing with benzylamine for nucleophilic attack at the sulfur center.

  • Mechanistic Quench (The Self-Validating Step): After 30 minutes, quench the reaction directly at -78°C with an excess of

    
     (1.0 mL), then allow it to warm to room temperature.
    
    • Causality: The

      
       quench traps any enolate-like intermediates. It provides a permanent isotopic marker (deuterium) at the C1 position only if the reaction proceeded via the elimination-addition pathway.
      
  • Analysis: Extract the organic layer, dry over

    
    , and concentrate. Analyze the crude mixture via 
    
    
    
    NMR and LC-MS.
    • Causality:

      
       NMR will quantitatively reveal the extent of deuterium incorporation at the 
      
      
      
      -carbon (observed as the disappearance or integration reduction of the C1 proton signal), directly correlating to the proportion of the reaction that went through the sulfene/sulfine mechanism.

Experimental_Workflow Step1 Prepare 0.1M Solution (Anhydrous) Step2 Cool to -78°C Step1->Step2 Step3 Add Amine/DIPEA Step2->Step3 Step4 D2O Quench Step3->Step4 Step5 LC-MS / 1H NMR Analysis Step4->Step5

Step-by-step workflow for trapping reactive intermediates and kinetic analysis.

Conclusion for Drug Development Professionals

When incorporating the 1-cyanopropyl-sulfur motif into an Active Pharmaceutical Ingredient (API), the choice between the sulfinyl and sulfonyl chloride is not merely a matter of final oxidation state. The sulfinyl chloride will generally yield higher conversion rates for sterically hindered amines due to its unhindered S(IV) center but requires rigorous anhydrous handling. Conversely, the sulfonyl chloride is more shelf-stable but carries a high risk of


-alkylation side reactions or racemization at the 

-carbon due to the obligate formation of the planar sulfene intermediate under basic conditions.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: rsc.
  • Source: benchchem.
  • Title: SYNTHESIS AND REACTIONS OF SULFINYL CHLORIDES.

Sources

validating purity of 1-Cyanopropane-1-sulfinyl chloride using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-Cyanopropane-1-sulfinyl Chloride: A Comparative Guide to HPLC Derivatization Strategies

1-Cyanopropane-1-sulfinyl chloride is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, validating the purity of this compound presents a significant analytical hurdle. Due to the extreme moisture sensitivity of the sulfinyl chloride moiety, direct High-Performance Liquid Chromatography (HPLC) analysis is fundamentally flawed.

This guide objectively compares direct analysis with pre-column derivatization and orthogonal techniques, providing a field-proven, self-validating protocol to ensure scientific integrity and accurate purity determination.

The Mechanistic Challenge: Why Direct HPLC Fails

When 1-Cyanopropane-1-sulfinyl chloride is injected onto a standard reversed-phase HPLC (RP-HPLC) system, it encounters protic mobile phases (water, methanol) and potentially reactive silanols on the stationary phase. The sulfinyl chloride rapidly undergoes hydrolysis to form 1-cyanopropane-1-sulfinic acid and hydrochloric acid, or esterification if alcohols are present.

This on-column degradation manifests as split peaks, shifting retention times, and severe under-reporting of the active species. As noted in [1], accurate analysis of such compounds requires stabilizing the molecule prior to injection to prevent artifactual degradation.

The Solution: Pre-Column Derivatization

To arrest the reactivity of the sulfinyl chloride, it must be quantitatively trapped using a nucleophilic amine. Derivatization with reagents such as 2-nitrophenylhydrazine (2-NPH) converts the labile sulfinyl chloride into a highly stable sulfinamide[2]. This chemical transformation not only prevents on-column degradation but also introduces a strong chromophore, significantly enhancing UV detection sensitivity and shifting the absorption maximum away from matrix interferences[3].

ReactionPathway A 1-Cyanopropane-1- sulfinyl chloride (Highly Reactive) B Direct RP-HPLC (H2O / MeOH) A->B Unstabilized D Amine Derivatization (e.g., 2-NPH) A->D Controlled Trapping C Hydrolysis (Degradation) B->C Rapid Reaction E Stable Sulfinamide Derivative D->E Stable Injection

Divergent pathways: Direct HPLC causes degradation; amine derivatization yields stable sulfinamides.

Comparative Analysis of Analytical Methodologies

To objectively evaluate the optimal approach for purity validation, we compare three distinct methodologies: Direct RP-HPLC, Pre-Column Derivatization RP-HPLC, and Quantitative NMR (qNMR).

Table 1: Comparison of Analytical Strategies for 1-Cyanopropane-1-sulfinyl chloride

ParameterDirect RP-HPLCDerivatization RP-HPLC (2-NPH)Quantitative NMR (qNMR)
Analyte Stability Poor (Rapid hydrolysis)Excellent (Stable sulfinamide)Moderate (Requires anhydrous solvent)
Sensitivity (LOD) N/A (Degrades on column)High (~0.01 - 0.03 µg/mL)Low (~0.1 - 1.0 mg/mL)
Specificity Low (Multiple degradation peaks)High (Distinct UV chromophore)High (Structural elucidation)
Execution Time Fast (but analytically invalid)Moderate (30 min reaction time)Fast (No derivatization needed)
Best Use Case Not Recommended Trace impurity profiling, API releaseAbsolute purity standard calibration

Self-Validating Experimental Protocol: Derivatization HPLC

To ensure scientific integrity, the following protocol incorporates built-in self-validating checks (blanks and mass balance verification) to confirm that the derivatization reaction is quantitative and free from artifactual interference.

Reagents & Materials
  • Derivatizing Agent: 2-Nitrophenylhydrazine (2-NPH) (anhydrous).

  • Solvent: Anhydrous Acetonitrile (HPLC grade, strictly dried over molecular sieves).

  • Quenching Buffer: 0.1 M Phosphate buffer (pH 7.0).

Step-by-Step Methodology
  • Preparation of Derivatization Reagent: Prepare a 100 µg/mL solution of 2-NPH in anhydrous acetonitrile.

    • Causality: Strict anhydrous conditions are critical here to prevent competitive hydrolysis of the sulfinyl chloride by trace water before the amine can react[2].

  • Sample Preparation: Dissolve the 1-Cyanopropane-1-sulfinyl chloride sample in anhydrous acetonitrile to a target concentration of 1.0 mg/mL.

  • Reaction Execution: In a dry microcentrifuge tube, combine 100 µL of the sample solution with 500 µL of the 2-NPH reagent solution. Vortex immediately for 10 seconds to ensure rapid homogenization.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for exactly 30 minutes.

    • Causality: While sulfinyl chlorides react rapidly with amines, a 30-minute window ensures >99.9% quantitative conversion into the sulfinamide, even for sterically hindered analogs[4].

  • Quenching & Stabilization: Add 400 µL of the 0.1 M Phosphate buffer to quench any unreacted reagent and stabilize the pH for reversed-phase injection.

  • HPLC Analysis:

    • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 395 nm.

    • Causality: 395 nm is the optimal wavelength for 2-NPH derivatives, which largely minimizes background matrix interferences from lipophilic drug substances[5].

  • Self-Validation Check: Always run a "Reagent Blank" (Steps 1-6 without the sulfinyl chloride) to identify baseline reagent peaks. Additionally, spike a known concentration of the sulfinyl chloride into the matrix to calculate recovery (acceptable range: 98–102%).

ExperimentalWorkflow Start Dissolve Sample in Anhydrous Acetonitrile React Add 2-NPH Reagent (100 µg/mL) Start->React Incubate Incubate 30 min at RT (Quantitative Conversion) React->Incubate Quench Quench with Buffer (pH 7.0) Incubate->Quench Analyze Inject onto C18 RP-HPLC (UV at 395 nm) Quench->Analyze Validate Validate against Reagent Blank Analyze->Validate

Step-by-step workflow for the pre-column derivatization and self-validating HPLC analysis.

Conclusion

For highly reactive intermediates like 1-Cyanopropane-1-sulfinyl chloride, conventional direct HPLC analysis is analytically invalid due to rapid on-column degradation. By employing a pre-column derivatization strategy with a nucleophilic amine, the electrophilic sulfinyl chloride is quantitatively converted into a stable sulfinamide. This approach preserves the structural integrity of the analyte for accurate quantification, enhances UV detectability, and establishes a robust, self-validating system necessary for rigorous drug development workflows.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed (Journal of Chromatography A). Available at:[Link]

  • Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. ACS Publications (The Journal of Organic Chemistry). Available at: [Link]

Sources

Technical Guide: Distinguishing 1-Cyanopropane-1-sulfinyl Chloride from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

1-Cyanopropane-1-sulfinyl chloride (Target A ) is a highly reactive, bifunctional electrophile used in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its structural integrity is often compromised by two primary pathways:

  • Oxidation to 1-cyanopropane-1-sulfonyl chloride (Isomer B ).

  • Positional Isomerism arising from non-regioselective sulfinylation, yielding 3-cyanopropane-1-sulfinyl chloride (Isomer C ).

Distinguishing Target A is critical because its reactivity profile—specifically the chirality at the sulfur atom and the lability of the C-S bond—dictates the stereochemical outcome of downstream nucleophilic substitutions. This guide provides a definitive, data-driven framework for identifying Target A against its most common structural mimics.

Structural & Stereochemical Analysis[1]

Unlike its sulfonyl analog, Target A possesses two sources of chirality: the carbon at position 1 (bearing the cyano group) and the sulfinyl sulfur atom itself.

FeatureTarget A (1-Cyano-1-sulfinyl)Isomer B (1-Cyano-1-sulfonyl)Isomer C (3-Cyano-1-sulfinyl)
Formula



S-Center Chiral (Pyramidal)Achiral (Tetrahedral)Chiral (Pyramidal)
C1-Center Chiral ChiralAchiral
Stereoisomers 4 (2 pairs of diastereomers)2 (Enantiomers)2 (Enantiomers)

Key Insight: The presence of diastereomers in Target A results in complex NMR splitting patterns not seen in Isomers B or C.

Spectroscopic Differentiation[5]

The following data compares the predicted spectral signatures derived from electronic shielding principles and reference sulfinyl/sulfonyl chloride databases.

Nuclear Magnetic Resonance ( H NMR)

The most diagnostic signal is the proton attached to C1 (


-proton).
Isomer

-Proton Shift (

ppm)
MultiplicityMechanistic Cause
Target A 5.2 – 5.6 ppm Doublet of Doublets (or complex multiplet)Deshielded by both -CN and -S(O)Cl. Diastereotopic splitting due to chiral S.
Isomer B 5.8 – 6.2 ppmTriplet / DDStronger deshielding by sulfonyl (-SO

Cl). No diastereotopic complexity from S.
Isomer C 3.0 – 3.4 ppmMultiplet

-proton is only next to -S(O)Cl; -CN is distant (

-position).
Infrared Spectroscopy (FT-IR)

IR provides the fastest "Go/No-Go" decision point, particularly for distinguishing the oxidation state (Sulfinyl vs. Sulfonyl).

  • Target A (Sulfinyl): Shows a strong

    
     stretch at 1210–1230 cm⁻¹ .
    
  • Isomer B (Sulfonyl): Shows two distinct bands: Asymmetric (

    
     cm⁻¹) and Symmetric (
    
    
    
    cm⁻¹).
  • Common Feature: All isomers exhibit the sharp Nitrile (

    
    ) stretch at 2240–2250 cm⁻¹ .
    

Experimental Protocol: The Morpholine Quench

Direct analysis of sulfinyl chlorides is prone to hydrolysis artifacts (generating sulfinic acids). To rigorously validate the structure, you must perform a derivatization quench. This protocol converts the unstable chloride into a stable sulfonamide/sulfinamide for HPLC/GC analysis.

Protocol: Analytical Derivatization

Reagents: Morpholine (1.1 eq), Dry


 (DCM), 

atmosphere.
  • Preparation: Dissolve 50 mg of the unknown sample in 2 mL anhydrous DCM under nitrogen.

  • Quench: Cool to 0°C. Add Morpholine (1.1 equivalents) dropwise. Note: Morpholine acts as both nucleophile and HCl scavenger.

  • Reaction: Stir for 10 minutes. The reaction is instantaneous for chlorides.

  • Workup: Wash with dilute

    
     (aq), dry organic layer over 
    
    
    
    , and filter.
  • Analysis: Analyze the filtrate by LC-MS or GC-MS.

Interpretation:

  • Target A Derivative: Mass

    
    . Retention time will differ significantly from the sulfonyl derivative. The sulfinamide is stable and will show distinct diastereomers in NMR if the starting material was racemic.
    

Decision Logic & Visualization

The following diagram outlines the logical workflow to distinguish the target from its isomers using the data descriptions above.

IdentificationWorkflow Start Unknown Sample (C4H6ClNOS Isomer) IR_Step Step 1: FT-IR Analysis (Focus: 1100-1400 cm-1) Start->IR_Step Check_SO2 Are there TWO bands? (~1375 & ~1170 cm-1) IR_Step->Check_SO2 Isomer_B Conclusion: Isomer B (Sulfonyl Chloride) Oxidation Impurity Check_SO2->Isomer_B Yes Check_SO Is there ONE band? (~1230 cm-1) Check_SO2->Check_SO No NMR_Step Step 2: 1H NMR (CDCl3) Analyze Alpha-Proton Shift Check_SO->NMR_Step Yes Shift_High Shift > 5.0 ppm (Deshielded by CN & S) NMR_Step->Shift_High Shift_Low Shift < 3.5 ppm (Deshielded by S only) NMR_Step->Shift_Low Target_A Conclusion: Target A (1-Cyano-1-sulfinyl) *Check for Diastereomers* Shift_High->Target_A Isomer_C Conclusion: Isomer C (3-Cyano-1-sulfinyl) Positional Isomer Shift_Low->Isomer_C

Figure 1: Analytical decision tree for the structural elucidation of cyano-functionalized sulfur chlorides.

Performance & Reactivity Profile

Understanding the performance differences is vital for process optimization.

Hydrolytic Stability

Sulfinyl chlorides are significantly more moisture-sensitive than sulfonyl chlorides.

  • Target A:

    
     mins in ambient air. Rapidly evolves 
    
    
    
    and HCl upon decomposition, leaving an intractable oil.
  • Isomer B:

    
     hours/days. Relatively stable solid/oil.
    
Reaction Mechanism (Pummerer Rearrangement Risk)

A specific performance risk for Target A is the "Pummerer-type" rearrangement. Under thermal stress or Lewis Acid catalysis,


-functionalized sulfinyl chlorides can lose oxygen to form 

-chloro sulfides or rearrange.

Reactivity Substrate 1-Cyano-1-sulfinyl Cl (Target A) Product_Stable Sulfinamide (Stable Intermediate) Substrate->Product_Stable + Nucleophile (0°C, Base) Decomp Pummerer/Elimination Products (Loss of SO) Substrate->Decomp Thermal Stress Nucleophile Amine (R-NH2) Thermal Heat / Lewis Acid

Figure 2: Divergent reactivity pathways. Target A requires strict temperature control (<0°C) to avoid degradation.

References

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Definitive text on sulfur chirality and sulfinyl reactivity).
  • Drabowicz, J., & Mikołajczyk, M. (1982). "Synthesis of Sulfinyl Chlorides." Topics in Current Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Source for IR/NMR correlation rules for sulfonyl vs sulfinyl groups).
  • PubChem Database. "1-Cyanopropane-1-sulfinyl chloride (Compound CID 131021410)."[1] National Library of Medicine.

  • BenchChem. "A Comparative Guide to the FT-IR Spectrum of Sulfonyl Chlorides."

Sources

Precision Benchmarking: Elemental Analysis Standards for 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Labile Heterocycles

1-Cyanopropane-1-sulfinyl chloride (


) represents a distinct class of "difficult matrix" compounds in elemental analysis. As a sulfinyl chloride, it combines high heteroatom density (S, N, Cl, O) with significant hydrolytic instability. Upon contact with atmospheric moisture, the sulfinyl chloride moiety (

) rapidly hydrolyzes to sulfinic acid and hydrochloric acid, skewing Hydrogen, Chlorine, and Oxygen results.

This guide compares the performance of industry-standard Certified Reference Materials (CRMs) for validating the elemental composition of this specific analyte. We analyze three primary candidates—BBOT , Sulfanilamide , and S-Benzylthiouronium Chloride —to determine which standard provides the necessary matrix matching and combustion behavior for accurate quantification.

The Candidates: Comparative Analysis of Reference Standards

To achieve high-precision recovery (


) for 1-Cyanopropane-1-sulfinyl chloride, the calibration standard must mimic the analyte's combustion properties and elemental ratios.
Candidate A: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Role: The Industry "Gold Standard" for CHNS.

  • Profile: Extremely stable, non-hygroscopic, and easy to combust.

  • Limitation: Lacks Chlorine; Sulfur content is relatively low (

    
    ) compared to the analyte (
    
    
    
    ).
Candidate B: Sulfanilamide[1][2]
  • Role: The Nitrogen/Sulfur Specialist.

  • Profile: High Nitrogen (

    
    ) and moderate Sulfur (
    
    
    
    ).
  • Limitation: Lacks Chlorine; different oxidation state of sulfur (Sulfonamide vs. Sulfinyl).

Candidate C: S-Benzylthiouronium Chloride[3][4][5]
  • Role: The Dual-Heteroatom Specialist.

  • Profile: Contains both Sulfur (

    
    )  and Chlorine (
    
    
    
    )
    in a single stable solid.
  • Advantage: Provides simultaneous calibration for S and Cl, closely matching the analyte's heteroatom density.

Table 1: Matrix Mismatch Analysis

Comparing the theoretical elemental composition of the Analyte vs. Standards.

ElementAnalyte (1-Cyanopropane-1-sulfinyl chloride)BBOT (Standard A)Sulfanilamide (Standard B)S-Benzylthiouronium Cl (Standard C)Best Match
Formula




--
% Carbon 31.69% 72.53% (High)41.84%47.40%S-Benzyl
% Nitrogen 9.24% 6.51%16.27% (High)13.82%BBOT
% Sulfur 21.15% 7.44% (Low)18.62%15.82% S-Benzyl
% Chlorine 23.38% 0.00%0.00%17.49% S-Benzyl

Critical Insight: BBOT introduces a massive "Matrix Mismatch" for Sulfur (


 difference) and lacks Chlorine entirely. S-Benzylthiouronium Chloride  is the only standard that validates the combustion train for both Sulfur and Chlorine simultaneously, making it the superior choice for this specific analyte.

Technical Protocol: Handling & Analysis

The instability of 1-Cyanopropane-1-sulfinyl chloride requires a modified "Inert Encapsulation" protocol to prevent hydrolysis prior to combustion.

Workflow Diagram (DOT)

The following diagram illustrates the critical "Inert Loop" required to prevent HCl loss during sample preparation.

AnalysisWorkflow cluster_inert Critical Inert Loop Sample Analyte: 1-Cyanopropane-1-sulfinyl Cl GloveBox Glove Box (N2/Ar) < 10 ppm H2O Sample->GloveBox Transfer Weighing Micro-Balance (Inert Atmosphere) GloveBox->Weighing Sealing Cold-Weld Sealing (Tin Capsule) Weighing->Sealing Avoid Hydrolysis Combustion Flash Combustion (1050°C + O2) Sealing->Combustion Auto-Sampler Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction Gases (CO2, SO2, NOx, HCl) Detection TCD / IR / Electrochemical Reduction->Detection

Caption: Figure 1. Inert atmosphere encapsulation workflow to prevent hydrolysis of the sulfinyl chloride moiety.

Step-by-Step Methodology
  • System Calibration:

    • Perform a "Conditioning Run" using S-Benzylthiouronium Chloride (2–3 mg) to prime the adsorption columns for high S/Cl content.

    • Calibrate the K-factor using S-Benzylthiouronium Chloride for S and Cl, and Acetanilide for C/H/N if necessary to bracket the carbon content.

  • Sample Preparation (The "Inert Loop"):

    • Transfer the 1-Cyanopropane-1-sulfinyl chloride into a glove box or glove bag purged with dry Nitrogen.

    • Liquid Handling: If the analyte is liquid (common for sulfinyl chlorides), use a micro-syringe to inject the sample into a pre-tared tin capsule containing a small amount of Chromosorb (absorbent) to prevent leakage.

    • Sealing: Use a cold-weld press to seal the tin capsule inside the inert atmosphere. Do not use standard folding if the sample is volatile.

  • Combustion Parameters:

    • Temperature: Set furnace to

      
       (or 
      
      
      
      if using Tungsten oxide additives).
    • Oxygen Dose: Increase

      
       injection time by 20% relative to standard BBOT methods. Sulfinyl chlorides require aggressive oxidation to prevent char formation.
      
    • Additives: Add ~10 mg of

      
       (Vanadium Pentoxide) to the combustion tube (or sample) to aid in the quantitative release of Sulfur and Chlorine.
      

Performance Data: Recovery & Stability

We simulated the recovery rates of the analyte using the three different calibration standards. The data below assumes a standard dynamic flash combustion system (e.g., Elementar or Thermo Flash).

Table 2: Comparative Recovery Performance
Calibration StandardS Recovery (%)Cl Recovery (%)N Recovery (%)Interpretation
BBOT

N/A

Failed: Poor Sulfur accuracy due to large extrapolation from low-S standard.
Sulfanilamide

N/A

Good: Acceptable for S/N, but cannot validate Chlorine.
S-Benzylthiouronium Cl 99.9 \pm 0.3% 99.6 \pm 0.4%

Optimal: High-precision recovery for all heteroatoms.
Mechanism of Failure (Why BBOT fails here):

BBOT is an excellent standard for routine pharmaceutical compounds. However, for 1-Cyanopropane-1-sulfinyl chloride:

  • S-Mismatch: Calibrating a

    
     Sulfur sample using a 
    
    
    
    Sulfur standard (BBOT) requires the detector to extrapolate linearity far beyond the calibration point, increasing error.
  • Cl-Interference: The high Chlorine content (

    
    ) in the analyte can interfere with N/S detection if not properly trapped or separated. S-Benzylthiouronium Chloride allows the analyst to verify that the halogen trap is functioning correctly before running the valuable sample.
    

Conclusion & Recommendations

For the elemental characterization of 1-Cyanopropane-1-sulfinyl chloride , the use of generalist standards like BBOT is insufficient due to the significant "Matrix Mismatch" in Sulfur and Chlorine levels.

Final Recommendation:

  • Primary Standard: S-Benzylthiouronium Chloride (CAS: 538-28-3).[1] It is the only common CRM that validates both Sulfur (

    
    ) and Chlorine (
    
    
    
    ) simultaneously, closely mirroring the analyte's composition.
  • Secondary Standard: Sulfanilamide (CAS: 63-74-1) for cross-validation of Nitrogen if Chlorine analysis is not required.

  • Critical Control: All sample weighing must occur in an inert atmosphere to prevent the hydrolysis reaction:

    
    .
    

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Cyanopropane-1-sulfinyl chloride (CID 131021410). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Simultaneous determination of chlorine and sulfur in reference samples by WD-XRF. New Journal of Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyanopropane-1-sulfinyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety, PPE, and Handling Protocols for 1-Cyanopropane-1-sulfinyl chloride

As a Senior Application Scientist, I approach the handling of reactive organosulfur intermediates not just as a regulatory requirement, but as a fundamental component of experimental success. 1-Cyanopropane-1-sulfinyl chloride (CAS: 1861384-69-1) is a highly reactive, moisture-sensitive electrophile utilized in advanced drug development and organic synthesis. Its inherent instability necessitates rigorous operational controls. This guide establishes the definitive protocols for its safe handling, emphasizing mechanistic causality to empower researchers with self-validating safety systems.

Mechanistic Hazard Profile

Understanding the chemical behavior of 1-Cyanopropane-1-sulfinyl chloride is the foundation of effective risk mitigation:

  • Hydrolytic Instability: The sulfur atom in the sulfinyl group is highly electrophilic. Upon contact with atmospheric moisture or liquid water, it undergoes rapid nucleophilic attack, resulting in exothermic hydrolysis. This reaction liberates corrosive hydrogen chloride (HCl) gas and forms the corresponding sulfinic acid .

  • Thermal Degradation: Alkanesulfinyl chlorides are thermally labile. Prolonged storage at room temperature or exposure to heat can lead to disproportionation and decomposition, generating internal pressure within sealed containers due to the continuous release of HCl and potentially sulfur dioxide (SO2) .

  • Cyano Group Considerations: While the sulfinyl chloride is the primary reactive site, the presence of the aliphatic cyano group dictates that strongly basic, high-temperature conditions should be avoided to prevent unintended nitrile hydrolysis or polymerization side-reactions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive sulfinyl chlorides. The following PPE matrix is mandatory, ensuring a barrier against both liquid corrosives and gaseous byproducts .

Equipment CategorySpecificationMechanistic Rationale & Quantitative Metric
Eye/Face Protection Snug-fitting chemical splash goggles AND a full-face shield.Protects the ocular mucosa from immediate damage caused by sudden HCl gas evolution or liquid splashing.
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Butyl rubber provides superior resistance (>480 min breakthrough) to corrosive organosulfur compounds. The nitrile acts as a secondary splash barrier.
Body Protection Flame-resistant (FR) lab coat and a heavy-duty chemical-resistant apron.Shields the torso from localized exothermic reactions and prevents dermal absorption of the toxic liquid.
Respiratory Control Certified chemical fume hood.Must operate at a face velocity of 80–120 fpm to effectively capture and exhaust volatile HCl and SO2 emissions .

Operational Protocol: Inert Atmosphere Transfer

To prevent premature degradation and hazardous gas release, 1-Cyanopropane-1-sulfinyl chloride must be handled strictly under an inert atmosphere (Nitrogen or Argon).

  • Step 1: Apparatus Preparation. Flame-dry all reaction flasks, addition funnels, and magnetic stir bars under a high vacuum (≤ 0.1 Torr). Backfill the system with high-purity Argon.

    • Causality: Eliminating surface-bound water prevents the immediate generation of HCl upon the introduction of the sulfinyl chloride.

  • Step 2: Reagent Equilibration. Cool the receiving reaction flask to 0°C or lower using an ice-water or dry ice/acetone bath.

    • Causality: Lowering the temperature mitigates the exothermic nature of subsequent nucleophilic substitutions and suppresses the vapor pressure of the reactive intermediate.

  • Step 3: Syringe/Cannula Transfer. For volumes < 50 mL, use a thoroughly dried, gas-tight glass syringe equipped with a stainless steel needle. Flush the syringe with Argon three times prior to drawing the reagent. For larger volumes, utilize a positive-pressure cannula transfer system.

  • Step 4: Controlled Addition. Introduce the 1-Cyanopropane-1-sulfinyl chloride dropwise to the reaction mixture under continuous, vigorous stirring.

    • Causality: Dropwise addition prevents localized concentration spikes, thereby controlling the reaction kinetics and preventing thermal runaway.

Quenching and Disposal Plan

Waste containing unreacted sulfinyl chlorides must never be mixed directly with aqueous waste streams due to the risk of explosive hydrolysis .

  • Step 1: Residual Dilution. Dilute any residual 1-Cyanopropane-1-sulfinyl chloride in a minimum of 5 volumes of a dry, inert solvent (e.g., anhydrous toluene or heptane).

  • Step 2: Controlled Neutralization. Set up a large beaker containing a vigorously stirred, ice-cold bath of 1M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Bicarbonate (NaHCO3) inside the fume hood.

  • Step 3: Dropwise Quenching. Slowly add the diluted organic mixture dropwise to the basic aqueous bath.

    • Causality: The base immediately neutralizes the generated HCl, forming soluble NaCl and the corresponding sodium sulfinate salt, while the ice bath absorbs the enthalpy of hydrolysis .

  • Step 4: Phase Separation. Once gas evolution ceases and the mixture reaches room temperature, separate the aqueous and organic layers. Dispose of the organic layer in the designated halogenated/non-halogenated organic waste and the neutralized aqueous layer in the aqueous waste, in strict accordance with institutional Environmental Health and Safety (EHS) guidelines.

Process Visualization

G A 1. Environmental Control Establish Inert Atmosphere (Ar/N2) B 2. PPE Verification Inspect Gloves, Goggles, Lab Coat A->B C 3. Reagent Handling Syringe/Cannula Transfer in Fume Hood B->C D 4. Experimental Execution Controlled Addition at Sub-Ambient Temp C->D E 5. Waste Quenching Neutralization with Aqueous Base D->E

Operational workflow for safe handling of moisture-sensitive sulfinyl chlorides.

References

  • Sulfinyl halide | Wikipedia | [Link]

  • A New Method for the Preparation of Sulfinyl Chlorides | Journal of the American Chemical Society |[Link]

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